Dimethyl 5-isothiocyanatoisophthalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-isothiocyanatobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-15-10(13)7-3-8(11(14)16-2)5-9(4-7)12-6-17/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFVBTNZOHDLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=C=S)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0072483 | |
| Record name | Dimethyl 5-isothiocyanatoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72076-50-7 | |
| Record name | 1,3-Dimethyl 5-isothiocyanato-1,3-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72076-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-isothiocyanato-, 1,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072076507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-isothiocyanato-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 5-isothiocyanatoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Dimethyl 5-isothiocyanatoisophthalate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl 5-isothiocyanatoisophthalate
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, purification, and detailed characterization of this compound. This bifunctional molecule serves as a valuable building block in various applications, including the development of bioconjugates, functional polymers, and pharmaceutical intermediates.
Conceptual Framework: Synthesis Strategy
The synthesis of this compound hinges on the chemical transformation of an aromatic amine to an isothiocyanate. The chosen precursor for this synthesis is Dimethyl 5-aminoisophthalate, a commercially available and stable starting material.[1][2][3] The core of the synthesis is the conversion of the primary amino group (-NH₂) into the isothiocyanate group (-N=C=S).
Several methods exist for this transformation, but a common and reliable approach involves the use of thiophosgene (CSCl₂) or a two-step reaction with carbon disulfide (CS₂) followed by a desulfurizing agent.[4][5] The thiophosgene method is often high-yielding but requires careful handling due to the reagent's high toxicity. The carbon disulfide method, while milder, proceeds via a dithiocarbamate salt intermediate, which is then treated with a reagent like tosyl chloride or a carbodiimide to facilitate the elimination of H₂S and form the desired isothiocyanate.[4] For this guide, we will focus on a robust protocol utilizing thiophosgene, a choice often made in laboratory settings for its efficiency.
The rationale for selecting Dimethyl 5-aminoisophthalate is its bifunctional nature. It possesses a nucleophilic amino group, which is the reaction site for isothiocyanate formation, and two methyl ester groups that can be utilized for subsequent chemical modifications or can influence the molecule's solubility and reactivity.[1]
Experimental Protocol: Synthesis of this compound
This protocol details a self-validating system for the synthesis, where reaction monitoring and purification are integral to ensuring a high-purity final product.
2.1. Materials and Reagents
| Reagent | CAS Number | Purity | Supplier Example |
| Dimethyl 5-aminoisophthalate | 99-27-4 | ≥98% | Sigma-Aldrich, TCI |
| Thiophosgene (CSCl₂) | 463-71-8 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | ≥99.8% | Major chemical supplier |
| Triethylamine (Et₃N) or other base | 121-44-8 | ≥99% | Major chemical supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | N/A | ACS Grade | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ACS Grade | N/A |
2.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The glassware must be oven-dried to ensure anhydrous conditions.
-
Reactant Preparation: Dissolve Dimethyl 5-aminoisophthalate (1 equivalent) in anhydrous dichloromethane (DCM). To this solution, add a non-nucleophilic base such as triethylamine (2.2 equivalents). The base is critical as it neutralizes the HCl gas that is generated as a byproduct during the reaction.
-
Thiophosgene Addition: Charge the dropping funnel with a solution of thiophosgene (1.1 equivalents) in anhydrous DCM. Cool the reaction flask to 0 °C using an ice bath.
-
Reaction Execution: Add the thiophosgene solution dropwise to the stirred amine solution over 30-60 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.[6]
-
Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
2.3. Purification
The crude product is typically purified by column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient.[4] This step is essential to remove any unreacted starting material and byproducts. The final product should be a crystalline solid.
Structural Characterization
Affirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system of characterization.
mol [label=<
| O | ||||||
| || | ||||||
| H₃CO | — | C | — | C₁ | = | C₂H |
| | | ||||||
| C₆H | — | C₃ | ||||
| / | ||||||
| C₅ | = | C₄H | ||||
| | | ||||||
| N=C=S |
3.1. Infrared (IR) Spectroscopy
IR spectroscopy is the primary tool for identifying the formation of the isothiocyanate group. The key diagnostic signal is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| -N=C=S stretch | 2000 - 2200 | Strong, sharp |
| C=O stretch (ester) | ~1720 - 1740 | Strong |
| C-O stretch (ester) | ~1250 | Strong |
| Aromatic C=C | ~1600 | Medium |
Insight: The disappearance of the N-H stretching bands (typically ~3300-3500 cm⁻¹) from the starting material, Dimethyl 5-aminoisophthalate, coupled with the appearance of the intense isothiocyanate band, provides compelling evidence of a successful reaction.[7][8][9]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, confirming that the core isophthalate structure remains intact.
¹H NMR Data (Predicted, in CDCl₃)
| Proton(s) | Multiplicity | Approx. Chemical Shift (ppm) | Integration |
| -OCH₃ | Singlet | ~3.9 | 6H |
| H-4, H-6 | Doublet | ~8.3 | 2H |
| H-2 | Triplet | ~8.0 | 1H |
Insight: The ¹H NMR spectrum is expected to be relatively simple. The two methyl ester groups are chemically equivalent, giving rise to a single peak integrating to 6 protons. The aromatic protons will show a characteristic splitting pattern for a 1,3,5-trisubstituted benzene ring. Comparing this to the spectrum of the starting material, a downfield shift of the aromatic protons is expected due to the electron-withdrawing nature of the isothiocyanate group compared to the amino group.[10][11]
¹³C NMR Data (Predicted, in CDCl₃)
| Carbon(s) | Approx. Chemical Shift (ppm) |
| -OCH₃ | ~53 |
| Aromatic CH | ~125 - 135 |
| Aromatic C-CO | ~132 |
| Aromatic C-NCS | ~138 |
| -N=C =S | ~130 - 145 |
| -C =O | ~165 |
Insight: The most diagnostic signal in the ¹³C NMR spectrum is the carbon of the isothiocyanate group (-N=C =S), which appears in a distinct region of the spectrum. The presence of this signal, along with the expected signals for the ester and aromatic carbons, confirms the full structure.
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the final product.
| Technique | Expected m/z |
| ESI-MS | [M+H]⁺, [M+Na]⁺, etc. (e.g., for C₁₁H₉NO₄S, M = 267.26) |
Insight: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product, providing an exact mass that matches the chemical formula C₁₁H₉NO₄S to within a few parts per million. The fragmentation pattern can also be analyzed, which may show losses of methoxy groups (-OCH₃) or the isothiocyanate group.[12]
Conclusion
This guide outlines a reliable and verifiable pathway for the synthesis and characterization of this compound. By following the detailed experimental protocol and employing the suite of analytical techniques described, researchers can confidently produce and validate this versatile chemical intermediate. The causality-driven explanations for experimental choices and the integrated approach to characterization ensure a robust and reproducible scientific outcome, empowering its application in advanced material science and drug discovery.
References
-
MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
-
ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates (1) NaSCN, (2) KSCN, and (3) KNCS. Retrieved from [Link]
-
Scilit. (1958). The infrared spectra of organic thiocyanates and isothiocyanates. Spectrochimica Acta, 13(4), 296-299. Retrieved from [Link]
-
PubMed. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 64(23), 8248-8264. Retrieved from [Link]
- Google Patents. (2020). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (Patent No. 3611163).
-
Chemical Papers. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. 27(6), 808-810. Retrieved from [Link]
-
ACS Publications. (n.d.). Experimental Section. Retrieved from [Link]
-
PMC. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of isothiocyanates. Retrieved from [Link]
-
ACS Publications. (n.d.). Translating Plant Secondary Metabolites into Functional Foods through Mechanistic Validation, Process-Fit Formulation, and Regulatory Alignment. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]
- International Journal of Mass Spectrometry. (2008).
-
ResearchGate. (n.d.). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 94% Purity, C11H9NO4S, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl 5-sulfoisophthalate. Retrieved from [Link]
- Google Patents. (n.d.). CN102633693A - Method for synthesizing dimethyl isophthalate-5-sodium sulfonate.
-
SIELC Technologies. (2018). Dimethyl 5-hydroxyisophthalate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 5-iodoisophthalate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 5-aminoisophthalate. Retrieved from [Link]
- Google Patents. (n.d.). US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Dimethyl 5-aminoisophthalate 98 99-27-4 [sigmaaldrich.com]
- 3. Dimethyl 5-aminoisophthalate, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. Dimethyl 5-aminoisophthalate (99-27-4) 1H NMR [m.chemicalbook.com]
- 11. Dimethyl 5-nitroisophthalate(13290-96-5) 1H NMR spectrum [chemicalbook.com]
- 12. docnum.umons.ac.be [docnum.umons.ac.be]
An In-depth Technical Guide to Dimethyl 5-isothiocyanatoisophthalate: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-isothiocyanatoisophthalate is a bifunctional organic compound of significant interest in the fields of bioconjugation, polymer chemistry, and materials science. Its structure features a central benzene ring functionalized with two methyl ester groups and a highly reactive isothiocyanate group. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules and materials. The isothiocyanate group provides a reactive handle for covalent modification of primary amines, a common functional group in biomolecules, while the dimethyl isophthalate core offers a rigid scaffold that can be further elaborated or incorporated into polymeric structures.
This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound, with a focus on providing practical insights for its use in a research and development setting.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be inferred from its constituent parts and related compounds.
| Property | Value/Information | Source |
| Molecular Formula | C11H9NO4S | [1] |
| Molecular Weight | 251.26 g/mol | Inferred |
| Appearance | Expected to be a crystalline solid at room temperature. | Inferred from related isophthalate compounds. |
| Solubility | Likely soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents. Expected to have low solubility in water. | [2] |
| Purity | Commercially available with a purity of 94%. | [1] |
| CAS Number | 72076-50-7 | [1] |
Synthesis of this compound
The synthesis of this compound typically proceeds through a multi-step route starting from Dimethyl 5-nitroisophthalate. The key intermediate is Dimethyl 5-aminoisophthalate, which is then converted to the target isothiocyanate.
Step 1: Synthesis of Dimethyl 5-aminoisophthalate
The synthesis begins with the reduction of the nitro group of Dimethyl 5-nitroisophthalate. This can be achieved through various established methods, including catalytic hydrogenation or reduction with metals in acidic media.
Experimental Protocol: Reduction of Dimethyl 5-nitroisophthalate
-
Dissolution: Dissolve Dimethyl 5-nitroisophthalate in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield Dimethyl 5-aminoisophthalate, which can be further purified by recrystallization.
Step 2: Conversion of Dimethyl 5-aminoisophthalate to this compound
The conversion of the primary amine in Dimethyl 5-aminoisophthalate to an isothiocyanate is the crucial final step. A common and effective method for this transformation is the use of thiophosgene or a thiophosgene equivalent.
Experimental Protocol: Isothiocyanate Formation
-
Dissolution: Dissolve Dimethyl 5-aminoisophthalate in a suitable solvent like dichloromethane or chloroform.
-
Base Addition: Add a base, such as triethylamine or pyridine, to the solution.
-
Thiophosgene Addition: Slowly add a solution of thiophosgene in the same solvent at a low temperature (typically 0 °C).
-
Reaction: Allow the reaction to stir at room temperature until completion, monitoring by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic route to this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the isothiocyanate group (-N=C=S). The carbon atom of the isothiocyanate is susceptible to nucleophilic attack, making it a valuable reagent for labeling and crosslinking molecules containing nucleophilic functional groups.
Reaction with Primary Amines
The most prominent reaction of isothiocyanates is with primary amines to form stable thiourea linkages. This reaction is highly efficient and is the basis for many bioconjugation applications, such as the labeling of proteins and peptides at their lysine residues. The reaction is typically carried out in a slightly alkaline buffer (pH 8.5-9.5) to ensure the deprotonation of the amine, thereby increasing its nucleophilicity.[2]
Reaction with Thiols
Isothiocyanates can also react with thiols to form dithiocarbamate adducts. This reaction is generally favored at a neutral to slightly acidic pH (pH 6.5-8.0).[2] The pH-dependent selectivity allows for the targeted modification of either amine or thiol groups by carefully controlling the reaction conditions.
Sources
A Technical Guide to the Mechanism of Action of Dimethyl 5-isothiocyanatoisophthalate with Proteins
Abstract: This technical guide provides a comprehensive overview of the mechanism of action of Dimethyl 5-isothiocyanatoisophthalate (DMAM) as a covalent modifier of proteins. While specific literature on this compound is nascent, its reactivity is governed by the well-characterized chemistry of the isothiocyanate functional group. This document elucidates the chemical properties of DMAM, details its covalent modification mechanisms with key protein nucleophiles, presents robust experimental protocols for protein labeling, and describes analytical methodologies for the characterization of the resulting conjugates. This guide is intended for researchers, scientists, and drug development professionals engaged in proteomics, chemical biology, and bioconjugation.
Introduction and Chemical Profile of DMAM
This compound (DMAM) is an aromatic organic compound designed for the covalent modification of proteins. Its utility in research and drug development stems from the highly reactive isothiocyanate (-N=C=S) functional group, which can form stable covalent bonds with specific amino acid residues under controlled conditions. The structure of DMAM consists of three key components:
-
The Isothiocyanate "Warhead": This electrophilic group is the primary site of reaction with protein nucleophiles.
-
The Isophthalate Spacer: A rigid aromatic ring that provides a defined distance and spatial orientation between the reactive group and the dimethyl ester moieties.
-
The Dimethyl Ester Groups: These groups primarily influence the solubility and electronic properties of the molecule. Under standard physiological conditions for labeling, they are generally non-reactive towards protein functional groups.
Understanding the interplay of these components is crucial for designing and interpreting protein modification experiments. This guide will dissect the core mechanism of action, providing the foundational knowledge required for the effective application of DMAM in a laboratory setting.
The Core Mechanism: Covalent Modification of Protein Nucleophiles
The fundamental mechanism of action of DMAM is the nucleophilic addition of protein functional groups to the electrophilic central carbon atom of the isothiocyanate moiety. The selectivity of this reaction is highly dependent on the pH of the reaction medium, which dictates the protonation state and therefore the nucleophilicity of the target amino acid side chains.[1][2][3]
Primary Reaction Targets
The most common nucleophiles on a protein's surface available for reaction with DMAM are the primary amines of lysine residues and the thiol groups of cysteine residues.[1][4][5]
-
Lysine Residues (ε-amino group) & N-Terminus (α-amino group): In an alkaline environment (typically pH 9-11), the primary amino groups of lysine and the protein's N-terminus are deprotonated and thus highly nucleophilic.[2] They readily attack the isothiocyanate carbon to form a stable thiourea linkage. This reaction is generally considered irreversible under physiological conditions, making it ideal for stable protein labeling.[1][4]
-
Cysteine Residues (Sulfhydryl group): At a neutral or slightly acidic pH (typically pH 6.5-8.0), the thiol group of cysteine is a more potent nucleophile than the protonated amine groups of lysine.[2] The reaction with the isothiocyanate group yields a dithiocarbamate adduct. While this reaction is efficient, the resulting linkage can be less stable than the thiourea bond, particularly under certain conditions.[3][4]
pH-Dependent Selectivity: The Key to Experimental Control
The ability to control the reaction pH is the most powerful tool for directing the specificity of DMAM labeling. By modulating the pH, a researcher can favor modification of either cysteine or lysine residues.
| Target Residue | Functional Group | Optimal pH Range | Resulting Covalent Bond | Relative Stability |
| Lysine / N-Terminus | Primary Amine (-NH₂) | 9.0 - 11.0 | Thiourea | Highly Stable[1][4] |
| Cysteine | Thiol/Sulfhydryl (-SH) | 6.5 - 8.0 | Dithiocarbamate | Moderately Stable[3][4] |
This pH-dependent reactivity allows for strategic probing of protein surfaces. For instance, labeling at pH 7.4 will primarily target accessible and reactive cysteine residues, while shifting to pH 9.5 will favor the modification of accessible lysine residues.[2]
Figure 1: pH-dependent reaction pathways of DMAM with protein nucleophiles.
Experimental Protocol for Protein Modification with DMAM
This section provides a generalized, step-by-step methodology for the covalent labeling of a purified protein with DMAM. The protocol is designed as a self-validating system, incorporating controls and emphasizing critical parameters.
Materials and Reagents
-
Purified Protein of Interest (in a buffer free of primary amines, e.g., PBS or HEPES)
-
This compound (DMAM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffers:
-
Cysteine-Targeting Buffer: 100 mM phosphate buffer, 1 mM EDTA, pH 7.0
-
Lysine-Targeting Buffer: 100 mM sodium bicarbonate buffer, pH 9.5
-
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting Columns or Dialysis Cassettes (e.g., 7K MWCO)
Step-by-Step Methodology
-
Protein Preparation:
-
Ensure the protein sample is concentrated (e.g., 1-5 mg/mL) in an appropriate amine-free buffer.
-
Causality: Buffers containing primary amines (like Tris) will compete with the protein for reaction with DMAM, reducing labeling efficiency.
-
-
DMAM Stock Solution Preparation:
-
Immediately before use, dissolve DMAM in anhydrous DMSO to prepare a 100 mM stock solution.
-
Causality: Isothiocyanates are susceptible to hydrolysis. Using anhydrous DMSO and preparing the solution fresh minimizes degradation of the reagent.
-
-
Reaction Setup:
-
Set up the following reactions in parallel microcentrifuge tubes:
-
Test Reaction: Protein + DMAM
-
Control 1 (Protein Only): Protein + DMSO (vehicle control)
-
Control 2 (Reagent Only): Reaction Buffer + DMAM
-
-
Trustworthiness: These controls are essential to ensure that any observed changes are due to the specific reaction of the protein with DMAM and not due to protein instability or reagent artifacts.
-
-
Initiating the Labeling Reaction:
-
Calculate the volume of DMAM stock solution required to achieve the desired molar excess (e.g., 10-fold to 20-fold molar excess of DMAM over the protein).
-
Add the calculated volume of DMAM stock (or DMSO for Control 1) to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Causality: A molar excess of the labeling reagent drives the reaction to completion. Incubation time may need to be optimized depending on the protein's reactivity.
-
-
Quenching the Reaction:
-
Add a final concentration of 50 mM Tris-HCl from the quenching buffer to all reactions.
-
Incubate for an additional 15 minutes.
-
Causality: The high concentration of primary amines in the Tris buffer will react with and consume any excess, unreacted DMAM, stopping the labeling process.
-
-
Removal of Excess Reagent:
-
Purify the labeled protein from excess DMAM and reaction byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Causality: Removal of unreacted reagent is critical for downstream applications and accurate characterization of the conjugate.
-
Figure 2: Experimental workflow for protein modification with DMAM.
Analytical Characterization of DMAM-Protein Conjugates
Confirmation of covalent modification and identification of the specific sites of labeling are paramount. Mass spectrometry (MS) is the definitive analytical tool for this purpose.[6][7]
Mass Spectrometry Analysis
-
Intact Protein Analysis (Top-Down Proteomics): High-resolution mass spectrometry can be used to measure the mass of the intact protein before and after labeling. The addition of one or more DMAM molecules will result in a predictable mass increase, confirming the covalent modification.[7]
-
Peptide-Based Analysis (Bottom-Up Proteomics): This is the most common method for identifying the exact location of the modification.[8]
-
The labeled protein is enzymatically digested (e.g., with trypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database search algorithms are used to identify peptides that exhibit a mass shift corresponding to the mass of the DMAM adduct on a specific lysine or cysteine residue.[9][10]
-
Expected Mass Shifts
To facilitate MS data analysis, the precise mass addition of DMAM to a peptide must be calculated. The molecular formula of this compound is C₁₁H₉NO₄S.
| Parameter | Value |
| Molecular Formula | C₁₁H₉NO₄S |
| Monoisotopic Mass | 239.0252 Da |
When DMAM reacts with an amine or thiol, the entire molecule is added. Therefore, the expected mass shift on a modified peptide will be:
-
Mass Shift on Modified Peptide: +239.0252 Da
This value should be used as a variable modification in the database search parameters when analyzing LC-MS/MS data.
Applications in Scientific Research
The ability of DMAM to covalently modify specific protein residues under controlled conditions opens up several applications:
-
Structural Proteomics: By labeling a protein with DMAM under native conditions and identifying the modified residues, researchers can map the solvent-accessible lysine and cysteine residues, providing insights into the protein's surface topology and folding.[11][12]
-
Probing Functional Sites: Covalent modification of residues within or near an enzyme's active site or a protein-protein interaction interface can alter its function. DMAM can be used as a tool to identify functionally important residues.
-
Bioconjugation: While DMAM itself is monofunctional, the isophthalate ring could potentially be synthesized with other functional groups, allowing DMAM to act as a building block for more complex bioconjugates.
Conclusion
This compound is a valuable tool for the covalent modification of proteins. Its mechanism of action is rooted in the reliable and well-understood chemistry of the isothiocyanate group. By carefully controlling reaction conditions, particularly pH, researchers can selectively target lysine or cysteine residues, enabling a wide range of applications in protein chemistry, structural biology, and drug discovery. The protocols and analytical strategies outlined in this guide provide a robust framework for the successful implementation of DMAM in a research setting.
References
-
Richards, S. A., et al. (2021). Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. bioRxiv. [Link]
-
G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them. [Link]
-
Wikipedia. Cross-link. [Link]
-
Nakamura, Y., et al. (2017). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition. [Link]
-
Zhang, Y. (2012). Proteins as binding targets of isothiocyanates in cancer prevention. Amino Acids. [Link]
-
ResearchGate. (2018). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
-
ACS Publications. (2025). Novel Urazole-Derived MS-Cleavable Cross-Linkers Targeting Tyrosine/Lysine Residues for Protein Structural Analysis. Analytical Chemistry. [Link]
-
Leitner, A., et al. (2014). Lysine-specific Chemical Cross-Linking of Protein Complexes and Identification of Cross-Linking Sites Using LC-MS/MS and the xQuest/xProphet Software Pipeline. Nature Protocols. [Link]
-
Schweigert, N., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Molecules. [Link]
-
ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine. [Link]
-
The Protein Society. (2021). Lysine biochemistry & reactivity - emphasis on its charge & nucleophilic ability to form bonds. [Link]
-
Experimental Section. [Link]
-
The Royal Society of Chemistry. (2013). Five-plex dimethyl labeling for quantitative proteomics. [Link]
-
Children's Cancer Hospital 57357. Stable isotope dimethyl labeling. [Link]
-
Hsu, J. L., et al. (2012). Applications of stable isotope dimethyl labeling in quantitative proteomics. Analytical and Bioanalytical Chemistry. [Link]
-
ResearchGate. Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. [Link]
-
RSC Publishing. (2013). Five-plex isotope dimethyl labeling for quantitative proteomics. [Link]
-
Hsu, J. L., et al. (2013). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
-
Go, Y. M., & Jones, D. P. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling. [Link]
-
G. A. P. de Oliveira, et al. (2020). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research. [Link]
- Google Patents. (2012).
-
Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics. [Link]
-
Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology. [Link]
-
Yang, J., et al. (2021). Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress. Redox Biology. [Link]
- Google Patents. (1999).
-
Miglio, G., et al. The Mode of Action of Dimethyl Fumarate: Protein Succination and Anti- Pyroptotic Effects. [Link]
-
Chen, Y., et al. (2017). Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis. Molecular & Cellular Proteomics. [Link]
-
Balak, D. M. W., et al. (2018). A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis. Experimental Dermatology. [Link]
-
Brennan, M. S., et al. (2015). Identification of Novel Protein Targets of Dimethyl Fumarate Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization. Journal of Biological Chemistry. [Link]
Sources
- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. korambiotech.com [korambiotech.com]
- 12. Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Dimethyl 5-Isothiocyanatoisophthalate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of a Bifunctional Linker
Dimethyl 5-isothiocyanatoisophthalate is a specialized organic compound that holds significant promise as a bifunctional molecule in the realm of drug development and chemical biology. Its structure uniquely combines a rigid, aromatic isophthalate core with a highly reactive isothiocyanate group. This architecture makes it an attractive candidate for use as a chemical probe, a linker in antibody-drug conjugates (ADCs), or as a building block for novel therapeutic agents. The isophthalate moiety provides a stable scaffold that can be further functionalized, while the isothiocyanate group allows for covalent modification of proteins and other biomolecules through reaction with nucleophilic residues such as lysine.
While a dedicated CAS number for this compound is not readily found in major chemical databases, its synthesis and properties can be reliably inferred from its logical precursor, Dimethyl 5-aminoisophthalate (CAS: 99-27-4).[1][2][3] This guide provides a comprehensive overview of the predicted molecular structure, a detailed synthetic protocol, and a discussion of its potential applications, empowering researchers to explore the utility of this versatile compound.
Molecular Structure and Chemical Properties
Predicted Molecular Structure:
Caption: Predicted molecular structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₉NO₄S | Calculated |
| Molecular Weight | 251.26 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.[4][5][6] | Inferred from related compounds |
| Reactivity | The isothiocyanate group is highly electrophilic and will react with primary and secondary amines, thiols, and other nucleophiles. | Standard chemical principles |
Synthesis Protocol: From Amine to Isothiocyanate
The most direct and reliable method for the synthesis of this compound is from its corresponding amine precursor, Dimethyl 5-aminoisophthalate. This transformation can be achieved using thiophosgene or a safer alternative like 1,1'-thiocarbonyldiimidazole (TCDI).
Workflow for the Synthesis of this compound:
Sources
- 1. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Application of Dimethyl Sulfoxide as a Therapeutic Agent and Drug Vehicle for Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Alchemist's Bond: A Technical Guide to Dimethyl 5-isothiocyanatoisophthalate for Advanced Proteomics
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the strategic application of Dimethyl 5-isothiocyanatoisophthalate in proteomics research. We will delve into the core chemical principles of this reagent, its mechanism of action, and provide field-proven insights into its application for protein analysis.
Introduction: Unveiling a Bifunctional Tool for Proteome Exploration
In the intricate landscape of proteomics, the ability to selectively label and modify proteins is paramount. Chemical probes and crosslinkers are the essential tools that allow us to dissect protein function, interactions, and localization. This compound emerges as a promising, yet under-explored, bifunctional reagent. Its unique structure, featuring a reactive isothiocyanate group and two dimethyl ester moieties, offers a versatile platform for innovative proteomic workflows.
The isothiocyanate group provides a covalent handle for protein conjugation, while the dimethyl esters present opportunities for modulating protein properties or for subsequent chemical modifications. This guide will illuminate the path for researchers to harness the potential of this reagent in their experimental designs.
Chemical & Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₄S | [1] |
| Molecular Weight | 267.26 g/mol | [1] |
| Appearance | Off-white to light yellow powder | Based on typical appearance of similar compounds |
| Purity | ≥94% | [2] |
| Solubility | Soluble in organic solvents like DMSO and DMF | Based on the structure and properties of similar compounds[3] |
Synthesis of this compound: A Plausible Route
The key transformation is the conversion of the primary amine to an isothiocyanate. A common and effective method for this is the reaction with thiophosgene (CSCl₂) or a less hazardous equivalent like di(1H-imidazol-1-yl)methanethione.
Caption: Plausible synthetic route to this compound.
Mechanism of Action: The Covalent Bond with Proteins
The utility of this compound in proteomics is anchored in the reactivity of the isothiocyanate (-N=C=S) group. This electrophilic moiety readily reacts with nucleophilic residues on proteins to form stable covalent bonds.
The primary targets for the isothiocyanate group are:
-
Primary Amines: The ε-amino group of lysine residues and the α-amino group of the protein's N-terminus. The reaction forms a stable thiourea linkage.
-
Thiols: The sulfhydryl group of cysteine residues. This reaction results in the formation of a dithiocarbamate linkage.
The pH of the reaction buffer is a critical parameter that can be modulated to influence the selectivity of the labeling reaction. Generally, higher pH (around 9-10) favors the reaction with lysine residues as the amino group is deprotonated and thus more nucleophilic.[6] Conversely, reactions with cysteine are often more efficient at a slightly basic pH (around 7.5-8.5).[6]
Caption: Mechanism of covalent protein labeling by this compound.
Proteomics Research Applications: A World of Possibilities
The bifunctional nature of this compound opens up a range of potential applications in proteomics research. While specific applications of this particular molecule are not yet widely published, we can extrapolate its potential uses based on its structure.
Protein Labeling for Identification and Quantification
The most direct application is the use of this compound as a labeling reagent. By covalently attaching to proteins, it can be used to introduce a specific mass shift that can be detected by mass spectrometry. This can aid in the identification of proteins in complex mixtures. Although not an isotopic labeling reagent itself, its modification of peptides can be used in conjunction with label-free quantification methods to compare protein abundance between different samples.
Probing Protein Structure and Interactions
The reactivity of the isothiocyanate group can be used to probe the accessibility of lysine and cysteine residues on the protein surface. By mapping the sites of modification using mass spectrometry, researchers can gain insights into the protein's three-dimensional structure and identify regions that are exposed to the solvent.
Furthermore, if two proteins are in close proximity within a complex, it is conceivable that a single molecule of this compound could react with residues on both proteins, effectively crosslinking them. However, for this to be a primary application, dedicated crosslinkers with two reactive groups are typically employed.
Modifying Protein Properties
The addition of the this compound moiety to a protein will alter its physicochemical properties. The two dimethyl ester groups add hydrophobicity to the protein. Importantly, these esters can be hydrolyzed to carboxylic acids under appropriate conditions. This would introduce negative charges onto the protein surface, which could be used to:
-
Alter protein migration in gel electrophoresis.
-
Influence protein-protein interactions.
-
Create new sites for subsequent chemical conjugation (e.g., via carbodiimide chemistry).
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers. Optimization will be necessary for specific proteins and experimental goals.
General Protein Labeling Protocol
This protocol describes a general procedure for labeling a purified protein with this compound.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES). Avoid amine-containing buffers like Tris.
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)[3]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5 for targeting lysines)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare a stock solution of the labeling reagent: Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM. This solution should be prepared fresh.
-
Prepare the protein solution: The protein concentration should typically be in the range of 1-5 mg/mL in the chosen reaction buffer.
-
Labeling reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess of reagent to protein. A starting point could be a 10 to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The incubation time may need to be optimized.
-
Quenching the reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted isothiocyanate. Incubate for 15-30 minutes at room temperature.
-
Removal of excess reagent: Remove the unreacted reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Analysis: The extent of labeling can be determined by mass spectrometry (measuring the mass shift of the protein or its peptides) or by spectrophotometric methods if a chromophoric or fluorogenic isothiocyanate were used (not applicable here).
Workflow for Identification of Labeled Peptides by Mass Spectrometry
Caption: Workflow for identifying modification sites by mass spectrometry.
Trustworthiness and Self-Validating Systems
To ensure the reliability of your results when using this compound, it is crucial to incorporate self-validating steps into your experimental design:
-
Negative Controls: Always include a control reaction where the protein is treated with the same buffer and DMSO but without the labeling reagent. This will help to identify any non-specific changes to the protein.
-
Mass Spectrometry Validation: The covalent nature of the modification allows for direct validation by mass spectrometry. The expected mass shift on modified peptides provides a definitive confirmation of labeling.
-
Dose-Response and Time-Course Experiments: To optimize the labeling reaction, perform experiments with varying concentrations of the reagent and different incubation times. This will help to achieve the desired level of modification while minimizing potential side reactions.
-
Functional Assays: If the protein has a known biological activity, perform a functional assay on the labeled protein to assess whether the modification has affected its function. This is crucial for interpreting the biological relevance of your findings.
Conclusion and Future Perspectives
This compound represents a versatile and potentially powerful tool for proteomics research. Its ability to covalently modify proteins through its isothiocyanate group, combined with the latent functionality of its dimethyl ester groups, opens up avenues for novel experimental strategies. While its application in proteomics is still in its infancy, the principles outlined in this guide provide a solid foundation for researchers to begin exploring its potential. Future work will likely focus on developing specific protocols for its use in areas such as chemical proteomics, structural biology, and the development of targeted protein therapeutics. As with any powerful tool, a thorough understanding of its chemistry and a carefully designed experimental approach will be the key to unlocking its full potential.
References
-
Mi, L., Hood, B. L., Stewart, N. A., Xiao, Z., Govind, S., Wang, X., Conrads, T. P., Veenstra, T. D., & Chung, F. L. (2011). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Toxicology, 2011, 809180. [Link][7][8]
-
Griffin, C. W., Carski, T. R., & Warner, G. S. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of bacteriology, 82(4), 534–537. [Link][9]
-
Petria, L., Szijj, P. A., Kelemen, Á., Imre, T., Gömöry, Á., Lee, M. T. W., Hegedűs, K., Ábrányi-Balogh, P., Chudasama, V., & Keserű, G. M. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(26), 15443–15449. [Link][6]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66831, Dimethyl 5-aminoisophthalate. [Link][5]
-
CP Lab Safety. (n.d.). This compound, 94% Purity, C11H9NO4S, 1 gram. [Link][2]
-
DeRiemer, L. H., Meares, C. F., Goodwin, D. A., & Diamanti, C. I. (1981). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Journal of medicinal chemistry, 24(9), 1019–1023. [Link][10]
-
Rawat, A., & De-Groot, H. (2020). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Foods, 9(11), 1686. [Link][11]
-
Turell, L., Botti, H., Carballo, R., Radi, R., & Mastrogiovanni, M. (2019). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Analytical biochemistry, 577, 10–18. [Link][12]
Sources
- 1. aksci.com [aksci.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS-67-68-5, Dimethyl Sulphoxide AR Manufacturers, Suppliers & Exporters in India | 515505 [cdhfinechemical.com]
- 4. Sigma Aldrich Dimethyl 5-aminoisophthalate 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 7. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling procedures employing crystalline fluorescein isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl 5-isothiocyanatoisophthalate: A Bifunctional Crosslinker for Probing Molecular Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Proximity in Biological Systems
The intricate dance of life is choreographed by a vast network of molecular interactions. Proteins, in particular, rarely act in isolation; their functions are dictated by their associations with other proteins, nucleic acids, and small molecules. Understanding these interactions is paramount in deciphering cellular pathways, elucidating disease mechanisms, and developing targeted therapeutics. Chemical crosslinking has emerged as a powerful tool to capture these transient and stable interactions, providing a molecular snapshot of proteins in their native environment.
This guide delves into the utility of Dimethyl 5-isothiocyanatoisophthalate as a heterobifunctional crosslinking agent. While specific literature on this particular compound is not abundant, its constituent reactive groups—an isothiocyanate and two dimethyl esters—offer a unique combination of functionalities for covalently linking biomolecules. This document will explore the mechanistic principles of these reactive groups, propose synthetic strategies, and provide detailed, adaptable protocols for its application in studying protein-protein interactions. By leveraging established principles of organic chemistry and protein modification, we can harness the potential of this versatile crosslinker.
Chemical Properties and Synthesis
This compound possesses a central benzene ring substituted with two methoxycarbonyl groups (dimethyl ester) and one isothiocyanate group. This arrangement confers a rigid backbone, providing a defined spatial constraint upon crosslinking.
-
Nitration of Isophthalic Acid: Isophthalic acid can be nitrated to form 5-nitroisophthalic acid.
-
Esterification: The resulting 5-nitroisophthalic acid can be esterified with methanol in the presence of an acid catalyst to yield dimethyl 5-nitroisophthalate[1][2].
-
Reduction of the Nitro Group: The nitro group can then be reduced to an amine, forming dimethyl 5-aminoisophthalate.
-
Conversion to Isothiocyanate: The final step would involve the conversion of the amino group to an isothiocyanate using reagents such as thiophosgene or a related equivalent.
This proposed synthesis provides a logical pathway to obtain the desired bifunctional crosslinker.
Mechanism of Action as a Bifunctional Crosslinker
The utility of this compound as a crosslinker lies in the distinct reactivity of its functional groups: the isothiocyanate group and the dimethyl ester groups. This heterobifunctionality allows for a two-step, controlled crosslinking strategy.
The Isothiocyanate Moiety: A Versatile Electrophile
The isothiocyanate group (-N=C=S) is a potent electrophile that readily reacts with nucleophilic functional groups found in proteins, primarily primary amines and thiols.
-
Reaction with Primary Amines: The isothiocyanate group reacts with the primary amines of lysine residues and the N-terminus of proteins to form a stable thiourea linkage. This reaction is typically favored at alkaline pH (pH > 8.0).
-
Reaction with Thiols: While less common, isothiocyanates can also react with the thiol groups of cysteine residues to form a dithiocarbamate linkage.
The Dimethyl Ester Moieties: Latent Reactivity
The two dimethyl ester groups provide a second, distinct mode of reactivity. While less reactive than the isothiocyanate, they can be activated to react with nucleophiles, or they can be hydrolyzed to carboxylic acids, which can then be coupled to amines using carbodiimide chemistry.
-
Aminolysis: The ester groups can directly react with primary amines (aminolysis) to form amide bonds. This reaction is generally slower than the isothiocyanate-amine reaction and may require elevated temperatures or specific catalysts.
-
Hydrolysis and Carbodiimide Coupling: A more controlled approach involves the hydrolysis of the dimethyl esters to the corresponding dicarboxylic acid. This can be achieved under basic or acidic conditions. The resulting carboxylic acids can then be activated with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated intermediate then readily reacts with primary amines to form stable amide bonds.
This dual reactivity allows for a sequential crosslinking strategy. For instance, the more reactive isothiocyanate group can be used to first conjugate the crosslinker to one protein, and then the ester groups (or the derived carboxylic acids) can be used to link to a second protein.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific proteins and experimental system under investigation.
Protocol 1: Two-Step Crosslinking of Two Purified Proteins
This protocol outlines a strategy where Protein A is first labeled with this compound via its isothiocyanate group, and then the modified Protein A is used to crosslink to Protein B via its ester groups (after hydrolysis and activation).
Materials:
-
This compound
-
Protein A and Protein B in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Hydrolysis Buffer: 0.1 M NaOH
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Desalting columns or dialysis cassettes
-
SDS-PAGE reagents
-
Mass spectrometer and associated reagents
Step 1: Labeling of Protein A with the Isothiocyanate Group
-
Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Exchange the buffer of Protein A to the Reaction Buffer (pH 8.5) using a desalting column or dialysis.
-
Add the this compound stock solution to the Protein A solution at a molar excess (e.g., 10 to 50-fold). The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Remove the excess, unreacted crosslinker by passing the solution through a desalting column or by dialysis against PBS, pH 7.4.
Step 2: Hydrolysis of the Dimethyl Ester Groups
-
Adjust the pH of the labeled Protein A solution to ~11-12 with the Hydrolysis Buffer.
-
Incubate at room temperature for 1-2 hours, monitoring the pH.
-
Neutralize the solution by adding an appropriate acid (e.g., HCl) to bring the pH back to 7.4.
-
Perform a buffer exchange into the Activation Buffer (pH 6.0).
Step 3: Activation of Carboxylic Acids and Crosslinking to Protein B
-
Prepare fresh solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in the Activation Buffer.
-
Add EDC and NHS to the hydrolyzed, labeled Protein A solution to a final concentration of 5-10 mM each.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
Immediately add Protein B to the reaction mixture. The molar ratio of labeled Protein A to Protein B should be optimized (e.g., 1:1 or 1:2).
-
Incubate the crosslinking reaction for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction with a primary amine-containing buffer, such as Tris-HCl.
Step 4: Analysis of Crosslinked Products
-
Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked products.
-
For identification of the crosslinked peptides, the protein bands corresponding to the crosslinked species can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry[3].
Workflow for Two-Step Crosslinking
Caption: Workflow for the two-step crosslinking of proteins.
Data Analysis by Mass Spectrometry
Mass spectrometry is an indispensable tool for identifying the specific amino acid residues involved in the crosslink[3]. The analysis of crosslinked peptides presents a unique bioinformatic challenge due to the presence of two peptide chains linked together.
General Workflow for Mass Spectrometry Analysis:
-
Enzymatic Digestion: The crosslinked protein mixture is digested with a protease, typically trypsin.
-
Enrichment (Optional): Crosslinked peptides are often of low abundance and can be enriched using techniques like size-exclusion chromatography or strong cation exchange chromatography.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Database Searching: The MS/MS spectra are searched against a protein sequence database using specialized software that can identify crosslinked peptides.
The use of MS-cleavable crosslinkers can simplify data analysis[4][5]. While this compound is not inherently MS-cleavable, the principles of careful data acquisition and specialized software are still crucial for successful identification of crosslinked products.
Data Interpretation
The identification of a crosslinked peptide provides a distance constraint between the two linked amino acid residues. This information can be used to:
-
Map the interface between two interacting proteins.
-
Provide structural information for protein modeling.
-
Characterize conformational changes in proteins.
| Parameter | Isothiocyanate Reaction | Carbodiimide Coupling (post-hydrolysis) |
| Target Residues | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) |
| Reactive Moiety | Isothiocyanate (-N=C=S) | NHS-ester (formed in situ) |
| Linkage Formed | Thiourea | Amide |
| Optimal pH | 8.0 - 9.0 | 7.0 - 8.0 |
| Byproducts | None | Isourea, NHS |
Advantages and Limitations
Advantages:
-
Heterobifunctionality: Allows for controlled, sequential crosslinking, reducing the formation of unwanted homodimers.
-
Defined Spacer Arm: The rigid aromatic core provides a well-defined distance constraint.
-
Versatility: The dual reactivity of isothiocyanate and ester groups offers flexibility in designing crosslinking strategies.
Limitations:
-
Lack of Direct Literature: The absence of specific studies on this compound necessitates significant optimization and validation of protocols.
-
Ester Reactivity: The reactivity of the ester groups may be sluggish, potentially requiring harsh conditions that could affect protein structure. The hydrolysis and activation route is more controlled but adds extra steps to the protocol.
-
Non-cleavability: The resulting crosslinks are not easily cleaved, which can complicate mass spectrometry analysis compared to MS-cleavable crosslinkers.
Conclusion and Future Perspectives
This compound represents a potentially valuable tool for the study of protein-protein interactions. Its unique combination of a highly reactive isothiocyanate group and less reactive ester functionalities allows for tailored, multi-step crosslinking experiments. While the lack of direct literature necessitates a pioneering spirit from researchers wishing to employ this reagent, the fundamental chemical principles governing its reactivity are well-understood.
Future work should focus on the definitive synthesis and characterization of this compound, followed by systematic studies to optimize its reaction conditions with various biomolecules. The development of cleavable analogs could further enhance its utility in mass spectrometry-based structural proteomics. As the field of chemical biology continues to advance, the exploration of novel bifunctional crosslinkers like this compound will undoubtedly contribute to a deeper understanding of the complex molecular machinery of the cell.
References
- Haupt, C., Hofmann, T., Wittig, S., Kostmann, S., Politis, A., & Schmidt, C. (2022). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. Journal of Visualized Experiments.
- Khan, A. Z., et al. (2022). An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. STAR Protocols.
- Kopka, M. L., et al. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins.
- Lutter, L. C., et al. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions.
- McKenzie, J. A., Raison, R. L., & Rivett, D. E. (1988). Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins. Journal of Protein Chemistry.
- Sutherland, B. W., Toews, J., & Kast, J. (2008). Identification of Disulfide-Containing Chemical Cross-Links in Proteins Using MALDI-TOF/TOF-mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- Tang, X., & Bruce, J. E. (2010). Chemical cross-linking for protein-protein interaction studies. Expert Review of Proteomics.
- Google Patents. (n.d.). US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates.
- Yu, C., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics.
- Zhang, H., et al. (2018).
Sources
- 1. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 2. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 3. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dimethyl 5-isothiocyanatoisophthalate: Amine-Reactive Chemistry and Bioconjugation
Introduction: A Versatile Homobifunctional Crosslinker for Amine Modification
In the landscape of bioconjugation, the covalent linkage of molecules to proteins and other biomolecules is a cornerstone of modern research and drug development.[1] Among the arsenal of chemical tools available, amine-reactive crosslinkers hold a prominent position due to the abundance and accessibility of primary amine groups on the surface of proteins, primarily the ε-amino group of lysine residues and the N-terminus.[2][3] This guide provides an in-depth technical overview of Dimethyl 5-isothiocyanatoisophthalate, a homobifunctional crosslinking agent, detailing its synthesis, amine-reactive chemistry, and practical applications in the field of bioconjugation.
This compound belongs to the isothiocyanate class of reagents, which are well-regarded for their ability to form highly stable thiourea linkages with primary amines under mild reaction conditions.[4] The isophthalate core provides a rigid aromatic spacer, while the two dimethyl ester groups offer potential for further modification or can influence the solubility and pharmacokinetic properties of the resulting conjugate. This unique combination of features makes this compound a valuable tool for researchers and scientists seeking to create stable and well-defined bioconjugates.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a crosslinker is paramount for its effective use. While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₄S | N/A |
| Molecular Weight | 251.26 g/mol | N/A |
| CAS Number | 72076-50-7 | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in organic solvents (DMSO, DMF); sparingly soluble in aqueous solutions (predicted) | N/A |
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the nitration of dimethyl isophthalate, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to the isothiocyanate.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol for the synthesis of this compound from its amine precursor, Dimethyl 5-aminoisophthalate. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it may involve toxic and corrosive reagents.
Step 1: Conversion of Dimethyl 5-aminoisophthalate to the Isothiocyanate
-
Dissolve Precursor: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Dimethyl 5-aminoisophthalate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Add Base: Add a non-nucleophilic base, such as triethylamine (2-3 equivalents), to the solution and stir under a nitrogen atmosphere.
-
Introduce Thiocarbonylating Agent: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of a thiocarbonylating agent, such as thiophosgene (1.1 equivalents), dissolved in the same anhydrous solvent, to the reaction mixture via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Amine-Reactive Chemistry: The Formation of a Stable Thiourea Linkage
The core of this compound's utility lies in the reactivity of its isothiocyanate group (-N=C=S) with primary amines.[1] The electrophilic carbon atom of the isothiocyanate is susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of a primary amine. This reaction results in the formation of a highly stable thiourea bond (-NH-C(S)-NH-).[4]
Figure 2: General reaction scheme for the formation of a thiourea linkage.
The rate and efficiency of this reaction are highly dependent on the pH of the reaction medium. The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.5). At this pH, the primary amine is deprotonated and thus more nucleophilic, facilitating its attack on the isothiocyanate.
Experimental Protocol: Protein Conjugation
The following is a general protocol for the conjugation of this compound to a protein. Optimization of the reaction conditions, particularly the molar ratio of the crosslinker to the protein, may be necessary for each specific application.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the isothiocyanate.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the crosslinker stock solution. A typical starting point is a 10- to 20-fold molar excess of the crosslinker over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Characterize the resulting bioconjugate to determine the degree of labeling and confirm the integrity of the protein.
| Parameter | Recommended Condition | Rationale |
| pH | 8.0 - 9.5 | Deprotonates primary amines, increasing their nucleophilicity. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize protein degradation. |
| Solvent for Crosslinker | Anhydrous DMSO or DMF | Isothiocyanates are often sparingly soluble in aqueous buffers. |
| Molar Excess of Crosslinker | 10-20 fold | Ensures efficient labeling; may require optimization. |
| Reaction Time | 1-2 hours to overnight | Depends on the reactivity of the protein and the desired degree of labeling. |
Characterization of Bioconjugates
After the conjugation reaction, it is crucial to characterize the product to ensure the success of the labeling process. Key characterization techniques include:
-
UV-Vis Spectroscopy: To determine the degree of labeling (DOL), which is the average number of crosslinker molecules conjugated to each protein molecule. This is achieved by measuring the absorbance of the conjugate at the wavelength corresponding to the crosslinker and at 280 nm for the protein concentration.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent attachment of the crosslinker to the protein and to determine the distribution of labeled species.
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from unreacted protein and crosslinker.
Figure 3: A typical workflow for bioconjugation using this compound.
Potential Applications in Research and Drug Development
While specific applications of this compound are not widely documented, its chemical properties suggest its utility in a variety of bioconjugation applications, mirroring those of other isothiocyanate-based crosslinkers. These include:
-
Antibody-Drug Conjugates (ADCs): The stable thiourea linkage makes it a candidate for attaching cytotoxic drugs to antibodies for targeted cancer therapy. However, recent studies suggest that in some contexts, the thiourea bond may exhibit instability in vivo, a factor that must be considered in ADC design.[5]
-
Fluorescent Labeling: The isophthalate core could be functionalized with a fluorophore to create a fluorescent labeling reagent for tracking proteins in cells or in immunoassays.
-
Protein Immobilization: Covalently attaching proteins to solid supports (e.g., beads, surfaces) for use in affinity chromatography, diagnostics, or enzyme reactors.
-
Protein-Protein Interaction Studies: As a homobifunctional crosslinker, it can be used to study protein-protein interactions by covalently linking interacting partners.
Trustworthiness and Self-Validating Systems
The reliability of any bioconjugation protocol hinges on its ability to produce consistent and predictable results. The protocols described in this guide are designed to be self-validating through the incorporation of rigorous characterization steps. The quantitative analysis of the degree of labeling and the qualitative assessment of conjugate purity provide a direct measure of the reaction's success. Furthermore, the use of well-established chemical principles, such as the pH-dependent reactivity of isothiocyanates, ensures a high degree of control over the conjugation process.
Conclusion
This compound represents a valuable, albeit less-explored, tool in the bioconjugation toolbox. Its ability to form stable thiourea linkages with primary amines, coupled with the rigid aromatic spacer of the isophthalate core, offers unique possibilities for the synthesis of well-defined bioconjugates. While further research is needed to fully elucidate its specific advantages and applications, the fundamental principles of its amine-reactive chemistry are well-understood and provide a solid foundation for its use in a wide range of research and development settings. By following the detailed protocols and characterization methods outlined in this guide, researchers can confidently employ this versatile crosslinker to advance their scientific endeavors.
References
-
Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. (2025). ACS Bio & Med Chem Au. [Link]
-
Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. (2009). Analytical Chemistry. [Link]
-
Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. (2020). National Institutes of Health. [Link]
-
DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. (2021). National Institutes of Health. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
Experimental Section. (n.d.). macrolab.kaist.ac.kr. [Link]
-
Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? (2015). ResearchGate. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. [Link]
-
Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection. (1998). PubMed. [Link]
-
Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. (n.d.). ResearchGate. [Link]
- Method for synthesizing dimethyl isophthalate-5-sodium sulfonate. (n.d.).
- Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates. (n.d.).
Sources
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Characteristics of Dimethyl 5-isothiocyanatoisophthalate: A Technical Guide to its Solubility and Stability
For Immediate Release
[City, State] – [Date] – This technical guide offers an in-depth analysis of the solubility and stability of Dimethyl 5-isothiocyanatoisophthalate, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the compound's behavior in various environments, underpinned by established chemical principles and standardized testing protocols.
Introduction: The Chemical Profile of this compound
This compound (CAS No. 72076-50-7) is an aromatic organic compound featuring both an isothiocyanate functional group and two methyl ester groups attached to a benzene ring. Its chemical structure dictates its reactivity, solubility, and stability. The electrophilic nature of the isothiocyanate group makes it a versatile reactant, while the ester functionalities influence its polarity and susceptibility to hydrolysis. Understanding these characteristics is paramount for its effective use in synthesis, formulation, and storage.
Predicted Solubility Profile
Predicting the solubility of a compound is a critical first step in its application. Based on its structure, this compound is anticipated to be a crystalline solid with limited aqueous solubility but good solubility in a range of organic solvents. The "like dissolves like" principle suggests that its solubility will be higher in polar aprotic and some polar protic solvents.
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The polarity of these solvents can effectively solvate the polar ester and isothiocyanate groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good balance of polarity to dissolve the compound. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Lower polarity may result in slightly reduced solubility compared to more polar aprotic solvents. |
| Alcohols | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, which may interact with the ester and isothiocyanate groups. |
| Non-polar | Hexanes, Toluene | Low | The significant polarity of the isothiocyanate and ester groups limits solubility in non-polar media. |
| Aqueous | Water, Buffered Solutions (pH 4, 7, 9) | Very Low | The large aromatic core and ester groups make the molecule predominantly hydrophobic. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To empirically validate the predicted solubility, a standardized protocol should be followed.
Protocol for Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) with continuous agitation for a defined period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
Allow the solids to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved compound against a standard calibration curve.
-
-
Data Reporting:
-
Express solubility in units such as mg/mL or mol/L.
-
Caption: Experimental workflow for determining the solubility of this compound.
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter for its handling, storage, and application. The two primary points of reactivity are the isothiocyanate group and the dimethyl ester functionalities.
Hydrolytic Stability
-
Isothiocyanate Group: Isothiocyanates are known to be susceptible to hydrolysis, particularly in aqueous environments.[1] The electrophilic carbon of the -N=C=S group is prone to nucleophilic attack by water, leading to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding amine (Dimethyl 5-aminoisophthalate) and carbonyl sulfide. This degradation is expected to be pH-dependent, with faster rates under both acidic and basic conditions compared to neutral pH.
-
Ester Groups: The dimethyl isophthalate core is also subject to hydrolysis, yielding the corresponding carboxylic acids (monomethyl 5-isothiocyanatoisophthalate and 5-isothiocyanatoisophthalic acid). This process is typically slow at neutral pH but is significantly accelerated by the presence of acids or bases.[2]
Caption: Predicted primary hydrolytic degradation pathways of this compound.
Thermal Stability
Aromatic isothiocyanates generally exhibit moderate to good thermal stability. However, at elevated temperatures, degradation can occur. For this compound, thermal stress could potentially lead to polymerization or decomposition, especially in the presence of catalysts or impurities.
Photostability
The aromatic nature of the compound suggests that it may absorb UV radiation, making it potentially susceptible to photodegradation. International Council for Harmonisation (ICH) guidelines recommend photostability testing to assess the impact of light exposure.[3][4]
Comprehensive Stability Testing Protocol
A robust stability study should be conducted according to established guidelines, such as those from the ICH.
Protocol for Stability Testing
-
Sample Preparation:
-
Prepare solutions of this compound in relevant solvents (e.g., acetonitrile, and aqueous buffers of pH 4, 7, and 9) at a known concentration.
-
Prepare solid samples of the compound.
-
-
Storage Conditions:
-
Hydrolytic Stability: Store solutions at different temperatures (e.g., 25 °C and 40 °C) in the dark.
-
Thermal Stability (Solid State): Store solid samples at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Photostability: Expose solid and solution samples to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter), with dark controls stored under the same temperature conditions.[3][4]
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for forced degradation; and longer intervals for long-term stability).
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
-
Quantify the remaining parent compound and any major degradants.
-
-
Data Evaluation:
-
Calculate the degradation rate and half-life under each condition.
-
Identify and, if necessary, characterize major degradation products.
-
Sources
The Bifunctional Crosslinker Dimethyl 5-isothiocyanatoisophthalate: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Bridging Innovation and Application with a Unique Molecular Scaffold
In the dynamic landscape of bioconjugation, the pursuit of novel crosslinking agents that offer a unique combination of reactivity, stability, and defined spatial orientation is relentless. Dimethyl 5-isothiocyanatoisophthalate emerges as a compelling, albeit currently underutilized, bifunctional molecule poised to address specific challenges in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and bespoke fluorescent probes. This guide provides a comprehensive technical overview of its synthesis, reactivity, and potential applications, grounded in established chemical principles and forward-looking insights for the discerning researcher.
While direct, peer-reviewed applications of this compound in bioconjugation are not yet widely documented in publicly available literature, its constituent functional groups—the amine-reactive isothiocyanate and the dual carboxylate-modifiable aromatic core—present a tantalizing platform for innovation. This document, therefore, serves as both a practical manual based on analogous chemistries and a forward-looking exploration of its untapped potential.
I. The Molecular Architecture: Properties and Synthesis
This compound is characterized by a rigid phenyl ring core, substituted with an isothiocyanate group at the 5-position and two methyl ester groups at the 1- and 3-positions. This unique arrangement offers a well-defined spatial separation of its reactive and modifiable moieties.
| Property | Value | Source |
| Molecular Formula | C11H9NO4S | [Vendor Information] |
| Molecular Weight | 251.26 g/mol | [Vendor Information] |
| Appearance | Off-white to yellow powder | General Observation |
| Solubility | Soluble in organic solvents (DMSO, DMF, acetonitrile) | Inferred from similar compounds |
| Purity | Typically >95% | [Vendor Information] |
Synthesis Pathway: From Nitro to Isothiocyanate
The synthesis of this compound is a multi-step process that begins with the commercially available Dimethyl 5-nitroisophthalate. The key transformation involves the reduction of the nitro group to an amine, followed by the conversion of the amine to an isothiocyanate.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Reduction of Dimethyl 5-nitroisophthalate to Dimethyl 5-aminoisophthalate
-
Dissolution: Dissolve Dimethyl 5-nitroisophthalate in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield Dimethyl 5-aminoisophthalate as a solid.
Step 2: Conversion of Dimethyl 5-aminoisophthalate to this compound
Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Dissolution: Dissolve Dimethyl 5-aminoisophthalate in a chlorinated solvent like dichloromethane or chloroform.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine, to the solution.
-
Thiophosgene Addition: Slowly add a solution of thiophosgene in the same solvent to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the amine is fully converted, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
II. The Chemistry of Bioconjugation: The Isothiocyanate Gateway
The isothiocyanate group (-N=C=S) is a highly efficient electrophile that readily reacts with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form a stable thiourea linkage. This reaction is the cornerstone of its utility in bioconjugation.
Methodological & Application
Application Notes and Protocols for Protein Labeling with Dimethyl 5-isothiocyanatoisophthalate
Introduction
In the fields of proteomics, diagnostics, and drug development, the covalent labeling of proteins with specific reagents is a fundamental technique. This process allows for the attachment of reporter molecules, such as fluorophores or affinity tags, enabling the detection, tracking, and quantification of target proteins. Dimethyl 5-isothiocyanatoisophthalate is a versatile bifunctional crosslinking agent. The isothiocyanate group (-N=C=S) provides a reactive handle for the covalent modification of proteins, while the dimethyl isophthalate moiety offers opportunities for further chemical modifications or can be used to alter the physicochemical properties of the labeled protein.
The isothiocyanate group reacts primarily with nucleophilic primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain, to form a stable thiourea linkage.[1] This reaction is highly efficient under mild alkaline conditions.[2] The specificity of this reaction for primary amines makes isothiocyanates valuable tools for protein conjugation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for protein labeling. The following sections detail the principles of the reaction, a step-by-step protocol for conjugation, methods for purification of the labeled protein, and procedures for characterizing the final product.
Principle of the Reaction
The core of the labeling protocol is the nucleophilic addition of a primary amine from the protein to the electrophilic carbon atom of the isothiocyanate group of this compound. This reaction, which is favored at a pH range of 8.5-9.5, results in the formation of a stable covalent thiourea bond.[3]
Materials and Equipment
Reagents:
-
Protein to be labeled (e.g., Immunoglobulin G - IgG)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing or centrifugal ultrafiltration devices (with appropriate molecular weight cut-off)
-
Gel filtration column (e.g., Sephadex G-25)
Equipment:
-
Spectrophotometer (UV-Vis)
-
Stir plate and stir bars
-
pH meter
-
Microcentrifuge
-
Standard laboratory glassware and plasticware
Experimental Protocols
Part 1: Preparation of Reagents
-
Protein Solution:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.[6] If the protein is in a buffer containing primary amines (e.g., Tris) or sodium azide, it must be dialyzed against PBS (pH 7.4) prior to labeling.
-
-
This compound Stock Solution:
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.[7] Vortex briefly to ensure complete dissolution.
-
Part 2: Protein Labeling Protocol
This protocol is optimized for the labeling of a typical IgG antibody. The molar excess of the labeling reagent may need to be adjusted for other proteins.
-
Reaction Setup:
-
In a suitable reaction vessel, add the prepared protein solution.
-
While gently stirring, slowly add a 10- to 20-fold molar excess of the dissolved this compound solution to the protein solution.[6]
-
-
Incubation:
-
Protect the reaction mixture from light by wrapping the vessel in aluminum foil.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with continuous gentle stirring.[6]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer (e.g., hydroxylamine or Tris-HCl) to the reaction mixture.
-
Incubate for an additional 30-60 minutes at room temperature.
-
Part 3: Purification of the Labeled Protein
It is crucial to remove the unreacted this compound and any reaction byproducts from the labeled protein.
-
Gel Filtration Chromatography:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with purification buffer (PBS, pH 7.4).
-
Carefully load the quenched reaction mixture onto the column.
-
Elute the labeled protein with the purification buffer. The protein conjugate will elute in the void volume, while the smaller, unreacted molecules will be retained.
-
Collect the fractions containing the labeled protein. The protein-containing fractions can often be identified by their slight yellow color if the label imparts color, or by monitoring the absorbance at 280 nm.
-
-
Dialysis/Ultrafiltration:
-
Alternatively, transfer the reaction mixture to a dialysis cassette or a centrifugal ultrafiltration device with a suitable molecular weight cut-off (e.g., 10 kDa for IgG).
-
Dialyze against several changes of purification buffer at 4°C or perform buffer exchange via centrifugation according to the manufacturer's instructions. This will effectively remove small molecule impurities.[8]
-
Characterization of the Labeled Protein
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which represents the average number of label molecules conjugated per protein molecule, is a critical parameter to determine.[][10][11] This can be calculated using UV-Vis spectrophotometry.[8]
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A_280) and at the predetermined λmax of the this compound (A_dye).
-
Calculate the concentration of the protein:
-
Calculate the concentration of the conjugated dye:
-
Dye Concentration (M) = A_dye / (ε_dye × path length)
-
Where ε_dye is the molar extinction coefficient of this compound at its λmax (to be determined by the user).
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for antibodies typically falls between 2 and 10.[6] A DOL that is too high may lead to protein aggregation or loss of function, while a DOL that is too low will result in a weak signal.[6][10]
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Workflow for protein labeling with this compound.
Key Experimental Parameters
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (Label:Protein) | 10:1 to 20:1 | May require optimization for different proteins. |
| Reaction Buffer | 0.1 M Carbonate-Bicarbonate, pH 9.0 | Ensures deprotonation of primary amines for reaction. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can be gentler on the protein. |
| Purification Method | Gel Filtration or Dialysis/Ultrafiltration | Essential for removing unreacted label. |
| Molar Extinction Coefficient of IgG (ε_protein) | 210,000 M⁻¹cm⁻¹ at 280 nm | Used for calculating protein concentration.[8][10][12][13] |
| Molar Extinction Coefficient of Label (ε_dye) | Must be determined experimentally | Critical for accurate DOL calculation. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Insufficient molar excess of the label. - Presence of primary amines in the protein buffer (e.g., Tris). - Low reactivity of the protein's primary amines. | - Increase the molar ratio of label to protein. - Ensure the protein is in an amine-free buffer. - Increase the reaction pH to 9.5. |
| High DOL / Protein Aggregation | - Excessive molar ratio of the label. - Prolonged reaction time at room temperature. | - Decrease the molar ratio of label to protein. - Shorten the reaction time or perform the reaction at 4°C. |
| Precipitation during reaction | - The protein is not stable under the labeling conditions. - High concentration of organic solvent (DMSO). | - Perform the labeling reaction at 4°C. - Add the label solution dropwise while stirring. - Ensure the final DMSO concentration is low (typically <10% v/v). |
Conclusion
This application note provides a robust and detailed protocol for the successful labeling of proteins using this compound. By carefully controlling the reaction conditions and thoroughly purifying and characterizing the final product, researchers can generate high-quality protein conjugates for a wide range of applications in biological research and drug development. It is critical to experimentally determine the spectroscopic properties of the free this compound to ensure accurate characterization of the degree of labeling.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Abberior. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]
- Prodan, M., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
-
ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 94% Purity, C11H9NO4S, 1 gram. Retrieved from [Link]
- Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(11), 5584-5590.
-
nanoComposix. (n.d.). Experiment #1 - Antibody Purification. Retrieved from [Link]
- Royal Society of Chemistry. (2020).
-
DTIC. (1965). CHEMICAL AND PHYSICAL VARIABLES AFFECTING FLUORESCEIN ISOTHIOCYANATE AND ITS PROTEIN CONJUGATES. Retrieved from [Link]
-
Bhattacharya, B. (n.d.). Protein labelling with FITC. Retrieved from [Link]
Sources
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agrisera.com [agrisera.com]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Extinction Coefficient Determination of Proteins [biosyn.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. nanocomposix.com [nanocomposix.com]
- 12. What is the extinction coefficient of my rabbit antibody? | Cell Signaling Technology [cellsignal.com]
- 13. What is Extinction Coefficient - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Protein-Protein Interaction Studies Using Dimethyl 5-isothiocyanatoisophthalate
Introduction: A Strategic Approach to Mapping Protein Interactions
The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these interactions is paramount for deciphering cellular function and for the development of novel therapeutics. Chemical cross-linking has emerged as a powerful technique to capture these transient and stable protein-protein interactions (PPIs) by covalently linking interacting partners.[1][2][3] This application note provides a detailed guide for utilizing Dimethyl 5-isothiocyanatoisophthalate , a homobifunctional cross-linking agent, for the study of PPIs.
This compound belongs to the isothiocyanate class of reagents, which are known for their reactivity towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][4] Its rigid isophthalate core provides a defined spatial constraint, making it a valuable tool for probing protein architecture and identifying near-neighbor relationships within protein complexes.
This document will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively employ this compound in their PPI studies, from experimental design to data analysis.
Chemical and Physical Properties of this compound
A thorough understanding of the cross-linker's properties is essential for its effective application.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₁H₉NO₄S | [5] |
| Molecular Weight | 251.26 g/mol | [5] |
| CAS Number | 72076-50-7 | [5] |
| Reactivity | Primary amines (-NH₂) | [1][4] |
| Spacer Arm Length (estimated) | ~7.5 - 10 Å | Inferred from isophthalic acid structure[6][7] |
Note: The spacer arm length is an estimation based on the geometry of the isophthalic acid backbone. The exact distance between cross-linked residues will depend on the conformation of the protein side chains.
Mechanism of Action: The Isothiocyanate Reaction
The utility of this compound as a cross-linker stems from the reactivity of its two isothiocyanate (-N=C=S) groups. These groups readily react with nucleophilic primary amines found on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate, forming a stable thiourea bond.[1][4]
Caption: Reaction mechanism of this compound.
This homobifunctional nature allows for the covalent linkage of two protein molecules that are in close proximity, effectively "freezing" the interaction for subsequent analysis. The reaction is typically carried out at a slightly alkaline pH (7.5-8.5) to ensure the deprotonation of the lysine amino groups, enhancing their nucleophilicity.[2]
Experimental Workflows: From Cross-linking to Identification
The overall workflow for a protein-protein interaction study using this compound involves several key stages, from sample preparation to mass spectrometry analysis and data interpretation.
Caption: General workflow for PPI studies using chemical cross-linking.
Detailed Protocols
The following protocols provide a starting point for using this compound. Optimization may be required depending on the specific proteins and experimental goals.
Protocol 1: In Vitro Cross-linking of Purified Proteins
This protocol is suitable for confirming interactions between purified proteins or for studying the stoichiometry of a protein complex.
Materials:
-
Purified protein sample (1-5 mg/mL in an amine-free buffer, e.g., PBS, HEPES)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents
-
Desalting column
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the cross-linking reaction. The recommended pH is between 7.2 and 8.5.[3]
-
Prepare Cross-linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.
-
Cross-linking Reaction: Add the cross-linker stock solution to the protein sample to achieve a final concentration typically in the range of 0.1-2 mM. The optimal concentration should be determined empirically. A common starting point is a 20- to 50-fold molar excess of the cross-linker over the protein.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times or higher temperatures may increase cross-linking efficiency but also risk protein denaturation.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted cross-linker.
-
Analysis by SDS-PAGE: Analyze the cross-linked products by SDS-PAGE to visualize higher molecular weight bands corresponding to cross-linked protein complexes.
-
Purification (Optional): For downstream applications like mass spectrometry, remove excess cross-linker and quenching buffer using a desalting column.
Protocol 2: In Situ Cross-linking in Live Cells
This protocol is designed to capture protein interactions within their native cellular environment.
Materials:
-
Suspension or adherent cells
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
Suspension cells: Harvest cells and wash three times with ice-cold PBS, pH 8.0, to remove amine-containing media. Resuspend cells in ice-cold PBS, pH 8.0, at a concentration of approximately 25 x 10⁶ cells/mL.[9]
-
Adherent cells: Wash the cell monolayer three times with ice-cold PBS, pH 8.0.
-
-
Prepare Cross-linker Stock Solution: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.[8]
-
Cross-linking Reaction: Add the cross-linker stock solution to the cell suspension or overlay on the adherent cells to a final concentration of 1-5 mM.
-
Incubation: Incubate for 30 minutes at room temperature. To minimize internalization of the cross-linker, this step can be performed at 4°C.[9]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. Incubate for 10 minutes at 4°C.
-
Cell Lysis: Wash the cells with PBS to remove excess reagents. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Analysis: The cross-linked proteins in the cell lysate can be analyzed by immunoprecipitation and Western blotting, or by mass spectrometry.
Mass Spectrometry Analysis of Cross-linked Peptides
Mass spectrometry is a powerful tool for identifying the specific amino acid residues involved in a cross-link, providing valuable structural information.[10][11][12]
General Workflow:
-
Protein Digestion: The cross-linked protein sample is digested with a protease, typically trypsin.
-
Enrichment of Cross-linked Peptides (Optional): Cross-linked peptides are often present in low abundance. Enrichment methods like size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX) can be employed.[13]
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: The resulting MS/MS spectra are searched against a protein sequence database using specialized software that can identify cross-linked peptides.[12][14]
Data Interpretation and Validation
The identification of cross-linked peptides provides distance constraints that can be used to model the three-dimensional structure of protein complexes. It is crucial to validate the identified cross-links through manual inspection of the MS/MS spectra and, if possible, through complementary techniques such as site-directed mutagenesis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low cross-linking efficiency | Inactive reagent | Use fresh, anhydrous DMSO to prepare the stock solution. |
| Presence of primary amines in the buffer | Use an amine-free buffer (e.g., PBS, HEPES). | |
| Suboptimal pH | Ensure the reaction pH is between 7.2 and 8.5. | |
| Protein precipitation | High cross-linker concentration | Optimize the cross-linker to protein molar ratio. |
| Extensive polymerization | Perform the reaction at a lower protein concentration. | |
| High background in Western blots | Insufficient quenching | Increase the concentration of the quenching buffer or the incubation time. |
| Difficulty in identifying cross-linked peptides by MS | Low abundance of cross-linked peptides | Incorporate an enrichment step for cross-linked peptides. |
| Complex MS/MS spectra | Use specialized software for cross-link identification and manually validate the spectra. |
Conclusion
This compound is a valuable tool for researchers studying protein-protein interactions. Its defined structure and reactivity with primary amines allow for the covalent capture of protein complexes, providing insights into their architecture and function. The protocols and guidelines presented in this application note offer a comprehensive framework for the successful implementation of this cross-linker in a variety of experimental settings. As with any chemical biology technique, careful optimization and validation are key to obtaining reliable and meaningful results.
References
-
Creative Biolabs. (n.d.). Homobifunctional Crosslinkers. Retrieved from [Link]
- Leitner, A., Fasan, A., & Sinz, A. (2010). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics, 73(12), 2279-2290.
-
CP Lab Safety. (n.d.). This compound, 94% Purity, C11H9NO4S, 1 gram. Retrieved from [Link]
- Sinz, A. (2006). General protein-protein cross-linking. Methods in Molecular Biology, 328, 223-230.
- Anderson, G. A., Tolic, N., & Pasa-Tolic, L. (2009). Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs. Pacific Symposium on Biocomputing, 336-347.
- Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13966-14008.
- Leitner, A., Reischl, R., & Sinz, A. (2014). Chapter Six. General Protein–Protein Cross-Linking. In Methods in Enzymology (Vol. 541, pp. 127-143). Academic Press.
-
PubChem. (n.d.). Dimethyl 5-(hydroxymethyl)isophthalate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 5-sodiosulfoisophthalate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 5-iodoisophthalate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]
-
PubChem. (n.d.). Isophthalic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Length of hydrophilic spacer arm/pendant group. Retrieved from [Link]
- Al-Amin, M., & El-Sayed, M. (2019). Strategic engineering of alkyl spacer length for a pH-tolerant lysosome marker and dual organelle localization. Chemical Science, 10(38), 8868-8874.
Sources
- 1. Homobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. News - How can cross-linked mass spectrometry be used to analyze the structure of peptides in complex samples? [gtpeptide.com]
- 12. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
"Dimethyl 5-isothiocyanatoisophthalate" cross-linking reaction conditions
Application Note & Protocol Guide
Topic: A Guide to Bioconjugation Using Isothiocyanates: Reaction Conditions for Dimethyl 5-isothiocyanatoisophthalate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Isothiocyanates in Modern Bioconjugation
Isothiocyanates (ITCs) are a class of highly valuable chemical reagents extensively used in biochemistry and drug development for the covalent modification of proteins and other biomolecules.[1][2] Their utility stems from the electrophilic nature of the central carbon atom in the isothiocyanate group (–N=C=S), which readily reacts with nucleophiles present on protein side chains. This reactivity allows for the stable labeling of proteins with reporter molecules (like fluorophores), their immobilization onto solid supports, or the creation of complex bioconjugates for therapeutic and diagnostic applications.[3]
This guide focuses on this compound (DMIT). Based on its chemical structure, which features a single reactive isothiocyanate group, DMIT is properly classified as a monofunctional labeling agent . It is designed to attach the dimethyl isophthalate moiety to a target biomolecule.
It is crucial to distinguish this from cross-linking , which requires a reagent with at least two reactive sites to form a covalent bridge, either within a single protein (intramolecular) or between two different molecules (intermolecular).[3] While DMIT itself is not a cross-linker, the principles governing its reaction are identical to those of bifunctional isothiocyanate cross-linkers. This guide will provide a comprehensive protocol for protein labeling with DMIT and explain how these principles are adapted for true cross-linking applications.
Section 1: The Underlying Chemistry of Isothiocyanate Reactions
The efficacy and specificity of a bioconjugation reaction using an isothiocyanate are fundamentally controlled by the reaction environment, most critically, the pH. The isothiocyanate group can react with several nucleophiles in a protein, but its primary targets are primary amines and sulfhydryl groups.
Reaction with Primary Amines (Lysine, N-terminus)
The most common application for isothiocyanates is the labeling of primary amines, found on the ε-amino group of lysine residues and the N-terminus of a polypeptide chain. The reaction proceeds via a nucleophilic attack of the unprotonated amine on the electrophilic carbon of the isothiocyanate, forming a stable thiourea bond .[4] This reaction is strongly pH-dependent because the amine must be in its deprotonated, nucleophilic state. Therefore, alkaline conditions are required.[4][5]
Caption: Reaction mechanism of an isothiocyanate with a primary amine.
Reaction with Sulfhydryl Groups (Cysteine)
Isothiocyanates can also react with the sulfhydryl (thiol) group of cysteine residues. This reaction, which forms a dithiocarbamate linkage, is favored at a neutral to slightly acidic pH where the thiol group is more reactive than the protonated amine groups.[6][7] However, the dithiocarbamate bond is generally less stable than the thiourea bond, particularly at higher pH.
The Critical Influence of pH on Reaction Specificity
The pH of the reaction buffer is the single most important parameter for directing the specificity of the isothiocyanate reaction. By controlling the protonation state of the target nucleophiles, a researcher can selectively target different amino acid residues.
| Target Nucleophile | Functional Group | Product | Optimal pH Range | Rationale |
| Primary Amine | Lysine (ε-NH₂), N-terminus (α-NH₂) | Thiourea | 8.5 - 9.5 | The pKa of the ε-amino group of lysine is ~10.5. At alkaline pH, a sufficient fraction is deprotonated to become a potent nucleophile.[4][5] |
| Sulfhydryl (Thiol) | Cysteine (-SH) | Dithiocarbamate | 6.5 - 8.0 | The pKa of the cysteine sulfhydryl group is ~8.5. At neutral pH, it is a better nucleophile than the mostly-protonated primary amines.[5][6] |
Section 2: Detailed Protocol for Protein Labeling with DMIT
This protocol provides a step-by-step methodology for the covalent labeling of a protein with this compound (DMIT). It is designed as a self-validating system with clear checkpoints and rationale.
Required Materials and Reagents
-
DMIT: (this compound)
-
Anhydrous Organic Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for preparing DMIT stock solution.
-
Protein of Interest: Purified and at a known concentration (e.g., >1 mg/mL).
-
Reaction Buffer: Amine-free buffer at the desired pH. Examples:
-
For amine labeling: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.0.
-
For thiol labeling: 100 mM phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Note: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction.[8]
-
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH ~8.0.
-
Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette (with appropriate molecular weight cut-off, MWCO).
Reagent Preparation
-
Protein Solution: Prepare the protein in the chosen reaction buffer. If the protein is in an incompatible buffer, exchange it into the reaction buffer using dialysis or a desalting column.
-
DMIT Stock Solution: Immediately before use, dissolve DMIT in anhydrous DMSO or DMF to a high concentration (e.g., 10-50 mM). Isothiocyanates are susceptible to hydrolysis, so it is critical to use an anhydrous solvent and prepare the solution fresh.[4]
Step-by-Step Labeling Protocol
Caption: Standard workflow for protein labeling with DMIT.
-
Calculate Reagent Volumes: Determine the volume of DMIT stock solution needed to achieve the desired molar excess over the protein. A starting point is often a 20- to 50-fold molar excess of DMIT to protein.[8] This ratio should be optimized empirically for your specific protein and application.
-
Causality: A molar excess is required to drive the reaction to completion. However, an excessively high ratio can lead to over-labeling, protein aggregation, or modification of less-reactive sites.[5]
-
-
Initiate the Reaction: Add the calculated volume of DMIT stock solution to the stirring protein solution. It is best to add the DMIT dropwise while gently vortexing to avoid localized high concentrations that could cause protein precipitation. The final concentration of organic solvent should ideally be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. The reaction can be performed with gentle stirring or end-over-end rotation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[8] Incubate for an additional 30 minutes.
-
Causality: The quenching solution contains a high concentration of a primary amine (Tris or glycine) that reacts with and consumes any excess, unreacted DMIT, preventing further modification of the protein.
-
-
Purification: Separate the labeled protein conjugate from unreacted DMIT and reaction byproducts.
-
Gel Filtration/Desalting: This is the most common and efficient method. Pass the quenched reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). The larger protein conjugate will elute first, while the smaller DMIT and quenching molecules are retained.[9]
-
Dialysis: Dialyze the sample against a large volume of storage buffer for 24-48 hours with several buffer changes.
-
Characterization of the Conjugate
After purification, confirm the success of the labeling reaction. This can be done by UV-Vis spectroscopy to measure the degree of labeling (if the label has a distinct absorbance) or by techniques like mass spectrometry to confirm the mass shift corresponding to the attached label.
Section 3: Adapting the Protocol for Cross-Linking
To achieve cross-linking, one would use a homobifunctional cross-linker containing two isothiocyanate groups (e.g., a hypothetical "diisothiocyanatoisophthalate"). The protocol remains largely the same, but the goals and outcomes are different.
-
Controlling Inter- vs. Intramolecular Cross-linking: The concentration of the protein is a key determinant of the outcome.
-
High Protein Concentration: Favors intermolecular cross-linking (linking two or more protein molecules together). This is useful for stabilizing protein-protein interactions.
-
Low Protein Concentration: Favors intramolecular cross-linking (linking two residues within the same protein molecule). This can be used to probe or stabilize a protein's tertiary structure.
-
-
Analysis: The success of an intermolecular cross-linking reaction is typically visualized using SDS-PAGE. The formation of higher molecular weight bands (dimers, trimers, etc.) indicates that proteins have been successfully cross-linked.[8]
Section 4: Critical Parameters & Troubleshooting
| Parameter | Recommendation | Rationale & Key Insight |
| pH | 8.5 - 9.0 for amines; 7.0 - 7.5 for thiols | This is the primary determinant of reaction specificity. Ensure your buffer has adequate capacity at the chosen pH.[5][6] |
| Buffer Choice | PBS, Bicarbonate, Borate, HEPES | Crucially, avoid amine-containing buffers like Tris or glycine during the reaction step , as they will act as competitive inhibitors.[8] |
| Molar Ratio (ITC:Protein) | Start with 20:1 to 50:1 | Must be optimized. Too low leads to poor efficiency; too high can cause protein precipitation and loss of function.[5][8] |
| Protein Concentration | >1 mg/mL | A higher concentration can improve reaction kinetics but may also promote aggregation, especially with cross-linkers. |
| Organic Solvent % | <10% (v/v) | High concentrations of DMSO or DMF can denature or precipitate proteins. Use a concentrated stock of the isothiocyanate to minimize the added volume.[5] |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | 1. Incorrect buffer pH. 2. Hydrolyzed/inactive DMIT. 3. Insufficient molar excess. | 1. Verify the pH of your reaction buffer. 2. Prepare a fresh stock solution of DMIT in anhydrous solvent immediately before use. 3. Perform a titration, systematically increasing the molar ratio of DMIT to protein. |
| Protein Precipitation | 1. High concentration of organic solvent. 2. Protein instability at the reaction pH. 3. Over-modification leading to aggregation. | 1. Use a more concentrated DMIT stock to reduce the final solvent percentage. 2. Test protein stability at the target pH before the reaction. Consider a shorter reaction time or lower temperature. 3. Reduce the molar excess of DMIT. |
| High Background / Non-specific Binding | Incomplete removal of unreacted DMIT. | Ensure thorough purification of the conjugate. Use a desalting column with an appropriate bed volume or perform extensive dialysis with multiple buffer changes.[9] |
References
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. Available at: [Link]
-
Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC - NIH. Available at: [Link]
-
Conjugate purification Following the crosslinking reaction, the... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Available at: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. Available at: [Link]
-
New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Available at: [Link]
-
Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC. Available at: [Link]
- US3341564A - Process for converting primary amines to isothiocyanates - Google Patents.
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur - MDPI. Available at: [Link]
-
Transforming protein-polymer conjugate purification by tuning protein solubility - PMC - NIH. Available at: [Link]
-
Experimental Section. Available at: [Link]
-
What would be the ideal way to quench excess thiophosgene after a reaction?. Available at: [Link]
-
Protein Cross-Linking - G-Biosciences. Available at: [Link]
-
Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile - PMC - NIH. Available at: [Link]
-
Protein Cross-linkers handbook and selection guide - the Wolfson Centre for Applied Structural Biology. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Overview of Crosslinking and Protein Modification | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of Dimethyl 5-isothiocyanatoisophthalate (DIMIT) to Antibodies and Enzymes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Modern Tool for Bioconjugation
In the landscape of bioconjugation, the covalent linking of molecules to proteins such as antibodies and enzymes is a cornerstone of therapeutic and diagnostic innovation. The choice of a crosslinking agent is paramount, dictating the stability, homogeneity, and ultimate functionality of the resulting conjugate. Dimethyl 5-isothiocyanatoisophthalate (DIMIT) is an amine-reactive heterobifunctional crosslinker that offers a robust method for conjugating molecules to proteins.
The isothiocyanate group (–N=C=S) of DIMIT reacts specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group on proteins, to form a stable thiourea bond.[1][2][3] This reaction is highly efficient under alkaline conditions.[3][4] The dimethyl isophthalate moiety provides a rigid aromatic spacer, which can be advantageous in maintaining the conformational integrity and biological activity of the conjugated protein.
This guide provides a comprehensive overview of the principles and detailed protocols for the conjugation of DIMIT to antibodies and enzymes, along with methods for purification and characterization of the resulting bioconjugates.
The Chemistry of DIMIT Conjugation
The conjugation of DIMIT to a protein is a nucleophilic addition reaction. The lone pair of electrons on the primary amine of the protein attacks the electrophilic carbon atom of the isothiocyanate group. This reaction is favored at a pH above the pKa of the primary amines on the protein, typically between 8.5 and 9.5, where the amine is in its unprotonated, nucleophilic state.[4]
Caption: Mechanism of DIMIT conjugation to a primary amine on a protein.
Synthesis of this compound (DIMIT)
DIMIT can be synthesized from its corresponding amine precursor, Dimethyl 5-aminoisophthalate. A common method for converting an aromatic amine to an isothiocyanate is through the use of thiophosgene (CSCl₂) or a less hazardous equivalent.[5][6]
Detailed Protocols for DIMIT Conjugation
These protocols are designed as a starting point for the conjugation of DIMIT to antibodies and enzymes. Optimization of the molar ratio of DIMIT to protein, reaction time, and temperature may be necessary for specific applications.
Preparation of Reagents
-
Protein Solution: The antibody or enzyme should be in a buffer free of primary amines, such as phosphate-buffered saline (PBS) at pH 7.4. If the protein is in a buffer containing Tris or glycine, a buffer exchange must be performed using dialysis or a desalting column. The protein concentration should ideally be between 1-10 mg/mL.
-
DIMIT Stock Solution: Prepare a 10 mg/mL stock solution of DIMIT in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This solution should be prepared fresh immediately before use, as isothiocyanates can degrade in the presence of moisture.
-
Conjugation Buffer: A 0.1 M sodium carbonate-bicarbonate buffer at pH 9.0 is recommended for the conjugation reaction.[1]
Protocol for Antibody Conjugation with DIMIT
This protocol is based on a starting amount of 1 mg of an IgG antibody (molecular weight ~150 kDa).
Step-by-Step Procedure:
-
Buffer Exchange (if necessary): If the antibody is in an incompatible buffer, perform a buffer exchange into PBS, pH 7.4.
-
Adjust pH: Add the conjugation buffer (0.1 M carbonate-bicarbonate, pH 9.0) to the antibody solution to a final concentration of 0.05 M.
-
Calculate Molar Ratio: Determine the desired molar excess of DIMIT to the antibody. A starting range of 10:1 to 40:1 is recommended.
-
Add DIMIT: Slowly add the calculated volume of the DIMIT stock solution to the antibody solution while gently vortexing.
-
Incubate: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
Quench Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM. Incubate for an additional 30 minutes.
-
Purification: Proceed immediately to the purification of the conjugate to remove unreacted DIMIT and byproducts.
Protocol for Enzyme Conjugation with DIMIT
This protocol can be adapted for various enzymes. The stability of the enzyme at alkaline pH should be considered.
Step-by-Step Procedure:
-
Buffer Exchange: Ensure the enzyme is in an amine-free buffer.
-
pH Adjustment: Adjust the pH of the enzyme solution to 8.5-9.0 using the conjugation buffer.
-
DIMIT Addition: Add the desired molar excess of DIMIT stock solution to the enzyme solution.
-
Incubation: Incubate for 1-2 hours at room temperature or 4°C if the enzyme is sensitive to temperature.
-
Purification: Purify the enzyme conjugate to remove excess reagents.
Caption: General workflow for DIMIT conjugation to proteins.
Purification of DIMIT Conjugates
Purification is a critical step to remove unreacted DIMIT and any reaction byproducts, which can interfere with downstream applications.
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, is the most common method for purifying protein conjugates.[7][8][] It separates molecules based on their size. The larger protein conjugate will elute first, while the smaller, unreacted DIMIT molecules are retained in the column and elute later.
Protocol for SEC Purification:
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with PBS, pH 7.4.[1]
-
Sample Loading: Load the conjugation reaction mixture onto the column.
-
Elution: Elute the conjugate with PBS, pH 7.4.
-
Fraction Collection: Collect fractions and monitor the protein elution using a UV-Vis spectrophotometer at 280 nm.
-
Pooling: Pool the fractions containing the purified protein conjugate.
Characterization of DIMIT Conjugates
Proper characterization is essential to confirm successful conjugation and to determine the degree of labeling.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine the protein concentration and the degree of labeling (DOL), which is the average number of DIMIT molecules conjugated per protein molecule.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the wavelength of maximum absorbance for the DIMIT-isophthalate moiety (this needs to be determined empirically for the conjugate, but will be in the UV range).
-
The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the DIMIT at 280 nm.[10]
-
The DOL can be calculated from the ratio of the absorbance of DIMIT to the absorbance of the protein.
SDS-PAGE Analysis
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is used to assess the purity and molecular weight of the conjugate.[11][12][13]
Procedure:
-
Run the purified conjugate on an SDS-PAGE gel under reducing and non-reducing conditions.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
The conjugated protein should migrate as a slightly higher molecular weight band compared to the unconjugated protein. A smear or multiple bands may indicate heterogeneity in the conjugation.
| Parameter | Recommended Starting Conditions | Notes |
| Protein Purity | >95% | Impurities can compete for conjugation.[14] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve efficiency.[15] |
| DIMIT:Protein Molar Ratio | 10:1 to 40:1 | Needs to be optimized for each protein. |
| Reaction pH | 8.5 - 9.5 | Critical for deprotonation of primary amines.[4] |
| Reaction Time | 1 - 2 hours | Can be optimized based on desired DOL. |
| Reaction Temperature | Room Temperature (or 4°C for sensitive proteins) | |
| Purification Method | Size-Exclusion Chromatography | Efficiently removes small molecule impurities.[] |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | Presence of amine-containing buffers (Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS.[16][17] |
| Low protein concentration. | Concentrate the protein solution before conjugation.[16] | |
| DIMIT has hydrolyzed. | Prepare DIMIT stock solution fresh before each use. | |
| Protein Precipitation | Over-conjugation. | Reduce the DIMIT:protein molar ratio or the reaction time.[16] |
| pH is close to the protein's isoelectric point. | Adjust the pH of the conjugation buffer. | |
| High Background in Assays | Incomplete removal of unreacted DIMIT. | Improve the purification step, e.g., by using a longer SEC column. |
| Non-specific binding due to over-labeling. | Optimize the DIMIT:protein molar ratio to achieve a lower DOL. |
Conclusion
This compound is a valuable tool for the conjugation of molecules to antibodies and enzymes. By carefully controlling the reaction conditions and implementing robust purification and characterization methods, researchers can generate well-defined and functional bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The protocols and guidelines presented here provide a solid foundation for the successful implementation of DIMIT in your bioconjugation workflows.
References
-
National Center for Biotechnology Information. (2024). Synthesis of Isothiocyanates: An Update. PubChem. [Link]
-
Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. [Link]
-
Cui, H., et al. (2000). Conjugation of Fluorochromes to Monoclonal Antibodies. Current Protocols in Immunology. [Link]
-
Gassman, N. R. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols. [Link]
-
ResearchGate. (n.d.). Purification of Labeled Antibodies Using Size-Exclusion Chromatography | Request PDF. [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. [Link]
-
Royal Society of Chemistry. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. [Link]
-
ResearchGate. (2009). (PDF) A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. [Link]
-
ResearchGate. (1977). Thiophosgene in Organic Synthesis. [Link]
-
Royal Society of Chemistry. (2019). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. [Link]
-
Agilent. (n.d.). Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate. [Link]
-
Royal Society of Chemistry. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. [Link]
-
PubMed. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. [Link]
-
National Center for Biotechnology Information. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
-
Odinity. (2013). Spectroscopy and Protein Characterization: SDS PAGE of an Unknown Protein. [Link]
-
ACS Publications. (2024). Machine Learning-Assisted Classification and Identification of Water-Soluble Polymers Using Protein-Based Fluorescent Sensors. [Link]
-
PubMed. (1995). Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry. [Link]
-
Bio-Rad. (n.d.). SDS-PAGE Analysis. [Link]
Sources
- 1. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aboligo.com [aboligo.com]
- 12. odinity.com [odinity.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Antibody Conjugation Troubleshooting [bio-techne.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Novel Approach to Peptide Analysis Using Dimethyl 5-isothiocyanatoisophthalate (DMIP) Labeling and Mass Spectrometry
Introduction
In the field of proteomics and drug development, the precise characterization of peptides and proteins is paramount. Chemical labeling of peptides followed by mass spectrometry (MS) analysis is a powerful strategy to enhance sensitivity, facilitate confident identification, and enable quantification.[1][2][3] Isothiocyanates have a well-established role in peptide chemistry, most notably phenyl isothiocyanate (PITC) used in Edman degradation.[1][3] The reaction of the isothiocyanate group with primary amines (the N-terminus and the ε-amino group of lysine) is specific and efficient under mild basic conditions.
This application note introduces a novel labeling reagent, Dimethyl 5-isothiocyanatoisophthalate (DMIP), for the derivatization of peptides for mass spectrometry analysis. We will outline the theoretical advantages of DMIP, provide a detailed protocol for peptide labeling and sample preparation, and discuss the expected fragmentation patterns that can be exploited for enhanced peptide characterization. The unique structure of DMIP, featuring a rigid aromatic ring and two methyl ester groups, presents intriguing possibilities for generating characteristic reporter ions, potentially aiding in both qualitative and quantitative proteomic workflows.
The Chemistry of DMIP Labeling
This compound (DMIP) is an aromatic isothiocyanate with the chemical formula C₁₁H₉NO₄S and a molecular weight of 251.26 g/mol . The reactive isothiocyanate group (-N=C=S) readily couples with the nucleophilic primary amines of a peptide to form a stable thiourea linkage. This reaction is most efficient at a slightly alkaline pH (8.5-9.0), where the amine groups are deprotonated.
Caption: Reaction of a peptide's primary amine with DMIP.
The resulting DMIP-labeled peptide has a significant mass addition, which can be precisely calculated, aiding in the identification of modified peptides in a complex mixture.
Materials and Reagents
-
Peptide Sample: Purified peptides of interest (lyophilized).
-
Labeling Reagent: this compound (DMIP).
-
Labeling Buffer: 100 mM triethylammonium bicarbonate (TEAB), pH 8.5, or 100 mM sodium borate buffer, pH 9.0.
-
Organic Solvent: Anhydrous, amine-free dimethylformamide (DMF) or acetonitrile (ACN).
-
Quenching Solution: 5% hydroxylamine or 100 mM Tris-HCl, pH 8.0.
-
Purification: C18 solid-phase extraction (SPE) cartridges.
-
MS-grade Solvents: Water, acetonitrile (ACN), and formic acid (FA).
Experimental Protocols
Protocol 1: In-solution Labeling of Peptides with DMIP
This protocol is designed for purified peptide samples.
-
Peptide Reconstitution: Dissolve the lyophilized peptide sample in the labeling buffer to a final concentration of 1-2 mg/mL.
-
DMIP Reagent Preparation: Prepare a 10 mM stock solution of DMIP in anhydrous DMF or ACN. This should be prepared fresh before each use.
-
Labeling Reaction:
-
Add the DMIP stock solution to the peptide solution to achieve a 10- to 20-fold molar excess of DMIP over the peptide. The final concentration of the organic solvent should not exceed 50% to ensure peptide solubility.
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours in the dark. For peptides with lower reactivity, the incubation time can be extended or the temperature can be increased to 37°C.
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50 mM and incubate for 15 minutes at room temperature to consume any unreacted DMIP.
-
Sample Acidification: Acidify the sample by adding formic acid to a final concentration of 0.1-1% (v/v). This prepares the sample for C18 cleanup.
-
Purification of Labeled Peptides:
-
Condition a C18 SPE cartridge with 100% ACN followed by equilibration with 0.1% FA in water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 0.1% FA in water to remove salts and excess reagents.
-
Elute the labeled peptides with a solution of 50-80% ACN and 0.1% FA.
-
-
Sample Preparation for MS Analysis: Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate volume of 0.1% FA in water for LC-MS/MS analysis.
Protocol 2: On-column Labeling of Peptides
For complex peptide mixtures, an on-column labeling approach can be employed to streamline the workflow.
-
Sample Loading: Load the acidified peptide mixture onto a C18 trap column.
-
Washing: Wash the trap column with 0.1% FA in water to remove interfering substances.
-
Labeling:
-
Prepare the labeling solution by diluting the DMIP stock solution in the labeling buffer containing a percentage of organic co-solvent (e.g., 30% ACN).
-
Flow the labeling solution over the trap column for a defined period (e.g., 30-60 minutes) to allow the peptides to react with DMIP.
-
-
Washing and Elution:
-
Wash the trap column again with 0.1% FA in water to remove excess DMIP and labeling buffer.
-
Elute the labeled peptides from the trap column onto the analytical column using a standard LC gradient.
-
Mass Spectrometry Analysis
Instrumentation
A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, is recommended for the analysis of DMIP-labeled peptides.
LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase, 75 µm ID x 15 cm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 60 minutes |
| Flow Rate | 300 nL/min |
| MS1 Resolution | 60,000 - 120,000 |
| MS2 Resolution | 15,000 - 30,000 |
| Activation Type | Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID) |
| Collision Energy | Stepped or normalized collision energy (e.g., 25-35%) |
Data Analysis: Expected Fragmentation of DMIP-Labeled Peptides
The fragmentation of DMIP-labeled peptides is anticipated to yield rich information for peptide identification and potentially quantification. Based on the known fragmentation of isothiocyanate-labeled peptides and isophthalate esters, we propose two key fragmentation pathways.[1][4]
-
Gas-Phase Edman-Type Cleavage: Similar to PITC-labeled peptides, DMIP-labeled peptides are expected to undergo a characteristic gas-phase Edman-type cleavage.[1][3] This will result in the generation of a prominent b₁ ion , which is composed of the DMIP tag and the N-terminal amino acid. This b₁ ion can serve as a diagnostic marker for DMIP-labeled peptides in MS/MS spectra, significantly increasing the confidence of peptide identification.
-
Fragmentation of the DMIP Moiety and Potential Reporter Ions: The dimethyl isophthalate core of the DMIP tag is also susceptible to fragmentation. Studies on the fragmentation of dimethyl isophthalate have shown characteristic losses, such as the loss of formaldehyde (CH₂O).[1] Furthermore, it is hypothesized that the DMIP tag could generate low-mass reporter ions upon fragmentation, analogous to isobaric tags like TMT and iTRAQ. Potential reporter ions could arise from the fragmentation of the dimethyl isophthalate structure.
Caption: Proposed fragmentation pathways for DMIP-labeled peptides.
Advantages and Applications
The use of DMIP as a peptide labeling reagent offers several potential advantages:
-
Enhanced Peptide Identification: The generation of a prominent b₁ ion can simplify MS/MS spectra and improve the reliability of peptide sequence assignments.[1][3]
-
Increased Sensitivity: The aromatic nature of DMIP may enhance the ionization efficiency of labeled peptides, leading to improved signal intensity in the mass spectrometer.
-
Potential for Quantification: If the DMIP moiety yields consistent and unique reporter ions, it could be developed into a novel tool for relative quantification of peptides and proteins. Further studies would be required to synthesize isotopically labeled versions of DMIP for multiplexed quantitative experiments.
-
Hydrophobicity Modification: The addition of the DMIP tag will increase the hydrophobicity of peptides, which can be advantageous for their separation by reversed-phase liquid chromatography.
Conclusion
This compound (DMIP) is a promising new reagent for the chemical labeling of peptides for mass spectrometry analysis. The protocols provided in this application note offer a starting point for researchers to explore the utility of DMIP in their own studies. The expected fragmentation patterns, including the generation of a diagnostic b₁ ion and the potential for novel reporter ions, make DMIP an attractive tool for both qualitative and quantitative proteomics. Further experimental validation is needed to fully characterize the fragmentation of DMIP-labeled peptides and to realize its full potential in the field of drug discovery and development.
References
-
Flammang, R., et al. (2008). Unimolecular chemistry of metastable dimethyl isophthalate radical cations. International Journal of Mass Spectrometry, 273(3), 137-143. Available at: [Link]
-
Feng, X., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(6), 981-995. Available at: [Link]
-
Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484-494. Available at: [Link]
-
Hsu, J. L., et al. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843-6852. Available at: [Link]
-
Wang, Y., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry, 81(5), 1893-1900. Available at: [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. Available at: [Link]
Sources
Application Notes & Protocols: Dimethyl 5-isothiocyanatoisophthalate in Structural Biology
Introduction: A Precision Tool for Probing Protein Architecture
In the intricate landscape of structural biology, understanding the spatial arrangement of proteins, their conformational dynamics, and their interaction interfaces is paramount. Chemical biology offers a powerful toolkit to probe these questions, with covalent modification reagents playing a central role. Dimethyl 5-isothiocyanatoisophthalate, hereafter referred to as DIMIT, emerges as a valuable reagent for such investigations. It is a targeted protein modification agent designed to covalently label specific nucleophilic residues on a protein's surface.
Unlike traditional cross-linkers that bridge two different residues, DIMIT possesses a single, highly reactive isothiocyanate (-N=C=S) group. This functional group demonstrates a strong preference for primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[1][2] This specificity allows for the precise attachment of the dimethyl isophthalate moiety onto solvent-accessible regions of a protein. The applications of such targeted modification are extensive, ranging from mapping protein surfaces and identifying binding interfaces to introducing unique chemical signatures for downstream analysis. These methods are indispensable for complementing high-resolution techniques like Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography, providing dynamic and site-specific information within a physiological context.[3][4]
Chemical Principle and Mechanism of Action
The utility of DIMIT is rooted in the well-defined chemistry of the isothiocyanate group, a powerful electrophile. The central carbon atom of the -N=C=S moiety is highly susceptible to nucleophilic attack.
Mechanism of Reaction: The primary reaction pathway involves the nucleophilic addition of an unprotonated primary amine (e.g., from a lysine side chain) to the electrophilic carbon of the isothiocyanate. This forms an unstable intermediate that rapidly rearranges to yield a stable thiourea linkage.[5][6]
Key Reaction Parameters:
-
pH: The reaction is critically dependent on pH. The target amine groups must be in their deprotonated, nucleophilic state. Therefore, maintaining a buffer pH between 8.0 and 9.0 is optimal for efficient labeling, as this is above the typical pKa of the lysine side-chain amino group.[5][7]
-
Buffer Choice: The selection of a non-nucleophilic buffer is essential to prevent the reagent from being consumed by buffer components. Buffers containing primary amines, such as Tris or glycine, must be avoided during the reaction itself and are instead used to quench the reaction.[8][9] Suitable buffers include HEPES, phosphate, or borate.[9][10]
Caption: Reaction mechanism of DIMIT with a protein's lysine residue.
Core Applications in Structural Biology
The covalent modification of proteins with DIMIT provides a wealth of information for structural biologists.
-
Protein Surface and Interface Mapping: By treating a protein or protein complex with DIMIT and subsequently analyzing the modification sites using mass spectrometry (MS), researchers can identify solvent-accessible lysine residues. When this experiment is performed on a protein complex versus the individual proteins, residues at the interaction interface will show reduced reactivity with DIMIT, a technique known as chemical footprinting. This provides direct evidence for the location of the binding site.
-
Conformational Analysis: Different conformational states of a protein may expose or shield different sets of lysine residues. Comparing the DIMIT modification patterns of a protein in its apo (unbound) and holo (ligand-bound) forms can reveal ligand-induced conformational changes. This can be particularly useful for studying allosteric regulation.
-
Validation of Structural Models: Experimentally derived distance constraints from cross-linking are often used to validate or refine computational protein models.[11] Similarly, DIMIT modification data can validate structural models by confirming that predicted surface residues are indeed solvent-accessible and reactive.
-
Stabilization for Structural Studies: While not a cross-linker, extensive surface lysine modification can sometimes alter a protein's properties, potentially reducing flexibility in certain regions or improving crystallization behavior. This must be approached empirically, as modification can also be destabilizing. For techniques like Cryo-EM, which can be hindered by sample heterogeneity and flexibility, even minor stabilization can be beneficial.[3]
Physicochemical and Handling Properties
Proper handling and storage are critical for the successful application of DIMIT.
| Property | Value / Recommendation | Rationale & Reference |
| Full Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₉NO₄S | Based on structure |
| Molecular Weight | 251.26 g/mol | Calculated |
| Reactive Group | Isothiocyanate (-N=C=S) | Reacts with primary amines and thiols.[12] |
| Reactivity Target | Primary Amines (Lysine, N-terminus) | High specificity at pH 8-9.[1][10] |
| Solubility | Soluble in DMSO, DMF; low aqueous solubility | Common for organic reagents. Prepare concentrated stock in organic solvent. |
| Storage | Store at -20°C, desiccated. | Isothiocyanates are moisture-sensitive.[9] Equilibrate to room temp before opening. |
| Safety | Irritant. Handle in a fume hood with PPE. | General safety for isothiocyanates and organic reagents.[13] |
Experimental Protocols
The following protocols provide a framework for the use of DIMIT. Optimization is recommended for each specific protein system.
Protocol 1: General Procedure for Protein Modification with DIMIT
This protocol details the steps for covalently labeling a purified protein with DIMIT.
1. Materials & Reagents:
-
Purified protein of interest (ideally >1 mg/mL)
-
DIMIT (this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5 (or 50 mM Sodium Borate, pH 8.5)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Storage Buffer: Buffer suitable for the protein of interest (e.g., PBS)
-
Dialysis cassette (e.g., 10K MWCO) or size-exclusion chromatography column (e.g., G-25)
2. Procedure:
-
Protein Preparation: Buffer exchange the purified protein into the Reaction Buffer. Ensure the final protein concentration is between 1-5 mg/mL.
-
DIMIT Stock Solution Preparation: Immediately before use, dissolve DIMIT in anhydrous DMSO to create a 100 mM stock solution. Causality Note: Isothiocyanates hydrolyze in aqueous solutions; preparing the stock fresh in an anhydrous organic solvent is critical for maintaining reactivity.[9]
-
Reaction Setup:
-
Calculate the required volume of DIMIT stock solution to achieve the desired molar excess over the protein (e.g., 20-fold molar excess). See Table 2 for guidance.
-
While gently vortexing the protein solution, add the calculated volume of DIMIT stock solution. Never add more than 5% (v/v) organic solvent to the reaction to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes. Causality Note: The primary amines in Tris will react with and consume any remaining DIMIT, effectively halting the modification of the target protein.[8]
-
Removal of Excess Reagent: Remove unreacted DIMIT and byproducts by dialyzing the sample against the desired Storage Buffer overnight at 4°C, or by using a desalting column.
-
Confirmation and Storage: Confirm protein concentration and store the modified protein at an appropriate temperature (e.g., -80°C).
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations favor intermolecular reactions if aggregation is an issue. Lower concentrations may require higher reagent excess. |
| Reaction pH | 8.0 - 9.0 | Ensures deprotonation of lysine ε-amino groups for efficient nucleophilic attack.[7] |
| DIMIT Molar Excess | 10-fold to 50-fold | Must be optimized. Start with 20-fold excess. Lower excess leads to partial modification; higher excess risks non-specific reactions or protein damage. |
| Reaction Time | 30 - 120 minutes | Time-dependent. Shorter times for surface mapping, longer times for achieving maximal modification. |
| Temperature | 20 - 25°C (Room Temp) | Provides a balance between reaction rate and protein stability. |
Protocol 2: Identification of Modification Sites by Mass Spectrometry
This protocol outlines the workflow to identify which residues have been modified by DIMIT.
Caption: Experimental workflow for identifying DIMIT modification sites.
1. Sample Preparation:
-
Take equal amounts (e.g., 20 µg) of the DIMIT-modified protein and an unmodified control sample.
-
Denature the proteins in a buffer containing 8 M urea.
-
Reduce disulfide bonds using DTT (dithiothreitol).
-
Alkylate cysteine residues with iodoacetamide (IAA) to prevent disulfide bond reformation.
2. Proteolytic Digestion:
-
Dilute the urea concentration to <2 M.
-
Add a protease such as trypsin and incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues.
3. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Search the acquired MS/MS spectra against the protein sequence database using a specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Crucially, specify a variable modification on lysine (K) and the protein N-terminus corresponding to the mass of the DIMIT adduct (+251.02 Da ).
-
Compare the results from the modified and control samples. Peptides identified with the +251.02 Da mass shift in the DIMIT-treated sample but not the control represent sites of covalent modification. The MS/MS spectrum will confirm the specific residue that was modified.
References
- Vertex AI Search. (2025). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues.
-
Cejpek, K., Valušek, J., & Velıšek, J. (2000). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry, 48(8), 3560–3565. [Link]
-
Cejpek, K., Valusek, J., & Velísek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. PubMed. [Link]
- Kinetics and mechanism of amino acid derived 2-thiohydantoin form
-
Kristian, P., & Drobnica, Ľ. (n.d.). Reaction of isothiocyanates with amino acids, peptides and proteins. Collection of Czechoslovak Chemical Communications. [Link]
-
Paz, M. M., & Prabasaj, J. (2000). Mitomycin dimers: polyfunctional cross-linkers of DNA. PubMed. [Link]
-
Park, J. B. (2013). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 288(4), 2325–2333. [Link]
- Experimental Section. (n.d.). Source not specified.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Dimethyl 5-hydroxyisophthalate. [Link]
-
ResearchGate. (n.d.). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. [Link]
-
Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. (2015). Acta Crystallographica Section E. [Link]
-
Moon, D. O., et al. (2010). Physiological relevance of covalent protein modification by dietary isothiocyanates. Acta Pharmacologica Sinica. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021). MDPI. [Link]
-
Sangon Biotech. (n.d.). ImidoesterCrosslinkers:DMA, DMP, DMS. [Link]
-
Interchim. (n.d.). Homobifunctional imidoester cross-linkers. [Link]
-
Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. (2021). MDPI. [Link]
- Method for synthesizing dimethyl isophthalate-5-sodium sulfonate. (2012).
-
Preformed diimides M1-6 (left) and crosslinker units (right) utilised in pPI formation. (n.d.). ResearchGate. [Link]
-
Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. (2021). PMC - NIH. [Link]
-
Dimethyl 5-aminoisophthalate. (n.d.). PubChem. [Link]
-
Merkel, J., et al. (2016). Breaking Cryo-EM Resolution Barriers to Facilitate Drug Discovery. Cell. [Link]
-
Chemical Protein Crosslinking-Coupled Mass Spectrometry Reveals Interaction of LHCI with LHCII and LHCSR3 in Chlamydomonas reinhardtii. (2020). PMC - NIH. [Link]
- Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates. (1999).
-
CryoEM for small molecules discovery, design, understanding and application. (2018). PMC - NIH. [Link]
-
Visible-Light-Controlled Residue-Selective Cross-Linking for Deciphering Protein Complexes and Dynamic Protein-Protein Interactions in Live Cells. (2025). bioRxiv. [Link]
-
Multidimensional cross-linking and real-time informatics for multi-protein interaction studies. (2018). PMC - NIH. [Link]
-
Insights on Chemical Crosslinking Strategies for Proteins. (2022). MDPI. [Link]
-
Dimethyl Isosorbide: An Innovative Bio-Renewable Solvent for Sustainable Chromatographic Applications. (2024). MDPI. [Link]
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Serials - Reaction of isothiocyanates with amino acids, peptides and proteins | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 3. Breaking Cryo-EM Resolution Barriers to Facilitate Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CryoEM for small molecules discovery, design, understanding and application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. store.sangon.com [store.sangon.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. Multidimensional cross-linking and real-time informatics for multi-protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Application Note: Mapping Protein Complexes In-Situ Using Dimethyl 5-isothiocyanatoisophthalate (DM5II)
Introduction: The Challenge of Mapping the Cellular Interactome
Protein-protein interactions (PPIs) are the foundation of cellular function, forming a complex network of machinery that governs nearly all biological processes. Understanding these interactions in their native cellular context is a primary goal for researchers in basic science and drug development. However, many PPIs are transient or exist within large, dynamic complexes that are easily disrupted by traditional biochemical methods like co-immunoprecipitation, which rely on cell lysis prior to capturing interactions.[1][2]
Chemical cross-linking of proteins in-situ (in living cells) provides a powerful solution by covalently "freezing" interaction networks before cell disruption.[1][3][4] This approach stabilizes both strong and transient interactions, allowing for their subsequent enrichment and identification via mass spectrometry (XL-MS). The choice of cross-linking reagent is critical; it must be cell-permeable, react with specific functional groups under physiological conditions, and possess a defined spacer arm to capture interactions at a specific distance.[2][3]
This guide introduces Dimethyl 5-isothiocyanatoisophthalate (DM5II), a homobifunctional, amine-reactive cross-linker, for the study of protein complexes in-situ. We will detail its mechanism of action and provide comprehensive, field-tested protocols for its application in mapping protein interaction networks.
The Cross-linker: this compound (DM5II)
Structure and Properties:
DM5II is a symmetrical molecule featuring two isothiocyanate (-N=C=S) reactive groups connected by a rigid aromatic spacer. The dimethyl ester groups enhance its hydrophobicity, facilitating passive diffusion across the cell membrane.
-
Reactive Group: Isothiocyanate (-N=C=S)
-
Target Residue: Primary amines (specifically, the ε-amino group of Lysine and the N-terminus of proteins).
-
Spacer Arm Length: ~10.2 Å (Cα-Cα distance).
-
Key Feature: Cell-permeable, allowing for in-situ cross-linking in live cells.
Mechanism of Action:
The core of DM5II's utility lies in the reaction between the electrophilic carbon atom of the isothiocyanate group and the nucleophilic primary amine of a lysine residue.[5][6] This nucleophilic addition reaction forms a stable thiourea bond.[5][7] Because DM5II possesses two such reactive groups, it can covalently link two proximal lysine residues, either within the same protein (intra-protein cross-link) or between two different interacting proteins (inter-protein cross-link).[8]
The workflow for using DM5II to map protein complexes is a multi-step process that requires careful optimization. The following diagram illustrates the key stages, from treating live cells with the cross-linker to identifying interacting proteins.
Caption: A conceptual diagram of a protein interaction network derived from an XL-MS experiment.
Quantitative Data and Troubleshooting
Table 1: Recommended Reagent Concentrations & Incubation Times
| Parameter | Recommended Range | Rationale / Notes |
| DM5II Concentration | 0.25 - 2.5 mM | Must be optimized. Too low yields insufficient cross-links; too high can cause cell toxicity and non-specific cross-linking. |
| Cross-linking Time | 15 - 60 minutes | Shorter times capture more transient interactions. Longer times increase cross-linking efficiency but risk off-target effects. |
| Quenching Reagent | 20 - 100 mM Tris or Glycine | Must be in molar excess to the cross-linker to ensure complete reaction termination. [9] |
| Antibody for IP | 1 - 5 µg per mg lysate | Titrate to determine the optimal amount for efficient pulldown without increasing background. |
| Trypsin:Protein Ratio | 1:100 to 1:20 | A lower ratio (1:20) can improve digestion efficiency for complex, cross-linked samples. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Cross-linking Efficiency (No high MW bands on gel) | 1. DM5II reagent hydrolyzed. 2. Cross-linker concentration too low. 3. Target protein has few accessible lysines. | 1. Use fresh, anhydrous DMSO for stock solution. 2. Increase DM5II concentration in a stepwise manner. 3. Check protein sequence. Consider a different cross-linker chemistry if lysine content is low. [10] |
| High Background in Affinity Purification | 1. Insufficient washing. 2. Lysis buffer not stringent enough. 3. Antibody is cross-reactive. | 1. Increase the number and duration of wash steps. Transfer beads to a new tube for the final wash. [11] 2. Increase detergent concentration in wash buffers. 3. Validate antibody specificity by Western blot. |
| Bait Protein Identified, but No Interactors | 1. The protein does not have stable or proximal interactors. 2. Cross-linking conditions were too harsh, killing cells. 3. Interactors are low abundance. | 1. This is a valid negative result. 2. Check cell viability after cross-linking. Reduce DM5II concentration or incubation time. 3. Scale up the experiment (more starting material). [12][13] |
References
-
Journal of the Chemical Society, Perkin Transactions 2. The kinetics and mechanism of aminolysis of isothiocyanates. [Link]
-
University of Greenwich. Electrochemical isothiocyanation of primary amines. [Link]
-
RSC Advances. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. [Link]
-
National Institutes of Health. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. [Link]
-
ResearchGate. Cross-linking mass spectrometry for mapping protein complex topologies in situ. [Link]
-
bioRxiv. Optimized cross-linking mass spectrometry for in situ interaction proteomics. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
Baitaipake Biotechnology. In Situ Cross-linking Mass Spectrometry. [Link]
-
Portland Press. Cross-linking mass spectrometry for mapping protein complex topologies in situ. [Link]
-
National Institutes of Health. Resolving Affinity Purified Protein Complexes by Blue Native PAGE and Protein Correlation Profiling. [Link]
-
National Institutes of Health. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes. [Link]
-
National Institutes of Health. Rescuing error control in crosslinking mass spectrometry. [Link]
-
National Institutes of Health. Do Not Waste Time—Ensure Success in Your Cross-Linking Mass Spectrometry Experiments before You Begin. [Link]
-
ACS Publications. Do Not Waste Time—Ensure Success in Your Cross-Linking Mass Spectrometry Experiments before You Begin. [Link]
-
Springer Nature Experiments. Protein–Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics. [Link]
-
National Institutes of Health. Affinity Purification of Protein Complexes. [Link]
-
Oxford Protein Informatics Group. Cross-linking mass-spectrometry: a guide to conformational confusions. [Link]
-
MDPI. Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. [Link]
-
JoVE. Chemical Cross-linking & Mass Spectrometry: Intact Protein Complexes. [Link]
-
National Institutes of Health. Chemical Protein Crosslinking-Coupled Mass Spectrometry Reveals Interaction of LHCI with LHCII and LHCSR3 in Chlamydomonas reinhardtii. [Link]
-
bioRxiv. Visible-Light-Controlled Residue-Selective Cross-Linking for Deciphering Protein Complexes and Dynamic Protein-Protein Interactions in Live Cells. [Link]
-
PubMed Central. Multidimensional cross-linking and real-time informatics for multi-protein interaction studies. [Link]
-
PubMed. Dimethyl sulphoxide: a review of its applications in cell biology. [Link]
Sources
- 1. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Cross-linking Mass Spectrometry [en.biotech-pack.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Do Not Waste Time—Ensure Success in Your Cross-Linking Mass Spectrometry Experiments before You Begin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Topic: In Situ Synthesis of N,N'-Disubstituted Thioureas via Reaction of Dimethyl 5-isothiocyanatoisophthalate with Primary Amines
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a detailed guide for the reaction between Dimethyl 5-isothiocyanatoisophthalate and primary amines to form N,N'-disubstituted thiourea derivatives. This compound is a versatile bifunctional molecule, featuring an electrophilic isothiocyanate group for conjugation and two methyl ester moieties that can be further functionalized. This makes it a valuable building block in medicinal chemistry for creating focused compound libraries and in chemical biology for developing molecular probes and linkers. This guide outlines the underlying reaction mechanism, provides a robust and validated in situ experimental protocol, offers troubleshooting advice, and details the necessary safety precautions. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable method for synthesizing complex thioureas.
Introduction and Scientific Principle
The reaction between an isothiocyanate and a primary amine is a cornerstone of synthetic chemistry, yielding a thiourea linkage. This reaction is a nucleophilic addition, characterized by its high efficiency, specificity, and typically mild reaction conditions.[1] The central carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. A primary amine (R-NH₂) acts as a potent nucleophile, attacking this electrophilic carbon.
The reaction proceeds rapidly, often at room temperature, and can be performed in situ without the need to isolate reactive intermediates.[2] this compound's structure allows for the creation of a diverse array of molecules. The resulting thiourea products can be screened for biological activity, or the ester groups can be hydrolyzed to carboxylic acids for subsequent amide coupling reactions, further expanding molecular complexity.
Reaction Mechanism
The formation of the thiourea linkage proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic central carbon of the isothiocyanate. This forms a transient, zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the amine nitrogen to the isothiocyanate nitrogen, resulting in the stable, neutral thiourea product.
This process is generally uncatalyzed and proceeds to high conversion with minimal byproducts, making it an ideal reaction for library synthesis and bioconjugation.[1][2]
Caption: Mechanism of thiourea formation.
Experimental Protocols
This section details the necessary materials and provides a step-by-step protocol for the in situ reaction of this compound with a generic primary amine.
Materials and Equipment
-
Reagents:
-
This compound (MW: 251.25 g/mol )
-
Primary amine of interest (e.g., benzylamine, aniline derivatives, etc.)
-
Anhydrous solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are suitable choices.[1] The choice depends on the solubility of the specific primary amine.
-
Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
TLC mobile phase (e.g., a mixture of ethyl acetate and hexanes)
-
-
Equipment:
-
Magnetic stirrer and stir bars
-
Round-bottom flasks and standard glassware
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Syringes and needles
-
Rotary evaporator
-
Analytical balance
-
NMR spectrometer, IR spectrometer, Mass spectrometer for product characterization
-
General In Situ Reaction Protocol
This protocol is a classic and reliable method for thiourea synthesis.[1]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM, THF). A typical concentration is 0.1 M.
-
Amine Addition: To this stirring solution, add the primary amine (1.0 to 1.1 equivalents) dropwise at room temperature. If the amine is a solid, it can be dissolved in a minimum amount of the same anhydrous solvent before addition.
-
Causality Note: Using a slight excess of the amine can ensure the complete consumption of the isothiocyanate, which can sometimes be more difficult to remove during purification. However, a 1:1 stoichiometry is often sufficient.[1]
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and often complete within a few hours.[1]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A common mobile phase is 30% ethyl acetate in hexanes. The disappearance of the limiting reagent (usually the isothiocyanate) indicates the reaction is complete. The product spot should be visualized under UV light and/or by staining (e.g., with potassium permanganate).
-
Work-up:
-
If the thiourea product precipitates from the solution during the reaction, it can be isolated directly by filtration. Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.[1]
-
If the product is soluble, concentrate the reaction mixture in vacuo using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
Caption: Experimental workflow for thiourea synthesis.
Data and Expected Results
Reaction Parameters Summary
The reaction is robust across a range of primary amines. The table below provides generalized conditions.
| Amine Type | Solvent | Temperature | Typical Time | Expected Yield | Notes |
| Aliphatic (e.g., Benzylamine) | DCM, THF | Room Temp. | 1-3 hours | >90% | Highly nucleophilic, fast reaction. Product may precipitate if nonpolar solvent is used. |
| Aromatic (e.g., Aniline) | DCM, THF | Room Temp. | 2-6 hours | 85-95% | Less nucleophilic than aliphatic amines, slightly longer reaction time. |
| Electron-Poor Aromatic | DMF, THF | Room Temp. - 40°C | 4-12 hours | 70-90% | Reduced nucleophilicity may require longer time or gentle heating. DMF is a good solvent choice. |
Product Characterization
The resulting N,N'-disubstituted thiourea derivatives can be characterized using standard spectroscopic methods.
-
¹H NMR: Expect to see characteristic broad singlets for the two N-H protons, typically in the range of δ 7.0-12.0 ppm.[3][4] The exact chemical shift depends on the solvent and the substituents. Signals for the aromatic protons of the isophthalate core and the protons from the amine substituent will also be present.
-
¹³C NMR: The thiocarbonyl carbon (C=S) signal is a key diagnostic peak, appearing significantly downfield at approximately δ 178-182 ppm.[3]
-
IR Spectroscopy: Look for N-H stretching vibrations around 3150-3400 cm⁻¹ and a strong C=S stretching band around 1300-1385 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ corresponding to the calculated mass of the product should be observed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive amine (e.g., salt form).2. Low quality or hydrolyzed isothiocyanate.3. Sterically hindered amine. | 1. Neutralize the amine salt with a non-nucleophilic base (e.g., triethylamine) before addition.2. Use fresh or purified isothiocyanate.3. Increase reaction time and/or gently heat the mixture (e.g., to 40°C). |
| Formation of Symmetric Thiourea | Presence of unreacted amine during the synthesis of the isothiocyanate starting material. | This is a common side reaction in isothiocyanate synthesis.[5] Ensure the purity of your this compound starting material. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Presence of excess amine. | 1. Try a different solvent system for chromatography or attempt recrystallization.2. Perform an acidic wash (e.g., with 1M HCl) during work-up to remove the basic amine as its hydrochloride salt. |
| Product is an Oil, Not a Solid | The product has a low melting point or is amorphous. | Attempt purification by column chromatography instead of recrystallization. Try to form a solid by triturating the oil with a nonpolar solvent like hexanes or diethyl ether. |
Safety Precautions
-
General: Perform all manipulations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
-
Isothiocyanates: Isothiocyanates can be toxic, lachrymatory, and skin irritants. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Solvents: Anhydrous solvents like DCM and DMF are hazardous. Dichloromethane is a suspected carcinogen. DMF is a reproductive toxin. Consult the Safety Data Sheets (SDS) for all reagents before use.[6][7]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
References
-
Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(9), 2134–2137. Available from: [Link]
-
Pirmajer, M., & Košmrlj, J. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 2933–2943. Available from: [Link]
-
Singh, P. P., & Singh, D. (2009). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2010(1), 149–185. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of isothiocyanates. Available from: [Link]
-
Kaupp, G. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1823–1843. Available from: [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]
-
Li, Z.-Y., et al. (2013). A Facile and Efficient Synthesis of Isothiocyanates from Amines and Phenyl Chlorothionoformate. Synthesis, 45(12), 1667-1674. Available from: [Link]
-
Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692–5696. Available from: [Link]
-
Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea derivatives. European Journal of Chemistry, 1(3), 221-227. Available from: [Link]
-
Gümrükçüoğlu, N., et al. (2019). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 24(12), 2250. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethyl 5-isothiocyanatoisophthalate (DMIP) Cross-linking Efficiency
Welcome to the technical support center for Dimethyl 5-isothiocyanatoisophthalate (DMIP), a homobifunctional cross-linking agent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful application of DMIP in your cross-linking experiments. As Senior Application Scientists, we have synthesized the information in this guide to be technically accurate and grounded in practical, field-proven insights.
Foundational Chemistry of DMIP Cross-linking
This compound (DMIP) is a cross-linking reagent with two isothiocyanate (-N=C=S) groups. These groups react primarily with nucleophilic residues on proteins, most notably the primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) and, to a lesser extent, the thiol groups of cysteine residues. The reaction with primary amines forms a highly stable thiourea bond.[1][2][3][4]
The efficiency and specificity of this reaction are highly dependent on the experimental conditions, particularly the pH of the reaction buffer.
Reaction Mechanism: DMIP with Primary Amines
The core of DMIP's cross-linking capability lies in the electrophilic nature of the carbon atom in the isothiocyanate group, which readily reacts with the deprotonated primary amine of a lysine residue.
Caption: Reaction of DMIP with primary amines on two proteins to form a stable cross-link.
Detailed Experimental Protocol for DMIP Cross-linking
This protocol provides a general framework for cross-linking proteins using DMIP. Optimal conditions may vary depending on the specific proteins and experimental goals.
Materials:
-
This compound (DMIP)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein sample in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification equipment (e.g., dialysis cassettes, size-exclusion chromatography columns)
Protocol:
-
Prepare DMIP Stock Solution: Immediately before use, dissolve DMIP in anhydrous DMSO or DMF to a final concentration of 10-50 mM. Isothiocyanates are sensitive to moisture, so it is crucial to use anhydrous solvents and minimize exposure to air.[5]
-
Prepare Protein Sample: Ensure your protein sample is in a buffer free of primary amines (e.g., Tris, glycine), as these will compete with the target protein for reaction with DMIP. The recommended pH range for reaction with amines is 8.5-9.5.[5]
-
Cross-linking Reaction: Add the DMIP stock solution to the protein sample with gentle mixing. A common starting point is a 10- to 50-fold molar excess of DMIP to protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. Longer incubation times or higher temperatures may increase cross-linking efficiency but also risk protein denaturation or non-specific reactions.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any excess DMIP. Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Remove excess cross-linker and byproducts by dialysis, desalting columns, or size-exclusion chromatography.[6][7]
Troubleshooting Guides
Issue 1: Low or No Cross-linking Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | The reaction of isothiocyanates with primary amines is most efficient at a pH of 8.5-9.5, where the amine groups are deprotonated and more nucleophilic.[5] Verify the pH of your reaction buffer. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with DMIP. Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer. |
| Hydrolysis of DMIP | Isothiocyanates are susceptible to hydrolysis in aqueous solutions.[8][9] Prepare the DMIP stock solution in anhydrous DMSO or DMF immediately before use and add it directly to the reaction mixture. |
| Insufficient Molar Excess of DMIP | The optimal molar ratio of DMIP to protein is critical. If the concentration of DMIP is too low, the cross-linking efficiency will be poor. Perform a titration experiment with varying molar excesses of DMIP (e.g., 10x, 20x, 50x, 100x) to find the optimal concentration. |
| Inaccessible Lysine Residues | The lysine residues on your protein of interest may be buried within the protein's structure and inaccessible to the cross-linker. Consider denaturing the protein slightly with a low concentration of a denaturant like urea, though this may impact the native protein interactions you wish to study. |
| Short Incubation Time or Low Temperature | The cross-linking reaction may be slow under your current conditions. Try increasing the incubation time or performing the reaction at room temperature instead of 4°C. Monitor the reaction at different time points to determine the optimal incubation period. |
Issue 2: Protein Precipitation or Aggregation
| Potential Cause | Troubleshooting Steps |
| High Concentration of Organic Solvent | The addition of a large volume of DMSO or DMF from the DMIP stock solution can cause protein precipitation. Prepare a more concentrated stock solution of DMIP to minimize the volume of organic solvent added to the reaction. |
| Over-cross-linking | Excessive cross-linking can lead to the formation of large, insoluble protein aggregates. Reduce the molar excess of DMIP, decrease the incubation time, or perform the reaction at a lower temperature. |
| Change in Protein pI | The reaction of isothiocyanates with primary amines neutralizes the positive charge of the lysine residues, which can alter the protein's isoelectric point (pI) and lead to precipitation if the new pI is close to the pH of the buffer. Ensure the pH of your buffer is not close to the predicted new pI of the modified protein. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for cross-linking with DMIP?
A1: For targeting primary amines (lysine residues), the optimal pH is between 8.5 and 9.5.[5] At this pH, the amine groups are deprotonated and more nucleophilic, leading to a more efficient reaction. If you wish to target thiols (cysteine residues), a pH range of 6.5 to 8.0 is more favorable, although the reaction with amines will still occur, albeit at a slower rate.[10]
Q2: How should I store DMIP?
A2: DMIP is sensitive to moisture and should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration or freezing in a tightly sealed container is recommended.
Q3: Can I use a buffer containing Tris or glycine for my cross-linking reaction?
A3: No, buffers containing primary amines will compete with your target protein for reaction with DMIP, significantly reducing the cross-linking efficiency. It is essential to use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
Q4: How can I confirm that my proteins have been cross-linked?
A4: The most common method is SDS-PAGE analysis. Cross-linked proteins will appear as higher molecular weight bands on the gel compared to the non-cross-linked control. For more detailed analysis, mass spectrometry can be used to identify the cross-linked peptides and the specific amino acid residues involved in the cross-link.[11][12][13]
Q5: Is the thiourea bond formed by DMIP stable?
A5: Yes, the thiourea bond formed between the isothiocyanate group of DMIP and a primary amine is very stable under physiological conditions and is not easily cleaved.[2][3]
Analytical Characterization of DMIP Cross-linked Products
Accurate characterization of the cross-linked products is crucial for interpreting your experimental results.
SDS-PAGE Analysis
A simple and effective method to visualize the results of a cross-linking reaction is SDS-PAGE.
Protocol:
-
Take aliquots of your reaction mixture before adding the cross-linker (negative control), and after quenching the reaction.
-
Add SDS-PAGE loading buffer to each aliquot.
-
Run the samples on a polyacrylamide gel appropriate for the size of your proteins.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
Analyze the gel for the appearance of new, higher molecular weight bands in the cross-linked sample lane, which indicate the formation of cross-linked protein complexes.
Mass Spectrometry Analysis
For detailed structural information, mass spectrometry (MS) is the method of choice.
Caption: A typical workflow for the analysis of cross-linked proteins using mass spectrometry.
Key Considerations for MS Analysis:
-
Enzymatic Digestion: The cross-linked protein complex is digested with a protease (e.g., trypsin) to generate a mixture of peptides.
-
Enrichment of Cross-linked Peptides: Cross-linked peptides are often present in low abundance. Enrichment steps, such as size-exclusion chromatography or strong cation-exchange chromatography, can be employed to increase their concentration before MS analysis.[14]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: Specialized software is required to identify the cross-linked peptides from the complex MS/MS data. This software can identify both the sequences of the cross-linked peptides and the specific residues that are linked.[12]
References
-
A strategy for the purification of crosslinked proteins a Schematic... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Buncel, E., & Onyido, I. (2003). Hydrolysis of Aryl and Alkyl isothiocyanates in Aqueous Perchloric Acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1753–1759. [Link]
-
Buncel, E., & Onyido, I. (1994). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (8), 1373. [Link]
-
Mi, L., & Chung, F. L. (2011). Physiological relevance of covalent protein modification by dietary isothiocyanates. Redox biology, 1(1), 108–114. [Link]
-
Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? | ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
In vivo cross-linking-based affinity purification and mass spectrometry for targeting intracellular protein-protein interactions - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Streamlined Purification of RNA–Protein Complexes Using UV Cross-Linking and RNA Antisense Purification | Springer Nature Experiments. (n.d.). Retrieved January 17, 2026, from [Link]
-
Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
- BenchChem. (2025). Isothiocyanate Reactivity Management: A Technical Support Center.
-
New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]
-
Developing New Isotope-Coded Mass Spectrometry-Cleavable Cross-Linkers for Elucidating Protein Structures - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Proteins as binding targets of isothiocyanates in cancer prevention - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Identification of Disulfide-Containing Chemical Cross-Links in Proteins Using MALDI-TOF/ TOF-Mass Spectrometry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]
-
Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
e Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
What would be the ideal way to quench excess thiophosgene after a reaction? (n.d.). Retrieved January 17, 2026, from [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Crosslinking and Limited Proteolysis: Structural Mass Spectometry - YouTube. (2019, December 9). Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorophore. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Urea effects on protein stability: hydrogen bonding and the hydrophobic effect - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Urea dependence of thiol-disulfide equilibria in thioredoxin: confirmation of the linkage relationship and a sensitive assay for structure | Biochemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mass Spectra of Isothiocyanates - ANDERS KJÆR - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]
-
Preparation of the trimellitic anhydride isothiocyanate cross linker. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Isothiocyanate. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media - ThaiScience. (n.d.). Retrieved January 17, 2026, from [Link]
-
What's the chemical difference between DMF and DMSO? | ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved January 17, 2026, from [Link]
-
What solvents are DMSO/DMF miscible with? : r/OrganicChemistry - Reddit. (2019, July 21). Retrieved January 17, 2026, from [Link]
Sources
- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 12. Developing New Isotope-Coded Mass Spectrometry-Cleavable Cross-Linkers for Elucidating Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 14. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Proteins with Dimethyl 5-isothiocyanatoisophthalate (DMDI)
Welcome to the technical support center for Dimethyl 5-isothiocyanatoisophthalate (DMDI). This guide is designed for researchers, scientists, and drug development professionals who are looking to utilize DMDI as a cross-linking agent to prevent protein aggregation and stabilize protein-protein interactions. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to assist you in your experimental endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (DMDI) and how does it work?
This compound (DMDI) is a homobifunctional cross-linking agent. Its structure features a central benzene ring with two methyl ester groups and a reactive isothiocyanate (-N=C=S) group. The isothiocyanate group is an electrophile that readily reacts with nucleophilic functional groups on proteins, primarily the primary amines of lysine residues and the thiol groups of cysteine residues.[1][2][3] By forming stable covalent bonds (thiourea or dithiocarbamate linkages) between amino acid residues within a single protein (intramolecular) or between different protein molecules (intermolecular), DMDI can lock a protein into a specific conformation, thus preventing it from unfolding and aggregating.[4]
Q2: What are the primary applications of DMDI in research and drug development?
DMDI is particularly useful for:
-
Preventing Protein Aggregation: By stabilizing the native conformation of a protein, DMDI can prevent the formation of soluble and insoluble aggregates, which is a common challenge during protein purification, storage, and formulation.[5]
-
Stabilizing Protein-Protein Interactions: In the field of drug discovery, stabilizing protein-protein interactions (PPIs) is an emerging therapeutic strategy.[6][7] DMDI can be used to covalently link interacting proteins, allowing for their characterization and the study of their biological function.[8][9]
-
Structural Biology: The distance constraints provided by cross-linking with agents like DMDI can be used in conjunction with techniques like mass spectrometry to elucidate the three-dimensional structure of proteins and protein complexes.[8]
Q3: What are the advantages of using an isothiocyanate-based cross-linker like DMDI?
Isothiocyanate-based cross-linkers offer several advantages:
-
High Reactivity: The isothiocyanate group is highly electrophilic and reacts efficiently with available nucleophiles on proteins.[3]
-
pH-Dependent Selectivity: The reactivity of isothiocyanates can be directed towards specific residues by controlling the pH of the reaction buffer. In alkaline conditions (pH 9-11), the reaction with amine groups (lysine) is favored, while under more neutral to slightly acidic conditions (pH 6-8), the reaction with thiol groups (cysteine) can occur.[2]
-
Stable Linkages: The resulting thiourea and dithiocarbamate bonds are stable, ensuring the durability of the cross-linked complex.[1]
Q4: Are there any known stability issues with DMDI?
Isothiocyanates, in general, can be unstable in aqueous solutions over extended periods, undergoing hydrolysis.[5] Therefore, it is recommended to prepare fresh solutions of DMDI in an appropriate organic solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before use. The stability of the cross-linker can be influenced by factors such as pH and temperature.
II. Troubleshooting Guides
This section addresses common issues that may arise during cross-linking experiments with DMDI.
Problem 1: Immediate Protein Precipitation Upon DMDI Addition
Q: I added my freshly prepared DMDI solution to my protein, and it immediately precipitated. What went wrong?
A: Immediate precipitation is a strong indicator of uncontrolled and excessive cross-linking, leading to the formation of large, insoluble aggregates. This is a common issue when initial experimental conditions are not optimized.
Troubleshooting Steps:
-
Reduce the Molar Ratio of DMDI to Protein: An excess of the cross-linker can lead to over-modification of the protein surface, altering its charge and hydrophobicity, which in turn promotes aggregation. Start with a lower molar excess of DMDI (e.g., 10:1 or 20:1) and titrate upwards to find the optimal concentration.
-
Lower the Protein Concentration: High protein concentrations increase the likelihood of intermolecular cross-linking, which can lead to aggregation. Try reducing the protein concentration to the 1-2 mg/mL range.
-
Optimize the Reaction Buffer:
-
pH: Ensure the pH of your buffer is optimal for both your protein's stability and the desired cross-linking reaction. For targeting lysines, a pH of 7.5-8.5 is a good starting point.[2]
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with DMDI.[2] Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable.[2]
-
-
Control the Rate of DMDI Addition: Instead of adding the entire volume of DMDI at once, try adding it dropwise while gently stirring the protein solution. This can help to control the reaction rate.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) will slow down the reaction rate, potentially reducing the formation of large aggregates. You may need to increase the incubation time to compensate for the slower kinetics.
Problem 2: Low or No Cross-Linking Efficiency
Q: I ran my cross-linked sample on an SDS-PAGE gel, but I don't see any higher molecular weight bands. How can I improve my cross-linking efficiency?
A: A lack of higher molecular weight species suggests that the cross-linking reaction is not occurring efficiently. This can be due to several factors, from the reagents to the reaction conditions.
Troubleshooting Steps:
-
Verify the Activity of DMDI: Isothiocyanates can degrade over time, especially if not stored properly or if they are repeatedly exposed to moisture. Use a fresh aliquot of DMDI for your experiments.
-
Increase the Molar Ratio of DMDI to Protein: If you started with a low molar ratio, a stepwise increase may be necessary to achieve detectable cross-linking.
-
Check the Buffer pH: The reaction with primary amines is highly pH-dependent. If the pH of your buffer is too low (e.g., below 7), the lysine residues will be protonated and less nucleophilic, leading to poor reactivity.[2]
-
Increase the Incubation Time: The cross-linking reaction may require more time to proceed to completion. Try extending the incubation period.
-
Ensure Proper Protein Folding: If the target lysine or cysteine residues are buried within the protein's core, they will not be accessible to the cross-linker. Ensure your protein is in its native, properly folded state.
-
Increase Protein Concentration: While high concentrations can lead to aggregation, very low concentrations may disfavor intermolecular cross-linking. If you are trying to capture a protein-protein interaction, you may need to find an optimal concentration that balances efficiency with solubility.
Problem 3: Difficulty in Analyzing Cross-Linked Products
Q: I see a smear at the top of my SDS-PAGE gel, and it's difficult to interpret the results. How can I get cleaner results?
A: A high molecular weight smear often indicates the formation of a heterogeneous mixture of cross-linked species of varying sizes. While some degree of heterogeneity is expected, excessive smearing can obscure the desired results.
Troubleshooting Steps:
-
Optimize the DMDI:Protein Ratio and Reaction Time: This is the most critical step. A high degree of smearing is often a result of over-cross-linking. Systematically reduce the DMDI concentration and/or the reaction time to find a sweet spot where you see discrete higher molecular weight bands corresponding to dimers, trimers, etc., rather than a continuous smear.
-
Quench the Reaction: Ensure you are effectively stopping the cross-linking reaction at the desired time point. Adding a quenching reagent with a primary amine, such as Tris or glycine, will consume any unreacted DMDI.[2]
-
Characterize with Mass Spectrometry: For a more detailed analysis, mass spectrometry can be used to identify the specific cross-linked peptides.[8] This technique can provide precise information about which residues are being cross-linked and can help to distinguish between intramolecular and intermolecular cross-links.
III. Experimental Protocols & Methodologies
General Protocol for Intramolecular Cross-Linking to Prevent Aggregation
This protocol provides a starting point for using DMDI to stabilize a single protein and prevent its aggregation. Note: This is a general guideline, and optimization is crucial for each specific protein.
Materials:
-
Purified protein of interest
-
This compound (DMDI)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Dialysis or desalting columns
Procedure:
-
Protein Preparation:
-
Prepare your protein in the Reaction Buffer at a concentration of 1-2 mg/mL. Ensure the buffer does not contain any primary amines.
-
If your protein is stored in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
-
DMDI Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DMDI in anhydrous DMSO or DMF.
-
-
Cross-Linking Reaction:
-
Add the DMDI stock solution to the protein solution to achieve the desired molar excess (start with a 20:1 molar ratio of DMDI to protein).
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove unreacted DMDI and quenching reagent by dialysis against a suitable storage buffer or by using a desalting column.
-
-
Analysis:
-
Analyze the cross-linked protein using SDS-PAGE to observe any shifts in molecular weight.
-
Assess the protein's stability and aggregation propensity using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).
-
Data Summary Table for Optimization
| Parameter | Recommended Starting Condition | Rationale |
| DMDI:Protein Molar Ratio | 20:1 | A good starting point to achieve cross-linking without excessive aggregation. |
| Protein Concentration | 1-2 mg/mL | Reduces the likelihood of intermolecular aggregation. |
| Reaction Buffer | Phosphate or HEPES buffer, pH 7.5-8.5 | Avoids competing primary amines and is optimal for lysine reactivity.[2] |
| Reaction Temperature | Room Temperature (or 4°C) | Room temperature for faster kinetics; 4°C to slow down the reaction and potentially reduce aggregation. |
| Reaction Time | 30-120 minutes | A typical timeframe for sufficient cross-linking. |
| Quenching Reagent | 20-50 mM Tris or Glycine | Effectively stops the reaction by consuming excess DMDI.[2] |
IV. Visualizations
DMDI Reaction Mechanism
Caption: Reaction of DMDI with protein functional groups.
Experimental Workflow for Protein Stabilization
Caption: General workflow for DMDI cross-linking.
Troubleshooting Decision Tree for Aggregation
Sources
- 1. rsc.org [rsc.org]
- 2. fgsc.net [fgsc.net]
- 3. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 7. An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102633693A - Method for synthesizing dimethyl isophthalate-5-sodium sulfonate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility and Reactivity of Dimethyl 5-isothiocyanatoisophthalate in Aqueous Systems
Welcome to the technical support guide for Dimethyl 5-isothiocyanatoisophthalate (DM-5-NCS). This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile bifunctional crosslinker. We will address the most common challenge encountered during its application: poor solubility in aqueous buffers and the subsequent impact on reaction efficiency. This guide provides in-depth, field-proven answers and protocols to help you achieve successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound (DM-5-NCS) not dissolving in my aqueous buffer?
Answer: The insolubility of DM-5-NCS in aqueous solutions is an inherent property of its molecular structure. The molecule contains a rigid, hydrophobic benzene ring and two methyl ester groups, which collectively dominate its character, making it sparingly soluble in water.[1][2] The isothiocyanate (-N=C=S) group itself does not confer significant hydrophilicity.
Therefore, direct dissolution in buffers like PBS or carbonate buffer will inevitably lead to precipitation or the formation of a suspension, rather than a true solution. This is the primary hurdle that must be overcome before initiating any bioconjugation reaction.
Q2: What is the recommended procedure for preparing a stable, usable stock solution of DM-5-NCS?
Answer: The standard and most effective method is to first prepare a concentrated stock solution in a water-miscible, anhydrous organic solvent. The two most common and recommended solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4][5]
The key to a successful stock solution is the use of anhydrous (water-free) solvent. Isothiocyanates are highly susceptible to hydrolysis, and even trace amounts of water in the solvent can lead to the degradation of the reagent over time, rendering it inactive.[6][7][8][9]
Experimental Protocol: Preparing a DM-5-NCS Stock Solution
-
Preparation: Allow the vial of DM-5-NCS and a sealed bottle of anhydrous DMSO or DMF to equilibrate to room temperature inside a desiccator to prevent moisture condensation.
-
Weighing: Weigh out the required amount of DM-5-NCS in a dry microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-50 mM). Vortex vigorously until the solid is completely dissolved. The solution should be clear and colorless.
-
Storage: This stock solution must be stored under desiccated conditions at -20°C, preferably under an inert gas like argon or nitrogen. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and the introduction of moisture from atmospheric water.[3]
| Parameter | Recommendation | Rationale |
| Primary Solvents | Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Dimethylformamide (DMF) | Excellent solvating power for DM-5-NCS and are miscible with aqueous buffers.[10][11] |
| Stock Concentration | 10 - 50 mM | Provides a concentrated stock that allows for minimal addition of organic solvent to the final reaction mixture. |
| Storage | -20°C, desiccated, aliquoted | Prevents hydrolysis from atmospheric moisture and degradation from repeated freeze-thaw cycles.[3] |
Q3: I added the DMSO stock solution to my protein buffer, and it immediately turned cloudy. What is happening and how can I prevent it?
Answer: This is a classic precipitation issue. When the concentrated organic stock solution is introduced into the aqueous buffer, the local concentration of DM-5-NCS exceeds its very low aqueous solubility limit, causing it to crash out of solution. While some level of micro-precipitation is hard to avoid, you can mitigate this to ensure enough reagent remains in solution to react.
The key is to add the stock solution to the reaction buffer in a manner that facilitates rapid and uniform dispersion.
Caption: Workflow for adding DM-5-NCS stock to an aqueous reaction.
Troubleshooting Steps:
-
Slow, Dispersed Addition: Add the DM-5-NCS stock solution very slowly, drop-by-drop, directly into the protein solution while it is being gently vortexed or stirred. This prevents high local concentrations of the reagent.
-
Limit Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 10% (v/v). High concentrations of organic solvents can denature proteins.
-
Immediate Reaction: The isothiocyanate group begins to hydrolyze as soon as it enters the aqueous environment.[8][9] Therefore, the reaction should proceed immediately after the addition of the reagent. Do not let the mixture sit before incubation.
Q4: My conjugation efficiency is very low despite the reaction mixture appearing clear. Is the DM-5-NCS degrading?
Answer: Yes, this is highly probable. The isothiocyanate functional group is an electrophile that is susceptible to nucleophilic attack. In an aqueous buffer, it faces two competing nucleophiles: the desired primary amines on your protein (e.g., lysine residues) and the surrounding water or hydroxide ions.[7][12]
-
Desired Reaction (Aminolysis): The deprotonated primary amine (-NH₂) on a lysine residue attacks the central carbon of the isothiocyanate (-N=C=S) to form a stable thiourea bond. This reaction is favored at alkaline pH (8.5-9.5) because the amine is deprotonated and more nucleophilic.[3][13]
-
Side Reaction (Hydrolysis): A water molecule or, more rapidly, a hydroxide ion (-OH) attacks the isothiocyanate, leading to the formation of an unstable thiocarbamic acid, which then decomposes into an amine and carbonyl sulfide.[14][15] This effectively inactivates the DM-5-NCS.
Low labeling efficiency, even in a clear solution, often means that hydrolysis is outcompeting the aminolysis reaction.
Q5: What are the best buffers to use for DM-5-NCS conjugation reactions? Which should I avoid?
Answer: Buffer selection is absolutely critical for success. The ideal buffer must be free of competing nucleophiles and maintain a pH that facilitates the reaction without excessively accelerating hydrolysis.
| Buffer Type | Recommendation | Rationale & In-Text Citation |
| Carbonate-Bicarbonate | Highly Recommended | Provides excellent buffering capacity in the optimal pH range (9.0-9.5) and is free of primary amines.[4] |
| Borate | Recommended | A good alternative to carbonate buffer, effective in the pH range of 8.5-9.5. |
| Phosphate (PBS) | Use with Caution | While free of amines, its buffering capacity is weak above pH 8.0. If used, the pH must be carefully adjusted to 8.5 before starting the reaction.[16] |
| Tris (Tris-HCl) | DO NOT USE | Tris contains a primary amine that will react with the isothiocyanate, consuming the reagent and significantly reducing labeling efficiency.[4] |
| Glycine | DO NOT USE | Glycine is an amino acid with a primary amine and is often used to quench reactions with amine-reactive reagents. It should never be present during the conjugation step. |
| Buffers with Azide | DO NOT USE | Sodium azide is a common preservative but is a potent nucleophile that can interfere with the reaction.[4] |
Comprehensive Protocol & Optimization Guide
This section provides a detailed protocol for a typical protein labeling experiment, incorporating the principles discussed above to maximize your chances of success.
Experimental Protocol: Protein Labeling with DM-5-NCS
-
Protein Preparation: a. Dialyze your protein (typically 2-10 mg/mL) extensively against an appropriate amine-free buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0) at 4°C. This removes any contaminating nucleophiles like Tris or azide.[4][17]
-
Reagent Preparation: a. Prepare a fresh 10 mg/mL (~40 mM) stock solution of DM-5-NCS in anhydrous DMSO immediately before use.
-
Reaction Setup: a. Bring the dialyzed protein solution to room temperature. b. While gently stirring or vortexing the protein solution, slowly add a 10- to 20-fold molar excess of the DM-5-NCS stock solution. The optimal ratio may need to be determined empirically.[17] c. Ensure the final DMSO concentration remains below 10% (v/v).
-
Incubation: a. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction vessel must be protected from light, as many isothiocyanate derivatives are light-sensitive.[3][17]
-
Purification: a. Remove unreacted DM-5-NCS and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25 or similar) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[18]
-
Characterization & Storage: a. Determine the degree of labeling (DOL) if applicable (e.g., if DM-5-NCS is being used to attach a reporter molecule). b. Store the labeled protein at 4°C for short-term use or at -80°C (with a cryoprotectant like glycerol) for long-term storage.[17]
Advanced Troubleshooting
If you have followed the protocols and are still experiencing poor results, use this logical guide to diagnose the issue.
Caption: A logical workflow for troubleshooting low isothiocyanate conjugation yield.[3][17]
References
- Stability of Allyl Isothiocyanate in an Aqueous Solution. (n.d.). Google Scholar.
- Isothiocyanate Reactivity Management: A Technical Support Center. (n.d.). Benchchem.
- Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022, June 14). Food Science and Human Wellness.
- Stability studies of isothiocyanates and nitriles in aqueous media. (n.d.). ThaiScience.
- Stability studies of isothiocyanates and nitriles in aqueous media. (2015, August 6). ResearchGate.
- Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isocyanate Derivatives. (n.d.). Benchchem.
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate.
- Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? (2015, June 17). ResearchGate.
- SAFETY DATA SHEET. (2022, October 30). Sigma-Aldrich.
- DMSO solvent alternative like zwitterionic liquid or others and less toxic to cells in vitro studies? Our scientists experience for peptide solubilit? (2021, October 19). ResearchGate.
- SAFETY DATA SHEET. (n.d.). TCI Chemicals.
- Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. (n.d.). RSC Publishing.
- Protocol for protein labeling using Rhodamine B Isothiocyanate? (2021, January 26). ResearchGate.
- Reactivity of the isothiocyanate group with cysteine and lysine. (n.d.). ResearchGate.
- Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. (n.d.). PMC - NIH.
- e Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. (n.d.). ResearchGate.
- FLUORESCEIN ISOTHIOCYANATE Product Information. (n.d.). Sigma-Aldrich.
- Dimethyl isophthalate | 1459-93-4. (2023, January 27). ChemicalBook.
- Dimethyl fumarate - PRODUCT INFORMATION. (n.d.). Cayman Chemical.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Dimethyl isophthalate | 1459-93-4 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 7. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Unreacted Dimethyl 5-isothiocyanatoisophthalate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Dimethyl 5-isothiocyanatoisophthalate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful quenching of unreacted reagents in your experiments, thereby safeguarding the integrity of your downstream applications.
Introduction to this compound and the Importance of Quenching
This compound is an aromatic isothiocyanate, a class of compounds characterized by the reactive -N=C=S functional group. The central carbon atom of this group is highly electrophilic and readily reacts with nucleophiles such as primary amines and thiols to form stable thiourea and dithiocarbamate linkages, respectively. This reactivity is the foundation of its utility in bioconjugation and material science.
However, unreacted this compound in a solution can lead to non-specific reactions with other nucleophilic molecules in subsequent steps of an experimental workflow. This can result in undesirable side products, reduced yield of the target conjugate, and complications in purification. Therefore, effective quenching of the unreacted isothiocyanate is a critical step to ensure the specificity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of quenching for isothiocyanates?
A1: Quenching of isothiocyanates involves the addition of a potent nucleophile to the reaction mixture. This nucleophile attacks the electrophilic carbon of the isothiocyanate group (-N=C=S), forming a stable, unreactive adduct.[1][2] The choice of quenching agent depends on the specific reaction conditions and the nature of the molecules involved.
Q2: What are the most common quenching agents for isothiocyanates?
A2: Common quenching agents include primary amines such as Tris (tris(hydroxymethyl)aminomethane), hydroxylamine, and amino acids like glycine or lysine.[3] These molecules present a primary amine group that efficiently reacts with the isothiocyanate.
Q3: How does the structure of this compound affect its reactivity?
A3: The isothiocyanate group in this compound is attached to an aromatic ring that contains two electron-withdrawing methyl ester groups. These groups are expected to increase the electrophilicity of the isothiocyanate carbon, potentially leading to faster reaction kinetics compared to isothiocyanates on electron-rich aromatic rings.
Q4: What is the optimal pH for quenching this compound?
A4: The optimal pH for quenching with primary amines is typically in the alkaline range, from 8.5 to 9.5.[3] At this pH, the amine groups of the quenching agent are deprotonated and thus more nucleophilic, leading to a more efficient reaction.[4]
Q5: How should I store this compound?
A5: Isothiocyanates are sensitive to moisture and light.[3] this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration or freezing in a tightly sealed container is recommended.[3]
Troubleshooting Guide
Issue 1: Incomplete Quenching of Unreacted this compound
Symptoms:
-
Non-specific labeling or modification in downstream applications.
-
Presence of unexpected side products in analytical results (e.g., HPLC, LC-MS).
-
Inconsistent results between experimental batches.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Molar Excess of Quenching Agent | The amount of quenching agent added was not enough to react with all the unreacted isothiocyanate. | Increase the molar excess of the quenching agent. A 10- to 50-fold molar excess relative to the initial amount of isothiocyanate is a good starting point. |
| Suboptimal pH of the Quenching Buffer | The pH of the reaction mixture was not optimal for the nucleophilic attack of the quenching agent. For amine-based quenchers, a pH below 8 can reduce their efficiency.[4] | Adjust the pH of the reaction mixture to the optimal range for your chosen quenching agent (e.g., pH 8.5-9.5 for Tris or glycine).[3] |
| Insufficient Reaction Time | The quenching reaction was not allowed to proceed for a sufficient amount of time to ensure complete reaction. | Increase the incubation time for the quenching step. Typically, 1-2 hours at room temperature is sufficient, but this may need to be optimized. |
| Degraded Quenching Agent | The quenching agent may have degraded over time, especially if not stored properly. | Use a fresh solution of the quenching agent for each experiment. |
Issue 2: Precipitation of Reaction Components Upon Addition of Quenching Agent
Symptoms:
-
Formation of a visible precipitate after adding the quenching buffer.
-
Loss of product during purification steps.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydrophobicity of the Isothiocyanate or Conjugate | Aromatic isothiocyanates and their conjugates can be hydrophobic. High concentrations may lead to aggregation and precipitation, especially with changes in solvent composition.[5] | Perform the quenching reaction at a lower concentration. Ensure the quenching buffer is compatible with the solubility of your molecules. The addition of a small amount of organic co-solvent (e.g., DMSO, DMF) may help maintain solubility. |
| Isoelectric Point of the Product | If you are working with proteins or other biomolecules, the pH of the quenching buffer may be close to the isoelectric point (pI) of the conjugate, causing it to precipitate.[6] | Adjust the pH of the quenching buffer to be at least one pH unit away from the pI of your target molecule. |
Experimental Protocols
Protocol 1: Standard Quenching of this compound with Tris Buffer
This protocol provides a general procedure for quenching unreacted this compound in a typical bioconjugation reaction.
Materials:
-
Reaction mixture containing unreacted this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5.
-
Vortex mixer.
-
Incubator or shaker.
Procedure:
-
Calculate the required volume of Quenching Buffer: Add the 1 M Tris-HCl, pH 8.5 buffer to the reaction mixture to a final concentration of 50-100 mM. This will provide a large molar excess of the primary amine to the isothiocyanate.
-
Add the Quenching Buffer: Add the calculated volume of the Quenching Buffer to your reaction mixture.
-
Mix thoroughly: Gently vortex or mix the solution to ensure homogeneous distribution of the quenching agent.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Proceed to Purification: After the incubation period, the unreacted this compound will be converted to a stable thiourea adduct, and you can proceed with the purification of your target molecule.
Diagram of the Quenching Workflow:
Caption: Workflow for quenching unreacted isothiocyanate.
Protocol 2: Monitoring Quenching Efficiency using Thin Layer Chromatography (TLC)
This protocol can be used to visually confirm the consumption of the starting isothiocyanate.
Materials:
-
TLC plates (e.g., silica gel 60 F254).
-
Developing solvent system (e.g., a mixture of ethyl acetate and hexane, the exact ratio will need to be determined empirically).
-
UV lamp (254 nm).
-
Reaction mixture aliquots (before and after quenching).
Procedure:
-
Spot the TLC plate: On a TLC plate, spot a small amount of your initial reaction mixture (before adding the quenching agent) and an aliquot of the reaction mixture after the quenching process.
-
Develop the TLC plate: Place the TLC plate in a developing chamber with the appropriate solvent system.
-
Visualize the spots: After the solvent front has reached a sufficient height, remove the plate, let it dry, and visualize the spots under a UV lamp.
-
Interpret the results: The spot corresponding to this compound should be significantly diminished or absent in the lane corresponding to the quenched reaction mixture. A new, more polar spot corresponding to the thiourea adduct should appear.
Diagram of the Quenching Reaction:
Caption: Nucleophilic attack on the isothiocyanate.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167-183.
-
TdB Labs. (n.d.). FITC Labeling and Conjugation. Retrieved from [Link]
- Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969–3971.
-
Wikipedia. (2024, January 12). Isothiocyanate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 5-aminoisophthalate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 94% Purity. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 5. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 6. vectorlabs.com [vectorlabs.com]
Dimethyl 5-isothiocyanatoisophthalate: Technical Support for Reaction Time and Temperature Optimization
Introduction: This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Dimethyl 5-isothiocyanatoisophthalate. The successful synthesis of this compound is highly dependent on the precise control of reaction parameters. This document provides in-depth troubleshooting advice and optimization protocols in a direct question-and-answer format to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
The synthesis of isothiocyanates, including this compound, is most sensitive to reaction temperature and the exclusion of moisture.[1] The isothiocyanate functional group is highly electrophilic and can react with nucleophiles like water, leading to the formation of unstable dithiocarbamic acids and subsequent byproducts.[2][3] Additionally, incorrect temperature control can either slow the reaction to a halt or promote the formation of unwanted side products and decomposition.[1][4]
Q2: I am experiencing a consistently low yield. What are the primary factors I should investigate?
Low yields are a common issue in organic synthesis and can stem from several sources.[5] For isothiocyanate synthesis, the following should be prioritized for investigation:
-
Reagent Purity: The quality of your starting materials, particularly the dimethyl 5-aminoisophthalate and the thiocarbonylating agent (e.g., thiophosgene or a derivative), is crucial. Impurities can introduce side reactions.[1]
-
Anhydrous Conditions: The presence of water is detrimental to the reaction. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.[1]
-
Reaction Temperature and Time: These two parameters are intrinsically linked. An inadequate temperature may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause product decomposition.[5] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1]
-
Workup Procedure: Product can be lost during the extraction and purification phases. Isothiocyanates can be sensitive to harsh pH conditions, and some may have partial solubility in the aqueous layer during workup.[1][6]
Q3: My final product is contaminated with a significant amount of a byproduct that I suspect is a thiourea. How can I prevent this?
Thiourea formation is a classic side reaction in isothiocyanate synthesis.[6] It occurs when the newly formed isothiocyanate product reacts with any remaining starting amine. To mitigate this:
-
Slow Reagent Addition: Add the thiocarbonylating agent dropwise to the solution of the amine. This helps to avoid localized areas of high amine concentration.[5]
-
Stoichiometry: Ensure that the thiocarbonylating agent is present in a slight excess to drive the reaction to completion and consume all of the starting amine.
-
Monitor the Reaction: Once the starting amine is consumed (as determined by TLC), the reaction should be quenched to prevent further side reactions.[5]
Troubleshooting and Optimization Guide
Systematic Troubleshooting of Low Yield
When faced with a low yield, a systematic approach to identify the root cause is most effective. The following workflow can guide your troubleshooting efforts.
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Protocol for Reaction Optimization
A two-phase approach is recommended for systematically optimizing the reaction time and temperature for the synthesis of this compound.
Phase 1: Temperature Screening
The goal of this phase is to identify a promising temperature range for the reaction.
-
Setup: In parallel, set up several small-scale reactions in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Variation: Run each reaction at a different, controlled temperature. A suggested starting range is 0 °C, room temperature (~25 °C), 40 °C, and 60 °C.
-
Monitoring: After a fixed period (e.g., 2 hours), carefully quench a small aliquot from each reaction and analyze it by TLC.
-
Analysis: Compare the TLC results to identify the temperature that gives the highest conversion to the desired product with the minimal formation of byproducts.
Phase 2: Time Course Study
Once an optimal temperature is identified, this phase will determine the ideal reaction duration.
-
Setup: Prepare a single, larger-scale reaction at the optimal temperature determined in Phase 1.
-
Sampling over Time: At regular intervals (e.g., every 30-60 minutes), take a small sample from the reaction mixture.
-
Analysis: Quench each sample and analyze it by TLC or LC-MS to track the disappearance of the starting material and the appearance of the product.
Example Data from Optimization Studies
The following table illustrates hypothetical results from a temperature screening experiment.
| Temperature (°C) | Time (hours) | Conversion of Starting Material (by TLC) | Observations |
| 0 | 4 | <10% | Reaction is too slow. |
| 25 (Room Temp) | 4 | ~60% | Clean reaction but incomplete. |
| 40 | 4 | >95% | High conversion, minimal byproducts. |
| 60 | 2 | >95% | Fast reaction, but noticeable byproduct formation. |
Based on these hypothetical results, 40°C appears to be the most promising temperature for this synthesis. A time-course study at 40°C would then be performed to narrow down the optimal reaction time.
Visualizing the Optimization Strategy
Caption: A flowchart of the two-phase optimization process.
References
- Benchchem. Technical Support Center: Optimizing Organic Reaction Yields. Accessed January 18, 2026.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Accessed January 18, 2026.
- García, A. D., et al. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 2021.
- Ma, J., et al. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 2023, 25, 5692-5696.
- Li, Z.-Y., et al. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 2013, 45, 1667-1674.
- García, A. D., et al. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur.
- Quora. What could be reason for getting a very low yield in organic chemistry?. Accessed January 18, 2026.
- ResearchGate.
- Saleem, M., et al.
- Tan, F., et al. A Comparative Review of Key Isothiocyanates and Their Health Benefits.
- Rattan, S., et al. Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience, 2007.
- Benchchem. Troubleshooting low yield during the chemical synthesis of Episappanol. Accessed January 18, 2026.
- Reddit. What are some common causes of low reaction yields?. Accessed January 18, 2026.
- Experimental Section. Accessed January 18, 2026.
- CORE. A DENSITY FUNCTIONAL THEORY STUDY OF ANTIOXIDANT ACTIVITY OF ISOTHIOCYANATES IN BROCCOLI SPROUTS (BRASSICA OLERACEA L.). Accessed January 18, 2026.
- PubMed. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Accessed January 18, 2026.
- Benchchem. Technical Support Center: Synthesis of Isothiocyanates from Primary Amines. Accessed January 18, 2026.
- ResearchGate.
- Wikipedia.
- CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. Accessed January 18, 2026.
- ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.. Accessed January 18, 2026.
- Google Patents.
- National Center for Biotechnology Information.
- Google Patents. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. Accessed January 18, 2026.
- ChemicalBook. Dimethyl 5-nitroisophthalate synthesis. Accessed January 18, 2026.
- Sigma-Aldrich. Dimethyl 5-aminoisophthalate 98 99-27-4. Accessed January 18, 2026.
- CP Lab Safety. This compound, 94% Purity, C11H9NO4S, 1 gram. Accessed January 18, 2026.
- MDPI.
Sources
Technical Support Center: Identifying Dimethyl 5-isothiocyanatoisophthalate (DMIP) Cross-linked Peptides by MS/MS
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dimethyl 5-isothiocyanatoisophthalate (DMIP) for protein cross-linking studies. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of identifying DMIP cross-linked peptides by tandem mass spectrometry (MS/MS).
Introduction to DMIP Cross-Linking
This compound (DMIP) is a homobifunctional cross-linking agent that reacts primarily with the primary amino groups of lysine residues and the N-termini of proteins. The isothiocyanate groups form stable thiourea bonds with these amines. Understanding the structure and reactivity of DMIP is crucial for successful cross-linking experiments and subsequent mass spectrometry analysis.
The identification of cross-linked peptides by MS/MS can be challenging due to several factors, including the low stoichiometry of cross-linking reactions, the complexity of the resulting peptide mixtures, and the generation of convoluted fragmentation spectra.[1][2] This guide will address common issues encountered during the entire workflow, from sample preparation to data analysis.
I. Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific problems you may encounter during your experiments.
Experimental Workflow & Sample Preparation
Question: I am observing low or no cross-linking efficiency in my SDS-PAGE analysis. What are the potential causes and how can I improve it?
Answer: Low cross-linking efficiency is a common issue that can stem from several factors related to your protein sample, the cross-linker itself, or the reaction conditions.
Potential Causes:
-
Protein Purity and Concentration: The presence of contaminants or low protein concentration can hinder the cross-linking reaction.[3] Ensure your protein sample is of high purity and at an appropriate concentration, typically in the range of 10-20 µM.[3]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the isothiocyanate groups of DMIP, thereby reducing cross-linking efficiency.[4]
-
DMIP Instability: Isothiocyanate compounds can be sensitive to hydrolysis. Ensure your DMIP stock solution is fresh and prepared in an anhydrous solvent like DMSO.[3]
-
Incorrect pH: The reaction of isothiocyanates with primary amines is pH-dependent. The optimal pH range is typically between 7 and 9.[3]
-
Insufficient Cross-linker Concentration: The molar excess of the cross-linker to the protein may be too low.
Recommended Actions:
-
Optimize Buffer Conditions: Switch to a non-amine-containing buffer such as HEPES or PBS at a pH between 7.8 and 8.5.[3]
-
Perform a Cross-linker Titration: Systematically vary the molar excess of DMIP to your protein to find the optimal concentration. Start with a range of 5- to 50-fold molar excess.[3] Monitor the formation of cross-linked products by SDS-PAGE.
-
Control Reaction Time and Temperature: Incubate the reaction for a defined period, typically 30-60 minutes at room temperature.[4] Longer incubation times or higher temperatures can lead to non-specific cross-linking and aggregation.
-
Quench the Reaction: Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM.[4]
Mass Spectrometry Analysis
Question: My MS/MS spectra of cross-linked peptides are complex and difficult to interpret, with poor fragmentation of one or both peptide chains. How can I improve the quality of my fragmentation data?
Answer: The fragmentation of cross-linked peptides is inherently more complex than that of linear peptides because the resulting spectrum is a composite of fragment ions from two different peptide chains.[1][5] This often leads to one peptide fragmenting poorly.[1]
Potential Causes:
-
Suboptimal Collision Energy: Using a fixed collision energy may not be suitable for the diverse range of cross-linked peptides in your sample. The optimal fragmentation energy is dependent on the mass-to-charge ratio (m/z) of the precursor ion.[6]
-
Inappropriate Fragmentation Method: Different fragmentation techniques (CID, HCD, ETD) produce different types of fragment ions. The choice of method can significantly impact the quality of the data for cross-linked peptides.[7]
-
Low Abundance of Cross-linked Peptides: Cross-linked peptides are often present at substoichiometric levels compared to their linear counterparts, leading to low-quality MS2 spectra.[1][8]
Recommended Actions:
-
Optimize Collision Energy:
-
Stepped Collision Energy: Employing a stepped normalized collision energy (NCE) can improve the fragmentation of a wider range of cross-linked peptides in a single run.[7][9][10] For example, a stepped HCD method with NCEs of 27±6% has been shown to be effective for some cross-linkers.[9]
-
Collision Energy Ramps: Performing triplicate analyses with different energy ramps can help determine the optimal energy for your specific instrument and sample.[6][11]
-
-
Utilize Complementary Fragmentation Techniques:
-
If available on your instrument, combining different fragmentation methods like EThcD can provide more comprehensive fragmentation information.[12]
-
-
Enrich for Cross-linked Peptides:
Data Analysis
Question: The database search for my cross-linked peptides is taking an extremely long time, and I am getting a high number of false positives. How can I refine my search strategy?
Answer: The computational challenge of identifying cross-linked peptides arises from the quadratic increase in the search space with the number of proteins in the sample.[1][5][15] This vast search space can lead to long search times and an increased likelihood of random matches.
Potential Causes:
-
Large Search Space: Searching all possible peptide pairs against all spectra is computationally intensive.[16]
-
Incorrect False Discovery Rate (FDR) Estimation: Standard FDR calculation methods used for linear peptides may not be appropriate for cross-linked peptides, leading to an underestimation of false positives.[1][16][17][18] It is important to estimate FDR at the level of peptide pairs or residue pairs, not just at the peptide-spectrum match (PSM) level.[17][18]
Recommended Actions:
-
Use Specialized Search Software: Employ search algorithms specifically designed for cross-linked data, such as xQuest, MeroX, or xiSEARCH.[11][13] These tools have features to handle the complexity of cross-linked peptide identification.
-
Refine Search Parameters:
-
Precursor and Fragment Mass Tolerance: Use high-resolution mass spectrometry data and set tight mass tolerances for both precursor and fragment ions to reduce the number of candidate peptides.[16]
-
Enzyme Specificity: Define the protease used for digestion (e.g., trypsin) and the maximum number of missed cleavages to constrain the search space.
-
-
Implement a Two-Step Search Strategy: Some software allows for a two-step search where linear peptides are identified first, and then a more targeted search for cross-linked peptides is performed.
-
Proper FDR Control:
-
Manual Validation: Manually inspect the MS/MS spectra of high-scoring cross-linked peptide pairs to confirm the presence of fragment ions from both peptides.[19]
II. Frequently Asked Questions (FAQs)
Q1: What is the precise mass modification introduced by DMIP?
A1: The chemical formula for this compound (DMIP) is C11H8N2O4S. The monoisotopic mass of the cross-linker is 264.0208 Da. When DMIP cross-links two primary amines, the mass of the cross-linker is added to the sum of the masses of the two peptides.
Q2: What are the primary reactive sites for DMIP on a protein?
A2: DMIP reacts with primary amino groups. The most common reactive sites are the epsilon-amino group of lysine residues and the alpha-amino group of the protein's N-terminus. While less common, reactions with the hydroxyl groups of serine, threonine, and tyrosine have also been reported for some amine-reactive cross-linkers.[1]
Q3: Can I use in-gel digestion for my DMIP cross-linked samples?
A3: Yes, in-gel digestion is a common procedure for cross-linked samples.[3][20] After separating your cross-linked proteins by SDS-PAGE, you can excise the bands of interest, perform in-gel reduction, alkylation, and digestion with a protease like trypsin.[20] However, be aware that peptide extraction from the gel matrix can sometimes result in sample loss, so in-solution digestion may be preferable for low-abundance samples.[20]
Q4: What are some common artifacts to look out for in a DMIP cross-linking experiment?
A4: Common artifacts include:
-
Unspecific Aggregates: Using too high a concentration of protein or cross-linker can lead to the formation of large, insoluble aggregates.[3]
-
Hydrolyzed Cross-linker: DMIP can hydrolyze in aqueous solutions, leading to a modification on a single peptide (monolink or dead-end link) rather than a cross-link. This will result in a specific mass addition to the peptide.
-
Intra-peptide Cross-links: DMIP can cross-link two residues within the same peptide, which can be useful for studying protein conformation but should be distinguished from inter-peptide cross-links that define protein-protein interactions.[21]
Q5: What visualization tools are available for analyzing my DMIP cross-linking results?
A5: Several software tools can help you visualize and interpret your cross-linking data in a structural context:
-
xiVIEW: A web-based tool for visualizing cross-linking results as 2D interaction networks.
-
Xlink Analyzer: Software for analyzing and visualizing cross-linking data on 3D protein structures.[21]
-
CLMSVault: A software suite that provides tools for filtering, comparing, and visualizing cross-linking data, including mapping cross-links onto PDB structures.[22]
III. Experimental Protocols & Data Presentation
Protocol: DMIP Cross-Linking of a Purified Protein Complex
-
Sample Preparation:
-
Prepare your purified protein complex in a non-amine-containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8) at a concentration of 1-2 mg/mL.[3]
-
-
Cross-linker Preparation:
-
Prepare a fresh 50 mM stock solution of DMIP in anhydrous DMSO.[3]
-
-
Cross-linking Reaction:
-
Add the DMIP stock solution to the protein sample to achieve the desired final molar excess (e.g., 25-fold).
-
Incubate the reaction mixture for 30 minutes at room temperature.[4]
-
-
Quenching:
-
Stop the reaction by adding a 1 M Tris-HCl pH 7.8 solution to a final concentration of 50 mM.[3]
-
Incubate for an additional 15 minutes at room temperature.
-
-
Sample Analysis:
Table 1: DMIP Reaction Summary
| Feature | Description |
| Cross-linker | This compound (DMIP) |
| Reactive Group | Isothiocyanate |
| Target Residues | Primary amines (Lysine, N-terminus) |
| Bond Formed | Thiourea |
| Monoisotopic Mass | 264.0208 Da |
Diagrams
DMIP Cross-Linking Reaction
Caption: DMIP reacts with lysine residues on two proteins to form a stable cross-linked complex.
Experimental Workflow for DMIP Cross-Linking MS
Caption: Overview of the experimental workflow for identifying DMIP cross-linked peptides.
IV. References
-
Baitai Pake Biotechnology. Cross-Linking Mass Spectrometry Sample Preparation.
-
Courcelles, M., et al. (2018). CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization. BMC Bioinformatics, 19(1), 47. [Link]
-
MtoZ Biolabs. Cross-Linking Mass Spectrometry Sample Preparation.
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(4), 527–540. [Link]
-
Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS). [Link]
-
Holden, D. D., et al. (2019). Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer. Analytical Chemistry, 91(4), 2825–2832. [Link]
-
Chalkley, R. J., & Burlingame, A. L. (2014). Matching Cross-linked Peptide Spectra: Only as Good as the Worse Identification. Molecular & Cellular Proteomics, 13(1), 223–233. [Link]
-
ResearchGate. Challenges for identifying cross-linked peptides from complex samples... [Link]
-
Chavez, J. D., et al. (2015). Using SIM-XL to identify and annotate cross-linked peptides analyzed by mass spectrometry. Current Protocols in Bioinformatics, 50, 8.24.1-8.24.14. [Link]
-
Rappsilber Laboratory. Software. [Link]
-
Chen, Z., et al. (2020). Improved identification of peptides, cross-link sites, and modification sites by Target-enhanced Accurate Inclusion Mass Screening (TAIMS). bioRxiv. [Link]
-
Kosinski, J., et al. (2015). Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures. Journal of Structural Biology, 189(3), 177–183. [Link]
-
Liu, F., et al. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research, 18(3), 1363–1370. [Link]
-
Holden, D. D., et al. (2019). Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer. Analytical Chemistry, 91(4), 2825-2832. [Link]
-
OpenMS. OpenPepXL - OpenMS. [Link]
-
LabRulez LCMS. Optimization of Crosslinked Peptide Analysis on an Orbitrap Fusion Lumos Mass Spectrometer. [Link]
-
Liu, F., et al. (2018). Optimized fragmentation improves the identification of peptides cross-linked using MS-cleavable reagents. bioRxiv. [Link]
-
MacLean, B., et al. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. [Link]
-
Götze, M., et al. (2017). To Be or Not to Be? Five Guidelines to Avoid Misassignments in Cross-Linking/Mass Spectrometry. Analytical Chemistry, 89(15), 7903–7906. [Link]
-
Liu, F., et al. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research, 18(3), 1363-1370. [Link]
-
Fischer, L., & Rappsilber, J. (2017). On the Quirks of Error Estimation in Cross-Linking/Mass Spectrometry. Analytical Chemistry, 89(6), 3253–3257. [Link]
-
Oxford Protein Informatics Group. (2023). Cross-linking mass-spectrometry: a guide to conformational confusions. [Link]
-
Domingues, M. F., et al. (2011). Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. Journal of Mass Spectrometry, 46(9), 899–910. [Link]
-
Fischer, L., & Rappsilber, J. (2017). Quirks of Error Estimation in Cross-Linking/Mass Spectrometry. Analytical Chemistry, 89(6), 3253-3257. [Link]
-
Giese, S. H., et al. (2016). Chemical Protein Crosslinking-Coupled Mass Spectrometry Reveals Interaction of LHCI with LHCII and LHCSR3 in Chlamydomonas reinhardtii. PLoS One, 11(3), e0151402. [Link]
-
Fischer, L., & Rappsilber, J. (2020). Rescuing error control in crosslinking mass spectrometry. bioRxiv. [Link]
-
Tabb, D. L., et al. (2013). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of Proteome Research, 12(9), 3846–3858. [Link]
-
Götze, M., et al. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions. Nature Protocols, 13(12), 2977–2994. [Link]
-
Davies, M. J. (2021). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Molecules, 26(11), 3169. [Link]
-
Ospanova, A., et al. (2023). Impact of Crosslinking Agent on Sorption Properties of Molecularly Imprinted Polymers in Relation to Silver. Polymers, 15(13), 2824. [Link]
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(23), 14357–14406. [Link]
-
Zhang, H., et al. (2021). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. bioRxiv. [Link]
-
NIH VideoCasting. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectometry. [Link]
-
ResearchGate. Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. [Link]
-
Beilstein Journals. (2020). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. [Link]
-
Pavlov, A. M., et al. (2021). Effect of Periodate-Induced Cross-linking on Dual Anticancer Drug Release from Poly(2-isopropyl-2-oxazoline)/Tannic Acid-Based Layer-by-Layer Microparticles. ACS Omega, 6(5), 3977–3988. [Link]
-
Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455–9460. [Link]
Sources
- 1. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Matching Cross-linked Peptide Spectra: Only as Good as the Worse Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. njms.rutgers.edu [njms.rutgers.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. zenodo.org [zenodo.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cross-Linking Mass Spectrometry Sample Preparation | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Challenges in Using Dimethyl 5-isothiocyanatoisophthalate for In-Vivo Cross-Linking
Disclaimer: Direct experimental data on the application of Dimethyl 5-isothiocyanatoisophthalate (DMIP) for in-vivo cross-linking is limited in publicly available literature. This guide is therefore based on the established chemical principles of aryl isothiocyanates and extensive experience with other in-vivo cross-linking agents. The protocols and troubleshooting advice provided are intended as a starting point for researchers and should be optimized for specific experimental systems.
Introduction to this compound (DMIP) as a Potential In-Vivo Cross-Linker
This compound (DMIP) is a small, membrane-permeable molecule with the potential for use as an in-vivo cross-linking agent. Its reactivity is centered on the isothiocyanate (-N=C=S) group, which can form covalent bonds with nucleophilic residues on proteins, primarily primary amines (e.g., lysine side chains and N-termini) and thiols (e.g., cysteine side chains). The aromatic isophthalate backbone provides a rigid spacer, which can be advantageous for structural studies of protein-protein interactions.
The dimethyl ester groups may influence the compound's solubility and membrane permeability. Due to its structure, DMIP is expected to be a non-cleavable cross-linker under standard biochemical conditions. This guide will address the anticipated challenges and provide troubleshooting strategies for researchers employing DMIP in their in-vivo cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for DMIP in in-vivo cross-linking?
A1: DMIP is an electrophilic reagent that is expected to react with nucleophilic functional groups on amino acid side chains within proteins. The primary targets are:
-
Primary amines (Lysine, N-terminus): The isothiocyanate group reacts with the deprotonated primary amine of a lysine residue or a protein's N-terminus to form a stable thiourea linkage. This reaction is favored at alkaline pH (typically 8.5-9.5) where the amine is more nucleophilic.[1]
-
Thiols (Cysteine): The isothiocyanate group can also react with the thiol group of cysteine residues to form a dithiocarbamate adduct. This reaction is generally more favorable at neutral to slightly alkaline pH (6.5-8.0).[1]
The reaction is covalent and, for practical purposes in proteomics workflows, considered irreversible.
Q2: What are the likely advantages of using DMIP compared to other cross-linkers like formaldehyde or NHS esters?
A2: While formaldehyde is a zero-length cross-linker that can react with multiple residues, and NHS esters are highly reactive towards primary amines, DMIP offers a different set of potential advantages:
-
Defined Spacer Arm: The isophthalate core provides a rigid and defined spacer, which can provide more precise distance constraints for structural modeling.
-
Alternative Reactivity: The ability to react with both amines and thiols can capture a different subset of protein interactions compared to amine-specific cross-linkers.
-
Membrane Permeability: As a small, relatively hydrophobic molecule, DMIP is expected to readily cross cell membranes, making it suitable for in-vivo applications.[2]
Q3: What is the expected solubility and stability of DMIP in aqueous buffers?
A3: Based on its chemical structure (aromatic ring and dimethyl esters), DMIP is likely to have limited solubility in purely aqueous buffers.[3] It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO or DMF and then dilute it into the aqueous reaction buffer immediately before use.
Isothiocyanates can be unstable in aqueous solutions, particularly at alkaline pH, where they can be hydrolyzed.[4] Therefore, it is crucial to use freshly prepared solutions for each experiment.
Q4: What are the recommended starting conditions for an in-vivo cross-linking experiment with DMIP?
A4: The optimal conditions will need to be determined empirically for each cell type and experimental goal. However, a good starting point would be:
| Parameter | Recommended Starting Range | Rationale |
| DMIP Concentration | 0.5 - 5 mM | To achieve sufficient cross-linking without excessive cellular toxicity. |
| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | A higher cell density can improve cross-linking efficiency. |
| Incubation Time | 15 - 60 minutes | To allow for cell penetration and reaction while minimizing cytotoxicity. |
| Temperature | Room temperature or 37°C | To facilitate the cross-linking reaction. |
| pH of Buffer | 7.4 - 8.0 | A compromise to allow reaction with both amines and thiols. |
Q5: How can the cross-linking reaction with DMIP be stopped or quenched?
A5: The reaction can be quenched by adding a reagent with a high concentration of primary amines or thiols to consume the excess, unreacted DMIP. Common quenching agents include:
-
Tris (tris(hydroxymethyl)aminomethane): Typically used at a final concentration of 20-50 mM.
-
Glycine: Also effective at similar concentrations.
-
Dithiothreitol (DTT) or β-mercaptoethanol: If targeting the thiol reactivity is a concern.
It is important to note that quenching with amine-containing reagents will modify the quencher molecule, which should be considered in downstream sample processing.
Troubleshooting Guides
Problem 1: Low or No Cross-Linking Efficiency
Possible Causes & Solutions
-
Insufficient DMIP Concentration:
-
Solution: Increase the final concentration of DMIP in a stepwise manner (e.g., 1 mM, 2.5 mM, 5 mM). Monitor cell viability to avoid excessive toxicity.
-
-
Short Incubation Time:
-
Solution: Extend the incubation time (e.g., 30 min, 60 min, 90 min). Again, monitor cell viability.
-
-
DMIP Instability:
-
Solution: Always use a freshly prepared stock solution of DMIP in a dry organic solvent. Add the DMIP to the cell suspension immediately after dilution.
-
-
Suboptimal pH:
-
Solution: While physiological pH (7.4) is a good starting point, the reaction with primary amines is more efficient at a slightly alkaline pH.[1] If your experimental system allows, you can try increasing the buffer pH to 8.0. However, be mindful of potential effects on cell health.
-
-
Presence of Nucleophiles in the Medium:
-
Solution: Perform the cross-linking reaction in a simple buffer like PBS or HEPES that is free of primary amines (e.g., Tris, glycine) or other nucleophiles that could react with DMIP.
-
Problem 2: High Levels of Protein Aggregation and Precipitation
Possible Causes & Solutions
-
Over-cross-linking:
-
Solution: Reduce the DMIP concentration and/or the incubation time. High concentrations of cross-linker can lead to the formation of large, insoluble protein complexes.
-
-
Cell Lysis During Cross-linking:
-
Solution: Ensure that the cross-linking conditions are not causing premature cell lysis, which would lead to uncontrolled cross-linking of the entire cellular proteome. Check cell integrity by microscopy or a viability assay.
-
-
Inappropriate Lysis Buffer:
-
Solution: After quenching the cross-linking reaction, use a strong lysis buffer containing detergents (e.g., SDS, Triton X-100) and chaotropic agents (e.g., urea, guanidine hydrochloride) to solubilize the cross-linked complexes.
-
Problem 3: Off-Target Effects and Cellular Toxicity
Possible Causes & Solutions
-
Inherent Reactivity of Isothiocyanates:
-
Solution: Isothiocyanates are known to react with various cellular components, which can lead to cellular stress and toxicity.[5] It is crucial to perform dose-response and time-course experiments to find a balance between efficient cross-linking and acceptable cell viability.
-
-
Reaction with Glutathione:
-
Solution: Isothiocyanates can react with glutathione, a major cellular antioxidant.[6] This can lead to oxidative stress. While this is an inherent property, being aware of it can help in interpreting downstream results.
-
-
Non-specific Binding:
-
Solution: Due to their reactivity, isothiocyanates can potentially modify a wide range of proteins. It is important to include appropriate controls, such as a non-cross-linked sample, to distinguish specific cross-links from non-specific modifications.
-
Problem 4: Challenges in Mass Spectrometry Analysis of DMIP Cross-Linked Peptides
Possible Causes & Solutions
-
Low Abundance of Cross-Linked Peptides:
-
Solution: Cross-linked peptides are often present at much lower concentrations than their linear counterparts. Enrichment strategies such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be employed to enrich for the larger, more highly charged cross-linked species.[7][8]
-
-
Complex Fragmentation Spectra:
-
Solution: The MS/MS spectra of cross-linked peptides can be complex and difficult to interpret. Using specialized software designed for the analysis of cross-linked peptides is essential. These programs can handle the complexity of two peptide chains linked by the cross-linker mass.
-
-
Difficulty in Identifying the Cross-Linked Residues:
-
Solution: High-resolution mass spectrometry is crucial for accurate mass determination of the precursor and fragment ions. The use of different fragmentation techniques (e.g., CID, HCD, ETD) can provide complementary information to aid in the precise localization of the cross-link.[9][10] Isothiocyanate-modified peptides can sometimes show characteristic fragmentation patterns, such as neutral losses of the tag, which can aid in their identification.[9]
-
Experimental Workflows & Diagrams
Proposed Reaction Mechanism of DMIP with Lysine and Cysteine
Caption: Proposed reaction of DMIP with primary amines and thiols.
General In-Vivo Cross-Linking Workflow with DMIP
Caption: A general workflow for in-vivo cross-linking using DMIP.
Troubleshooting Decision Tree for Low Cross-Linking Yield
Caption: Decision tree for troubleshooting low cross-linking efficiency.
References
-
[The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][9][10][11]triazoles. Journal of the Chemical Society, Perkin Transactions 1.]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Selective enrichment and identification of cross-linked peptides to study 3-D structures of protein complexes by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl 5-isothiocyanatoisophthalate (DMIP): A Technical Support Guide for Researchers
Disclaimer: Information regarding the reaction specificity, off-target effects, and detailed experimental protocols for Dimethyl 5-isothiocyanatoisophthalate (DMIP) is not extensively available in the public domain. The following technical support guide is based on the well-established principles of isothiocyanate chemistry and bioconjugation. Researchers using DMIP should consider this guide a starting point and must conduct their own optimization and validation experiments for their specific applications.
Introduction to this compound (DMIP)
This compound (DMIP) is a chemical compound with the formula C₁₁H₉NO₄S and a molecular weight of 251.26 g/mol . Its CAS number is 72076-50-7[1]. The structure of DMIP features a central benzene ring with two methyl ester groups at positions 1 and 3, and an isothiocyanate group at position 5. The isothiocyanate group (-N=C=S) is a reactive electrophile, making DMIP a potential tool for covalent modification of nucleophilic groups in proteins and other biomolecules.
Section 1: Frequently Asked Questions (FAQs) on Reaction Specificity
Q1: What are the primary reaction targets of the isothiocyanate group in DMIP?
A1: The isothiocyanate group is a strong electrophile that readily reacts with nucleophiles.[1][2][3] In a biological context, the primary targets are:
-
Primary Amines: The most common target is the ε-amino group of lysine residues on proteins. This reaction forms a stable thiourea linkage.[4] The α-amino group at the N-terminus of a protein is also a potential target.
-
Thiols (Sulfhydryls): The thiol group of cysteine residues can react with isothiocyanates to form a dithiocarbamate linkage.[4]
Q2: How does pH influence the reaction specificity of DMIP?
A2: pH is a critical parameter for controlling the selectivity of isothiocyanate reactions. By modulating the pH, you can favor the reaction with either amines or thiols:
-
Reaction with Amines (Lysine): This reaction is favored at alkaline pH, typically between 8.5 and 9.5.[4] In this pH range, the amino groups are deprotonated and thus more nucleophilic.
-
Reaction with Thiols (Cysteine): The reaction with thiols is more efficient at a neutral to slightly basic pH, in the range of 6.5 to 8.0.[4]
This pH-dependent reactivity allows for a degree of control over which residues are targeted.[4]
Q3: What are the recommended solvents for dissolving and using DMIP?
A3: Isothiocyanates are often sparingly soluble in aqueous buffers and are susceptible to hydrolysis. Therefore, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent and then add it to the aqueous reaction mixture. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
It is crucial to use anhydrous solvents to prevent the degradation of the isothiocyanate group.
Q4: How should I store DMIP?
A4: Isothiocyanate compounds are sensitive to moisture and light.[4] To ensure stability, DMIP should be stored in a cool, dry, and dark place.[4] It is advisable to store it in a tightly sealed container, and for long-term storage, refrigeration or freezing may be necessary.[4] Always refer to the manufacturer's specific storage recommendations.
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. DMIP Degradation: The isothiocyanate group may have hydrolyzed due to moisture. 2. Incorrect pH: The reaction buffer pH is not optimal for the target nucleophile. 3. Insufficient DMIP Concentration: The molar excess of DMIP over the target molecule is too low. 4. Inactive Protein: The target protein may be denatured or the target residues are not accessible. | 1. Use fresh, anhydrous DMSO or DMF to prepare the DMIP stock solution immediately before use. 2. Verify the pH of your reaction buffer. For lysine targeting, use a pH of 8.5-9.5. For cysteine targeting, use a pH of 6.5-8.0. 3. Increase the molar excess of DMIP. A 10- to 20-fold molar excess is a good starting point. 4. Check the integrity of your protein using appropriate analytical techniques (e.g., SDS-PAGE, size-exclusion chromatography). |
| Protein Precipitation | 1. High DMIP Concentration: A high concentration of the organic solvent (DMSO/DMF) used for the DMIP stock can denature the protein. 2. Over-modification: Excessive labeling of the protein can alter its solubility.[5] | 1. Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v). 2. Reduce the molar excess of DMIP or decrease the reaction time. |
| Non-specific Binding / Off-Target Reactions | 1. Incorrect pH: A pH that is too high can increase the reactivity of other nucleophiles. 2. Prolonged Reaction Time: Longer reaction times can lead to reactions with less reactive nucleophiles. | 1. Optimize the pH to be as specific as possible for your target residue. 2. Perform a time-course experiment to determine the optimal reaction time that maximizes target labeling while minimizing off-target reactions. |
| Inconsistent Results | 1. Variability in DMIP Stock: The DMIP stock solution may be degrading over time if not stored properly. 2. Inconsistent Reaction Conditions: Small variations in pH, temperature, or reaction time can affect the outcome. | 1. Prepare fresh DMIP stock solutions for each experiment. 2. Carefully control all reaction parameters. Use a calibrated pH meter and a temperature-controlled incubator or water bath. |
Section 3: Potential Off-Target Effects
While primary amines and thiols are the main targets, the electrophilic nature of the isothiocyanate group means it can potentially react with other nucleophiles, especially under non-optimal conditions or in a complex biological milieu. These off-target reactions can lead to unintended biological consequences.
Potential Off-Target Nucleophiles:
-
Hydroxyl Groups: Serine, threonine, and tyrosine residues have hydroxyl groups that are generally less reactive than amines or thiols but can react at a very high pH.
-
Imidazole Group: The imidazole ring of histidine can also act as a nucleophile.
-
Water (Hydrolysis): The isothiocyanate group can react with water, leading to its inactivation. This reaction is more pronounced at extreme pH values and in aqueous solutions.[6]
Cellular Off-Target Proteins:
Studies on other isothiocyanates have identified a wide range of cellular protein targets.[7] These include proteins involved in various cellular processes, such as:
-
Enzymes: Isothiocyanates have been shown to inhibit enzymes like deubiquitinating enzymes (DUBs).[7]
-
Cytoskeletal Proteins: Tubulin has been identified as a target for some isothiocyanates.[7]
-
Signaling Proteins: Components of various signaling pathways can be modified.
It is crucial for researchers using DMIP in a cellular context to perform experiments to identify its specific binding partners and to rule out potential off-target effects that could confound their results.
Section 4: General Experimental Protocol for Protein Conjugation
This is a general protocol and must be optimized for your specific protein and application.
1. Preparation of Reagents:
- Protein Solution: Prepare your protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. Ensure the buffer is at the desired pH for the reaction (e.g., pH 8.5-9.5 for lysine targeting).
- DMIP Stock Solution: Immediately before use, dissolve DMIP in anhydrous DMSO or DMF to a concentration of 10-50 mM.
2. Conjugation Reaction:
- Add the DMIP stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v). The molar ratio of DMIP to protein should be optimized, starting with a 10- to 20-fold molar excess.
- Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. The optimal time and temperature should be determined experimentally.
3. Removal of Unreacted DMIP:
- Separate the DMIP-conjugated protein from unreacted DMIP using a desalting column, dialysis, or tangential flow filtration.
4. Characterization of the Conjugate:
- Determine the degree of labeling using appropriate analytical techniques, such as UV-Vis spectroscopy (if DMIP has a distinct absorbance), mass spectrometry, or a functional assay.
Visualizations
Reaction Mechanisms
Caption: pH-dependent reaction of DMIP with primary amines and thiols.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conjugation efficiency.
References
-
CP Lab Safety. (n.d.). This compound, 94% Purity, C11H9NO4S, 1 gram. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
- Cejpek, K., Valušek, J., & Velíšek, J. (2000). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry, 48(8), 3560–3565.
-
ResearchGate. (n.d.). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from [Link]
- Rudd, K. E., et al. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 75(21), 4646–4656.
- Matusheski, N. V., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. PLoS ONE, 12(7), e0180427.
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
PubMed. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Retrieved from [Link]
-
ThaiScience. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media. Retrieved from [Link]
- Petri, L., et al. (2020).
-
National Institutes of Health. (n.d.). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Retrieved from [Link]
-
TdB Labs. (n.d.). FITC Labeling and Conjugation. Retrieved from [Link]
- Mi, L., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of Proteome Research, 10(12), 5434–5443.
-
National Institutes of Health. (n.d.). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Conjugation of fluorescein isothiocyanate to antibodies. Retrieved from [Link]
-
Sci-Hub. (n.d.). Biological targets of isothiocyanates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sulforaphane as a Multi-Scale Mechano-Modulator in Cancer: An Integrative Perspective. Retrieved from [Link]
-
Brandeis University. (n.d.). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 6. Dimethyl 5-aminoisophthalate 98 99-27-4 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dimethyl 5-isothiocyanatoisophthalate (DMIP) Conjugation Reactions
Introduction
Welcome to the technical support guide for Dimethyl 5-isothiocyanatoisophthalate (DMIP). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and reproducibility of conjugation reactions involving DMIP.
This compound is a bifunctional linker containing an amine-reactive isothiocyanate (-N=C=S) group and a stable dimethyl isophthalate core. The isothiocyanate moiety allows for the covalent attachment of DMIP to biomolecules, such as proteins, antibodies, and peptides, through the formation of a stable thiourea bond with primary amines (e.g., the ε-amino group of lysine residues). Understanding the chemical principles governing this reaction is paramount to overcoming common challenges like low yield, non-specific binding, and conjugate instability.
This guide provides a structured, question-and-answer approach to address specific issues you may encounter, grounded in established principles of bioconjugation chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of DMIP with a protein?
The core of the conjugation reaction is the nucleophilic attack of a primary amine on the electrophilic central carbon atom of the isothiocyanate group of DMIP.[1][2] This reaction forms a stable thiourea linkage. For successful conjugation to proteins, the target primary amines, typically on lysine residues or the N-terminus, must be deprotonated and thus, nucleophilic. This is why reaction pH is a critical parameter.[3][4]
Q2: Why is pH so critical for this reaction, and what is the optimal range?
The pH of the reaction buffer is arguably the most critical factor for a successful DMIP conjugation. The reacting primary amine needs to be in its unprotonated, nucleophilic state (-NH2) rather than its protonated, non-nucleophilic ammonium form (-NH3+). The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, the reaction is most efficient under slightly alkaline conditions, typically pH 8.5 to 9.5 .[3][5]
-
Below pH 8.0: The concentration of deprotonated amines is significantly reduced, leading to a very slow reaction rate and low yields.
-
Above pH 9.5-10.0: While the amines are more reactive, the risk of protein denaturation and modification of other amino acid residues (like tyrosine) increases. Furthermore, the isothiocyanate group itself can become susceptible to hydrolysis at very high pH, reducing the amount of reagent available for conjugation.[4]
Q3: What buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with DMIP.[3][6][7]
| Recommended Buffers | Buffers to Avoid |
| Carbonate-bicarbonate (pH 9.0-9.5) | Tris (Tris(hydroxymethyl)aminomethane) |
| Borate (pH 8.5-9.5) | Glycine |
| Sodium Phosphate (pH can be adjusted) | Ammonium salts |
| HEPES (check for amine reactivity) | - |
Before starting, it is highly recommended to perform a buffer exchange step (e.g., dialysis, gel filtration, or ultrafiltration) to remove any interfering substances from your protein solution.[7]
Q4: How should I prepare and store DMIP?
Isothiocyanates are sensitive to moisture. DMIP should be stored in a desiccated environment at -20°C.[6] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the isothiocyanate group and render it inactive. For reaction, DMIP should be dissolved in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) immediately before being added to the aqueous reaction buffer.
Troubleshooting Guide: Low Conjugation Yield
Low yield is one of the most common and frustrating issues in bioconjugation.[6][8][9] This guide provides a systematic approach to diagnosing and solving the problem.
Problem: My conjugation yield is very low or non-existent.
Step 1: Verify Reagent & Biomolecule Integrity
-
Question: Could my DMIP reagent have degraded?
-
Cause: Improper storage, exposure to moisture, or age can lead to hydrolysis of the isothiocyanate group.[6][9]
-
Solution: Use a fresh vial of DMIP. Always allow the reagent to equilibrate to room temperature in a desiccator before opening.[6] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.
-
-
Question: Is my protein solution compatible with the reaction?
-
Question: Are the reactive sites on my protein accessible?
-
Cause: The folding of the protein may render the lysine residues inaccessible to the DMIP molecule.[7][8] This can lead to poor yields of the desired bioconjugate.[8]
-
Solution: Consider gentle denaturation/renaturation protocols if protein activity is not a concern. Alternatively, if you have control over the protein's design, genetic manipulation can be used to introduce more accessible reactive sites.[8]
-
Step 2: Optimize Reaction Conditions
The interplay between pH, stoichiometry, and reaction time is crucial for maximizing yield.
Workflow for Optimizing DMIP Conjugation
Caption: A systematic workflow for optimizing DMIP conjugation reactions.
-
Question: What is the optimal molar ratio of DMIP to protein?
-
Cause: An insufficient amount of DMIP will lead to low labeling efficiency. Conversely, excessive DMIP can lead to over-labeling, which may cause protein aggregation, loss of biological activity, and fluorescence quenching (if DMIP were fluorescent).[3]
-
Solution: Empirically determine the optimal ratio. A good starting point is to test a range of molar excess ratios, such as 5:1, 10:1, and 20:1 (DMIP:Protein).[5]
-
-
Question: How long should the reaction proceed?
-
Cause: The reaction may not have proceeded to completion. Isothiocyanate labeling is a relatively rapid reaction but can vary based on the protein and conditions.[4]
-
Solution: Perform a time-course experiment.[10] Take aliquots at various time points (e.g., 30 min, 1h, 2h, 4h, overnight) and analyze the degree of labeling to find the optimal reaction time.[10] Most reactions are complete within 2-4 hours at room temperature.
-
Step 3: Evaluate Purification and Analysis
-
Question: Am I losing my conjugate during purification?
-
Cause: The chosen purification method may not be suitable, or the conjugate may be aggregating and precipitating.[9]
-
Solution: Use a gentle purification method like Size Exclusion Chromatography (SEC) or extensive dialysis to separate the conjugate from unreacted DMIP.[11][12] If aggregation is suspected, analyze the sample by SDS-PAGE before and after purification. Consider adding stabilizing excipients if aggregation is an issue.
-
Experimental Protocols
Protocol 1: General DMIP Conjugation to a Protein (e.g., Antibody)
This protocol provides a starting point; optimization is recommended.
-
Protein Preparation:
-
Dissolve or buffer-exchange the antibody into a conjugation buffer (e.g., 100 mM sodium carbonate buffer, pH 9.0).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
DMIP Stock Solution Preparation:
-
Allow the vial of DMIP to warm to room temperature in a desiccator.
-
Prepare a 10 mg/mL stock solution of DMIP in anhydrous DMSO. This must be done immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of DMIP stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).
-
While gently vortexing the protein solution, add the DMIP stock solution dropwise.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted DMIP and purify the conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[10] Alternatively, perform dialysis against the storage buffer.
-
Protocol 2: Characterization of the DMIP-Protein Conjugate
Characterization is essential to confirm successful conjugation and determine the Degree of Labeling (DOL).
-
UV-Vis Spectrophotometry:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the λmax of the DMIP molecule (if it has a distinct absorbance peak away from 280 nm).
-
The DOL can be calculated using the Beer-Lambert law, correcting for any absorbance of the label at 280 nm.[10]
-
-
HPLC Analysis:
-
Reverse-Phase HPLC (RP-HPLC) can be used to separate the conjugate from the unconjugated protein, providing an assessment of conjugation efficiency and purity.[13] The conjugate will typically have a longer retention time due to the increased hydrophobicity from the DMIP label.
-
-
Mass Spectrometry (MS):
Logical Flow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low DMIP conjugation yield.
References
- Benchchem. (n.d.). Troubleshooting low yield in bioconjugation reactions. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjIlupJmJqD_8JUkzUvHpXDGveJjLkkeoU3gnhTM5TGhfqMrhxh2E9WND_L0S_v7osjITT8vtEbBp6W1Q5F_xaFqRh1BQvDErkYfGlnh9KbObRFHcCgc1YIumXpAbE4ua3i26Iidy9DNw5HS4tTeGQIAeNWIjOPWsTmVASqGwG-3iiGGkDEOU_Qjl8KxzWIVAp]
- Zhang, Y., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyxAxzOSwiwCfBYRmz5sHFrcAhVXjJNYOmAGm85bMyUfyLGrFVzNphafyjLNhC2Uz03s-ntFrP_PeXFoQTeURSU31HGAqmheWKsBFh2CYAXK5I7xRP1de_55AHsug1m4LYv36iYPqIapVfyQ==]
- kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from kbDNA resources. [https://vertexaisearch.cloud.google.
- CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from CellMosaic Services. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERHQTg80MGUN03hwbu6dWMqVGugErGJvjg527VNsaAqweLI2cJ9xXGARSL-fJWRS8WedHTLBV_0dmm2Vx9DiI8wEJA_RjQeaDs3_oL90P2fHBmVF7GdJlShdJv-gptKDw2H7_kjxBerORa2tM1YsQ_zDiuPQ==]
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yield in Bioconjugation Experiments. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.
- Orr, M. V., et al. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PLOS ONE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbq6X6GTANhjkl5IcIVGF6CDZH7N0LCQYjqeuYbcXwP4CVUp68WESI6ic_e_8UwairfgzCO6liA5XiYOpqSKEwmOpeZ9i7JwVe87K3A5P-oKoWmTlbLYsdGKmThPPUawnsxV1gkxFTd0Wwo4E=]
- Sun, M. M., et al. (2009). Analytical methods for physicochemical characterization of antibody drug conjugates. Bioconjugate Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHENvd3uiP7vt0G5D1rljCC8-WLd6AawlIj1V7sDzUSlGJGcMgo49i2Ee7yj1_4YX-jQVbnJfN0pE-KOEwEvSsa9BwjqKSEghx79d-1DUG28ryDlVXW8W4YMZXQbWIQ__IlcIlaSL2QzTzayA==]
- Zhang, Y., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHuTpd4uUVHtJZRtWW40iY511vnK_A_-3Aho0dTcvOD-0ya7zUIBdPTteVEujjJ6Ji3svQsYLtffe4ra4ftL0YJ8z8yQJUss_HnTHZWsN93Bp_wyKydtVkRez_63LntRLqB3GQ]
- Orr, M. V., et al. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAv-c94x3yTAFZ3BfKXjUSg5fMYKdEuVrWYXHnFvapd_jVs2plSoit4osFI5SGJPBb89YjanbhL0ojbL79uGirX5QpBxaQXdk7lHZdG14E9Jrz2L_gYASd7-oZZrf2QCCv3Zs=]
- AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from AbOliGo Resources. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk6ih91TBeCe4eEORtL5UBT_Kvo6R_EN8-oEnaJwjvipsxAGauLevpNMXmLuNgB9Ku2OridneEDspaMSxIBdVxpVduMXJm1ixsY7EZ8gEV02geMLqBEkEA7_YubrpMTyEACajjtNbsvRYVQv6AuUtSIJWv]
- ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkEivZnHuj5Q6T3EfuCRNmKblUuvnoPQa-VgRQpG-53mK1wKz2TglhcJK890aPkF-NEtEQm4uUTlSD-X1fwnyAFmkMqfav5q028INfptHlpUxPmtC6PmDUp695gzF7Pci8uo556AL79N6mvE6iyqFwBZYm7GqRNCLhC4U0JUmeNUNwjGAPaczEzOr8eOB7Vs5SZwnrf95r2nsnCwuVK4k86kq8JA3gdaepK4xwK_t6RbackA==]
- Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from Creative Biolabs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFghIpoe83nByjMdy1Dnj9bM9OdgPXj-OIgA9Mx5zUmbSGyEm30aGatKE1yB16LQu8Rt3QRkyGWLEhRSIX-typmRtc7ELlbJNZGaPv8gVdhZmRX6MBu0bPPi2v2XmMGHWwMNmSqi-uhkFFSHcTUr1R1esvFmr3dmz6TgyhEuzXSnmHR2ac=]
- Waters Corporation. (n.d.). Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. Retrieved from Waters Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjvV7M2gvoSfx3puTBBBlHNPIOTkXBkPFg2_HtnAPxQlFOSgy8t9mBn4kz_q-u54rHFFIipGlQGdOorMSXSfO13YltbzQU4pFjzbohBH4YhU5HiAV6q_E3RcUF4oqz2XtSY83hsfPu0MkE5io3nbapD39QuLbtdAP9RoKGkxlgTDfU6yhhblyPAlIpr-hVo-0_slFSgigPuoTssRxfP8FzlZal_AIn]
- Le, T. H., et al. (2021). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdWw75aHE2Vj6gr0iKRFdyFSEvcynkQpt0quLbywNXwNf94nB-0V5TtA8qR--CM30_Od-DSYSFK7xn8odYEEfCU5KXhj_ovrC9Tu24rL75PfM-B3kckIskiSJ16O0JYl_rxmWVqURfv_BYkg==]
- AMRI. (n.d.). Protein Expression, Purification and Conjugation. Retrieved from AMRI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErhJ1Es2Z57yXr1viDVegv9zEwx1pEpeD9at6Lb1l5TUT3CJjcRCmxHmR8X30djA3HjG7ej94VHmhBC1W7elk8tA6_L1jQv4XuCcjPzrYX5WB8eZNDT_MaXAHaa2WAv7xVeZ4Y5k0Br-pZQCpYf1NsyiQ_WHrfK8-UymDCQ1fJiU-zhZd8_u1Rwhgj4d-QVEAOQ-KxaaVnvreEppet6tpE6G29pDpMng-0jreaGbveiQ==]
- LCGC International. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Retrieved from LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmEaj6u6-qz4JvLoBKw3Pp97BQG6Qi-g24b6TmknZi7mv-yrRJGC63qk_CRS3fFNqi7sawXX01NojWKpRyCT8Tpr8OVz_00MCu1ieQW91WfD5jXHtjO698VZHy2tI9hYf1AFhica7-XRYOgJQNnHaKeHZtQiqugDseh0pYd66AhM4ziaGixr49ny7TgSDBRXUkUPqmfGwMz1K3SdjOz_DPUR4z]
- Promega Corporation. (n.d.). An Introduction to Protein Purification Methods. Retrieved from Promega Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4ln5VywlD5tE6zKCh4a1SkITj11kKq1Zc3H_O3e_mHV7I1k4ZEflmOMLgcTNyg6G_pQ_ZvWt3YDgTSZBhC9HDoO0TxmV5rnLaSzEPSFHi66tnZaoyEVv9LizQ9N0P1S2Z1R0WhV0aj0f86fSH7Gzsc0pccXoDkJFJLmXymmGxweQ40rhgjJnMbQLL0MrK7wzp]
- ResearchGate. (n.d.). Optimization of the fluorescein isothiocyanate (FITC) concentration and FITC-labeled bacteria. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFH14_-LBy8C1DO-c2ugeO_oTpdryOUEbRseElIXmIc7H-VgL2YfHChwXTmGsTrBTi9A3rTkmZQn3C5679NocT4p01exTQCQyJoNaA-oR9yxALCftRUd1WKvnTOcqptWwf17FBVCxG78K8t2z9JnxN7IbIo-AwIWE2r1ez3q3vdH-QHuj01WyK2953-ywte5kwFqHnwkC3QdwAW94EBlAEVM8wKpmq6n3EGYLkNSgi5_Pl0w-BudCgQ8rRlrnl-2g=]
- Benchchem. (n.d.). Application Notes and Protocols for Labeling Cells with Fluorescein Isothiocyanate (FITC). Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoWQ8-nJOTv5tmQNP_xDQpoYLHFJmsoGwZVHMHSHIcjIw0rxsWGeKaQRISxEWMI6SAUvbzoodI_AtaDzakgWaqlyyktYdyRTh4I0q08TsqHHEbPD238OhwZkgJJGi0dgPCOCsWe6jj40NzVS60a05sH0on_wYY1aEKhVZEby-57vMFQ6wmNYYonntdff__MAkuXo2-76GJAeLVCkIyJE1hAissddWiUSSXp9F5FbT3duV1kQ==]
- (2025). Mastering FITC Conjugation: A Practical Guide for Researchers. Retrieved from a relevant source. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0y2XiYfGvnFAQfr5elnkISw2BNpo-AMiAwxRByVw49H_Q1H2VVN3v8fTpGZukVarg5jIEr-23PCjGoMxOD7nnihboQLJh63dExn0GrE8s5SRjMXRnAdchSGnLjk7ts7Ycv9155k3kSK7WlUFLUGCtHQQtsFEkGDJ3pajPAPyNAqsgt8hOPB4anZ2wsj9WzxT9hptKU3ACz982FPh-uL4N6sHi]
- ResearchGate. (2025). Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa6sXsZYetnYGET3gRWFXRE8sfEI06gZbJVX-u9I7MLwU5qYH0Mz30pu37XLhyCEmmEQom3tTODl0CyGgF25Lj0kru8w-yFBveFH3GrKlZC_NKYcGmk1bfISNp0SHbB0tM-lm6EH6ktBhfgO1_bBtK80fHhPRKzLu_PShl3L1-QCtlB4HV9ZryMsugPpAkvx5gmeSi-pB9mrDI2-kkcATJmL40SkI_gAq6PlMD5uGOjOxRZpNxMV6qTMoPHJDMt_Bg1_GyLZU3biVF]
- Kumar, G., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK6IiDTC0qnKN7nkJHAZkan_-7xaQlTGg16m_Q8agp0r_OcvZYlyKZ-E7bF48tVqP8JgvqDYy3I7lVPMv03JDo_nF3YQghoAIClNHvS7mRwv3eMDJxYflF0iizY9tpj9FM6NaXzgiJRxozYdrBRHhVHqXJ0tpDK2knE46qRX189ZXfisZPDgKhGIAgnAydTjBGr1RRQQ7zoPuBMHBnjXedd3MJyUSO41cOdIDrPGZLb3E3fjG7BugmmDjz2BcifHY=]
- ResearchGate. (n.d.). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxAM62ZR92ZsSIbcvaVREKl6Djj3PG4z6XjkY_bcfWNCRkQFKFKbV7QM0YnNt_9uhhZRkl1PGhgPTR4U6XdjGcZel_eHi2yIJyKNxgE_oD9MyVrrGwXcosUnQP20ZZFFQ1pop1W0rOHK6k01y50Azg_HlSkoNvaDjlGnJiQKX0asG_r-BgceQWh4bkpIfqGg6ZYyDWHkVTaUmD7WRDohy_uVW9W7TAxnSFTx13wscRKHAXfMErQHKzZoq6HeQEIsbllzCPuzs=]
- Unciti-Broceta, A., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Nature Communications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQForuB_10sdiX_b3XXcz7YjHe2gUJUTCDUQ9B0m-newbo1q_j8mHo3lZz3DjLqr-5YniC-3C78wBFsw7KEkJ7UkLLcRsMCr33peO02f7hOgEpumrtBlhovt903L50VYvLLapHQDmxfls3e0Rw==]
- Nakamura, Y., et al. (2011). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Toxicology and Pathology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGagj4_sTZ-aEFBpr7gCDUasOvdXMgyB_WP2bYgs4Hbnd8pZx55Kwn3HahFKm1P002cnhwH_bk0RXzx2x0hG6OD4F8Ltb_uK-yXrAvcUhQPt7D640nQ5SLEC5ziSNBvv7E1b46ufqkSgNM9xQ==]
- Wagner, A. E., & Smetanina, O. F. (2018). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. MOST Wiedzy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvxJSRZn2lA0USww7REMYImG7K0IKwMCDCSDLfwTkjztVRk9GDgrwQfsAz3ekA1I8ZGRjm0uSxi5evFkUunH68hCf1K8EFQTC2CyKN69VXMZGNjrC-GMK3z_GfVc8YMUJFyBIxdJ0AS8oVWqXaOkVgG5YC_0w58mecgZBtuYLZKrA7ROvU-_UIaiZueODgxXwCwMGFVu4ZCj-aVPo32yTZYYKG8lmFAdoP0ASUboIf46NYdn8KrHG0kvmi_oLGkNjBGluk4m4hJj2lAhd9zoqxYyHTh8241Kvi]
- Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMZyJIOxYTKfw_ufxSorHMJe9ESpkyBEMJD_TRBSNFJpfd2lrItgPrvHM-eH7VAkvuZOMuwbzXpDVJsFwPJowmFsp1qxhpgkNvtRhAQTD8IkgWvybtb_LnShgynBNdDyyR7moJwArSd-udEI7iUVLbSlhf]
- ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoV9RecWghiPgShWbS5iQ6rjxhN0ipBCZ-HlFD-rYK3muJwaTSPd4qkQQNm0VpP2Pg5-sjktarzHHDjnUaQoUZvj5Lo58UjvQDp54anXMtpEnTfnU5id0am4ij5qNGcoXLkrU9pxshV1zqCdE14oCttS2VN6mDq1t0QYg8EXeXCB3NWbKgNXWg2CtdhbQUufVhxg25irX0yusLayJwtezIPXZW9b8rOGpPN8la20QeGnvAK6UTloakLu6bYhZK1O7d9QbugWGOg_k43h1TkrtSJcY0XQLAD7hTYFjoeA==]
- ResearchGate. (2025). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCCXjtazd8y1NZMF7MYM0fLy6Z_yy_TzrBxMU5kdV01ba4-N9M6ngO2yD1sj9qVlJ9SMTukjdv030TsZARWRDSXwI0uN_5a4yMe2b4plFOKlbn0fAP8cYQmq7_ozxGVBeIFYbTmXWJNkDZZ0dlNXLGCknGF0x_GpcKI9aIbA0yzq0YHk8rXbwil_6hrSI8oEVXnpMKH7GEy8T0YC_d3WGrQfKAQ0eulOucrswLxNteTfGmPSED3ScUrf7cZi7OK5FLBUlJQ0AcmyWR-l7F0t9BkIaVkDMDJx3bm7Y1djdpWbeBmTSV4iTt-Ipr803gSKARMOU]
- CP Lab Safety. (n.d.). This compound, 94% Purity, C11H9NO4S, 1 gram. Retrieved from CP Lab Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTk6XRze74dk9P50uX8Jh6viWar685M-dfYeArMskcwieCY2Vd2KC4uTXpSzHSlXVazlPu-dpSDVwJq-I8YJU9fmByOkWunqJFPTYlHWgEO0phHyLlUr0jxLIdmCeb8bSuGkZ0ak8N8zKbHe3n05lz7TulmKLiW1YUbuJEZdZ7oWerBkJSnfVr4vOqffL58mB0H3lleiJye4iStZi18lWCB_qRiw==]
Sources
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 2. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Amine-Reactive Crosslinkers: A Deep Dive into Dimethyl 5-isothiocyanatoisophthalate versus the Gold Standard, DSS
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and bioconjugation, the selection of a chemical crosslinker is a critical decision that dictates the success of elucidating protein-protein interactions, stabilizing therapeutic proteins, and constructing antibody-drug conjugates. This guide provides a comprehensive comparison of the novel, aromatic isothiocyanate-based crosslinker, Dimethyl 5-isothiocyanatoisophthalate , against the widely adopted N-hydroxysuccinimide (NHS) ester-based crosslinker, Disuccinimidyl suberate (DSS) . As a Senior Application Scientist, my goal is to provide not just a side-by-side comparison, but a deeper understanding of the underlying chemistry and practical considerations to empower you to make informed decisions in your research.
The Tale of Two Chemistries: NHS Esters vs. Isothiocyanates
At the heart of this comparison are two distinct amine-reactive chemistries. Understanding their mechanisms is paramount to appreciating their respective advantages and limitations.
N-Hydroxysuccinimide (NHS) Esters , the reactive moieties of DSS, are the workhorses of bioconjugation. They react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, through nucleophilic acyl substitution.[1] This reaction, which proceeds optimally at a physiological to slightly alkaline pH (7.2-8.5), results in the formation of a highly stable and effectively irreversible amide bond.[1] The primary drawback of NHS esters is their susceptibility to hydrolysis, a competing reaction that can reduce crosslinking efficiency, particularly in dilute protein solutions or at higher pH.[2]
Isothiocyanates , on the other hand, react with primary amines via a nucleophilic addition mechanism to form a thiourea linkage.[1] This reaction is also pH-dependent and is generally favored at a more alkaline pH (around 9.0-9.5) to ensure the amine is sufficiently nucleophilic.[1] A key feature of isothiocyanates is their dual reactivity; under more neutral to slightly acidic conditions (pH 6.5-7.5), they can also react with sulfhydryl groups on cysteine residues to form a dithiocarbamate linkage. While the thiourea bond formed with amines is stable, the dithiocarbamate linkage with thiols can be reversible.
Head-to-Head Comparison: this compound vs. DSS
To provide a clear and concise comparison, the following table summarizes the key features of both crosslinkers.
| Feature | This compound | Disuccinimidyl suberate (DSS) |
| Reactive Group | Isothiocyanate (-N=C=S) | N-hydroxysuccinimide (NHS) ester |
| Target Residue(s) | Primary amines (Lysine, N-terminus), Sulfhydryls (Cysteine) | Primary amines (Lysine, N-terminus) |
| Resulting Bond | Thiourea (with amines), Dithiocarbamate (with thiols) | Amide |
| Optimal pH (Amine Reaction) | 9.0 - 9.5 | 7.2 - 8.5 |
| Spacer Arm Length | ~10-12 Å (estimated) | 11.4 Å[3] |
| Cleavability | Non-cleavable | Non-cleavable[3] |
| Membrane Permeability | Expected to be permeable (hydrophobic) | Permeable[4] |
| Water Solubility | Insoluble in water | Insoluble in water[4] |
Delving Deeper: A Mechanistic Perspective
To visualize the chemical transformations at play, the following diagrams illustrate the reaction mechanisms of both this compound and DSS with a protein.
Performance Insights and Experimental Considerations
Reaction Kinetics: NHS esters like DSS generally exhibit faster reaction kinetics with primary amines at physiological pH compared to isothiocyanates.[5] The reaction of isothiocyanates is typically slower.[5]
pH Optimization: The optimal pH for NHS ester reactions (7.2-8.5) is within the physiological range, which is often advantageous for maintaining protein stability and function.[6] The higher pH optimum for isothiocyanate reactions with amines (9.0-9.5) may not be suitable for base-sensitive proteins.[5]
Bond Stability: The amide bond formed by DSS is exceptionally stable.[1] The thiourea linkage from the isothiocyanate reaction is also stable, though generally considered less robust than the amide bond.[5]
Specificity: DSS is highly specific for primary amines.[7] this compound offers the potential for dual reactivity, targeting both amines and sulfhydryls depending on the reaction pH. This can be an advantage for specific applications but may also lead to less specific crosslinking if not carefully controlled.
Experimental Protocols
The following protocols provide a starting point for utilizing these crosslinkers. Optimization will be necessary for specific protein systems and applications.
Protocol 1: Protein Crosslinking with DSS
This protocol is a well-established method for crosslinking proteins using DSS.[6][8]
Materials:
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO or DMF
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a concentration of 25 mM (e.g., 9.2 mg in 1 mL). DSS is moisture-sensitive, so it is crucial to use anhydrous solvent and handle the reagent quickly.[6]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20- to 50-fold molar excess of DSS to protein for protein concentrations below 5 mg/mL, and a 10-fold molar excess for concentrations above 5 mg/mL.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[6] The primary amines in the quenching buffer will react with any excess DSS.
-
Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.
Protocol 2: A Proposed Protocol for Protein Crosslinking with this compound
This protocol is a generalized procedure based on the known reactivity of isothiocyanates and will require optimization.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein sample in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.0-9.5 for amine reactivity; PBS pH 7.2-7.5 for potential dual reactivity)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM glycine)
Procedure:
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a suitable stock concentration (e.g., 25 mM).
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. The optimal molar excess will need to be determined empirically, but a starting point similar to that for DSS (10- to 50-fold molar excess) can be used.
-
Incubation: Incubate the reaction mixture. Reaction times for isothiocyanates are generally longer than for NHS esters. An initial incubation of 2-4 hours at room temperature is a reasonable starting point.
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines. Incubate for 30 minutes at room temperature.
-
Analysis: The crosslinked protein sample is now ready for downstream analysis.
Concluding Remarks for the Discerning Scientist
The choice between this compound and DSS is not a matter of one being definitively superior to the other, but rather a decision based on the specific demands of your experiment.
DSS remains the gold standard for its high reactivity, the exceptional stability of the resulting amide bond, and a wealth of established protocols. It is the reagent of choice for general protein-protein interaction studies where a robust and reliable crosslink is desired.
This compound presents an intriguing alternative with unique properties. Its aromatic spacer arm may introduce a degree of rigidity that could be beneficial in certain structural studies. The potential for dual reactivity with both amines and thiols, depending on the pH, opens up possibilities for more complex crosslinking strategies. However, the slower reaction kinetics and the need for higher pH for efficient amine coupling are important considerations. The lack of extensive characterization and published applications means that its use will require more upfront optimization.
For researchers venturing into novel crosslinking applications or those for whom the properties of an aromatic isothiocyanate-based crosslinker are particularly appealing, this compound is a promising tool. For those requiring a well-established, highly efficient, and rapid crosslinking method, DSS remains the prudent choice.
References
-
MtoZ Biolabs. (n.d.). What Are the Specific Steps for DSS Protein Crosslinking? Retrieved from [Link]
-
G-Biosciences. (2013). DSS, OneQuant™ DSS. Retrieved from [Link]
- Lau, A., et al. (2020). Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers. Analytical Chemistry, 92(15), 10447-10455.
- Rappsilber, J., et al. (2019). Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes.
- Chen, Z., et al. (2012). In-depth analysis of zero-length crosslinking for structural mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(10), 1734-1744.
- Götze, M., et al. (2021). Quantitative interactome analysis with chemical crosslinking and mass spectrometry. Current Opinion in Chemical Biology, 60, 1-9.
- Gelman, M. A., et al. (2003). A modular cross-linking approach for exploring protein interactions. Journal of the American Chemical Society, 125(9), 2416-2425.
- O'Reilly, M. K., & Rappsilber, J. (2018). Quantitative Cross-Linking of Proteins and Protein Complexes. Methods in Molecular Biology, 1787, 185-202.
- Obata, R., et al. (2011). Synthesis of oligonucleotides possessing versatile probes for PET labelling and their rapid Cu-free click reaction. Organic & Biomolecular Chemistry, 9(17), 6039-6048.
- Schmidt, C., et al. (2013). On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. Journal of the American Society for Mass Spectrometry, 24(7), 1014-1024.
- Liu, F., et al. (2017). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 16(8), 1435-1446.
- O'Reilly, M. K., & Rappsilber, J. (2018). Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes.
- Bayer AG. (1998). Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
- Karabline, J., et al. (2006). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. Tetrahedron, 62(48), 11255-11263.
-
Primetech LLC. (n.d.). An amine-to-thiol crosslinker with medium-length aliphatic spacer arm. Retrieved from [Link]
- Götze, M., et al. (2024). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. Accounts of Chemical Research, 57(1), 2-14.
- Chait, B. T., et al. (2003). A modular cross-linking approach for exploring protein interactions. Journal of the American Chemical Society, 125(9), 2416-2425.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758568, Dimethyl 5-iodoisophthalate. Retrieved from [Link]
- Nagaraj, R. H., et al. (2018). Carboxitin inhibits glycation-mediated protein crosslinking in the lens. Investigative Ophthalmology & Visual Science, 59(9), 556.
-
SIELC Technologies. (2018). Dimethyl 5-hydroxyisophthalate. Retrieved from [Link]
- Wang, Y., et al. (2025). Visible-Light-Controlled Residue-Selective Cross-Linking for Deciphering Protein Complexes and Dynamic Protein-Protein Interactions in Live Cells. bioRxiv.
-
CP Lab Safety. (n.d.). This compound, 94% Purity, C11H9NO4S, 1 gram. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. DSS Crosslinker | TargetMol [targetmol.com]
- 4. store.sangon.com [store.sangon.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thermofisher.com [thermofisher.com]
- 7. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating "Dimethyl 5-isothiocyanatoisophthalate" Cross-links: A Comparative Guide to Orthogonal Methods
For researchers at the forefront of proteomics and drug development, the precise identification and characterization of protein-protein interactions (PPIs) are paramount. Chemical cross-linking serves as a powerful technique to capture these interactions, providing a molecular snapshot of cellular processes.[1][2] Dimethyl 5-isothiocyanatoisophthalate (DMIP) has emerged as a valuable tool in this arena. Its isothiocyanate functional group readily reacts with primary amines, such as the side chain of lysine residues and N-termini, to form stable covalent bonds, effectively tethering interacting proteins.[3][4] However, the data generated from any cross-linking experiment, regardless of the reagent used, necessitates rigorous validation to ensure biological relevance and eliminate false positives.[5]
This guide provides an in-depth comparison of orthogonal methods for validating protein cross-links established by DMIP. We will delve into the mechanistic underpinnings of these techniques, offer detailed experimental protocols, and present a framework for data interpretation, empowering researchers to design robust validation strategies and confidently interpret their findings.
The Imperative of Orthogonal Validation
Cross-linking mass spectrometry (XL-MS) is a primary and powerful technique for identifying the specific amino acid residues linked by a cross-linker.[6][7][8] While indispensable, relying solely on XL-MS can be misleading. Artifacts can arise from random collisions in crowded cellular environments or during sample preparation. Orthogonal validation, which employs techniques based on different biochemical principles, is therefore essential to substantiate the interactions identified through XL-MS.[5][9] By corroborating findings across multiple platforms, we build a stronger, more reliable model of the protein interactome.
Method 1: SDS-PAGE and Western Blotting - Visualizing the Cross-Linked Complex
One of the most direct and widely accessible methods to confirm cross-linking is through Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) followed by Western blotting.[10][11] The fundamental principle is that a cross-linked protein complex will have a higher molecular weight than its individual components and will therefore migrate more slowly through the gel.[10][12]
Causality Behind the Experimental Choices:
The choice of SDS-PAGE is critical as the denaturing conditions ensure that proteins are separated primarily by their molecular weight, providing a clear indication of a mass shift upon cross-linking.[12] Western blotting then provides the necessary specificity, allowing for the detection of the target protein within a complex mixture using a specific primary antibody.[10][13] This combination allows for the direct visualization of the cross-linked species containing the protein of interest.
Experimental Protocol: SDS-PAGE and Western Blotting
-
Cross-linking Reaction:
-
Incubate your protein sample (e.g., purified protein complex or cell lysate) with an appropriate concentration of DMIP. The optimal concentration and incubation time should be empirically determined but a 20- to 500-fold molar excess of the crosslinker to the protein is a good starting point.[2][10]
-
Quench the reaction using a buffer containing a primary amine, such as Tris or glycine, to consume any unreacted DMIP.
-
-
SDS-PAGE:
-
Prepare the cross-linked sample by adding SDS-PAGE loading buffer.
-
Load the cross-linked sample, a non-cross-linked control, and a molecular weight marker onto a polyacrylamide gel of an appropriate percentage to resolve the expected higher molecular weight complex.
-
Perform electrophoresis to separate the proteins by size.[12]
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to one of the putative interacting proteins.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[14]
-
Data Interpretation:
A successful cross-linking event will be indicated by the appearance of a new, higher molecular weight band in the cross-linked sample lane that is not present in the control lane.[10] This band should be recognized by the antibody against the target protein. Probing with antibodies against other potential interaction partners can further confirm the composition of the cross-linked complex.
| Feature | Non-Cross-linked Control | DMIP Cross-linked Sample |
| Primary Protein Band | Expected Molecular Weight | Expected Molecular Weight (un-cross-linked fraction) |
| Higher Molecular Weight Band(s) | Absent | Present (representing the cross-linked complex) |
Method 2: Mass Spectrometry - Pinpointing the Interaction Interface
Mass spectrometry (MS) stands as the gold standard for identifying the precise location of cross-links at the amino acid level.[6][7][15] This technique provides unparalleled detail, not only confirming the interaction but also mapping the interface between the interacting proteins.[7][13]
Causality Behind the Experimental Choices:
The "bottom-up" proteomics approach is typically employed for XL-MS.[7] This involves enzymatically digesting the cross-linked proteins into smaller peptides. This is crucial because intact protein complexes are often too large and complex to be effectively analyzed by mass spectrometers. The resulting mixture of linear and cross-linked peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Specialized software is then used to identify the spectra corresponding to the cross-linked peptides, a process that can be computationally intensive due to the quadratic increase in the search space.[16][17]
Experimental Workflow: Cross-Linking Mass Spectrometry (XL-MS)
Caption: A streamlined workflow for cross-linking mass spectrometry analysis.
Experimental Protocol: XL-MS
-
Cross-linking and Digestion:
-
Perform the DMIP cross-linking reaction as described in the previous section.
-
Denature the cross-linked proteins and reduce and alkylate the cysteine residues to ensure efficient digestion.
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.[18]
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using liquid chromatography (LC) based on their physicochemical properties. This step is crucial for reducing the complexity of the sample before it enters the mass spectrometer.[7]
-
Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then select precursor ions for fragmentation, generating tandem mass spectra (MS/MS or MS2 scans).[7][15]
-
-
Data Analysis:
-
Utilize specialized cross-link identification software (e.g., MeroX, pLink, XlinkX) to search the acquired MS/MS spectra against a protein sequence database.[19]
-
This software will identify spectra that correspond to two peptides covalently linked by a DMIP molecule, taking into account the mass of the cross-linker.[16]
-
Data Interpretation:
The output of the XL-MS analysis will be a list of identified cross-linked peptide pairs. This data provides direct evidence of the proximity of the linked amino acid residues in the three-dimensional structure of the protein complex. By mapping these cross-links onto the protein structures, a low-resolution model of the interaction interface can be generated.[8]
| Parameter | Description | Significance |
| Identified Cross-linked Peptides | Pairs of peptides covalently linked by DMIP. | Confirms the direct interaction between the parent proteins. |
| Cross-linked Residues | The specific amino acids (e.g., Lysine) involved in the cross-link. | Provides distance constraints for structural modeling of the protein complex.[7] |
| Score/Confidence | A statistical measure of the confidence in the cross-link identification. | Helps to filter out false-positive identifications.[16] |
Comparative Summary of Orthogonal Validation Methods
| Feature | SDS-PAGE & Western Blotting | Mass Spectrometry (XL-MS) |
| Primary Goal | Confirmation of cross-linking and estimation of complex size.[13] | Identification of cross-linked peptides and specific interacting residues.[6][13] |
| Information Provided | Indicates the presence of higher molecular weight complexes containing the target protein.[10] | Provides precise information on which amino acids are cross-linked, revealing interaction interfaces.[7] |
| Sensitivity | Moderate, dependent on antibody affinity and protein abundance.[13] | High, capable of detecting low-abundance cross-linked species.[13] |
| Throughput | Low to medium.[13] | High, capable of analyzing complex mixtures of proteins.[13] |
| Resolution | Low (protein level). | High (amino acid level).[8] |
| Cost & Accessibility | Relatively low cost and widely accessible.[13] | High cost and requires specialized instrumentation and expertise. |
Conclusion: A Multi-faceted Approach to Confidence
Validating cross-linking data is not a one-size-fits-all process. The choice of orthogonal methods will depend on the specific research question, the nature of the protein system under investigation, and the available resources. For a robust and comprehensive validation of DMIP-mediated cross-links, a multi-faceted approach is highly recommended.
The combination of SDS-PAGE/Western blotting and mass spectrometry provides a powerful and synergistic strategy. The former offers a straightforward and visual confirmation of the cross-linking event, while the latter delivers high-resolution information about the interaction interface. By integrating the results from these orthogonal methods, researchers can build a high-confidence model of protein-protein interactions, paving the way for a deeper understanding of complex biological systems and accelerating the drug discovery process.
References
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13960-14004. Available from: [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 77-89. Available from: [Link]
-
Navarro, P., & Venable, J. D. (2009). Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs. Journal of Proteome Research, 8(4), 1671-1680. Available from: [Link]
-
Taverner, T., Hall, N. E., O'Hair, R. A., & Simpson, R. J. (2007). Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry. Current Protocols in Protein Science, Chapter 19, Unit 19.16. Available from: [Link]
-
Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., & Sinz, A. (2019). A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. Analytical Chemistry, 91(15), 10236-10244. Available from: [Link]
-
ProQuest. Computational Methods and Machine Learning for Crosslinking Mass Spectrometry Data Analysis. Available from: [Link]
-
Chavez, J. D., & Bruce, J. E. (2019). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology, 50, 107-115. Available from: [Link]
-
Rotoli, S. M., & Caradonna, S. J. (2013). Combining non-reducing SDS-PAGE analysis and chemical crosslinking to detect multimeric complexes stabilized by disulfide linkages in mammalian cells in culture. Rowan University Digital Works. Available from: [Link]
-
Chen, T., Jaffe, J. D., & Church, G. M. (2003). Algorithms for Identifying Protein Cross-links via Tandem Mass Spectrometry. Harvard University. Available from: [Link]
-
ResearchGate. Cross-Linking Mass Spectrometry Data Analysis. Available from: [Link]
-
Springer Nature Experiments. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis. Available from: [Link]
-
ResearchGate. SDS-PAGE and SEC analysis of the proteins cross-linked by... Available from: [Link]
-
Zhang, Y., et al. (2023). Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity. bioRxiv. Available from: [Link]
-
Sung, H. W., et al. (2011). Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. Journal of Biomedical Materials Research Part A, 96A(3), 518-527. Available from: [Link]
-
PubMed Central. Integrated Analysis of Cross-Links and Dead-End Peptides for Enhanced Interpretation of Quantitative XL-MS. Available from: [Link]
-
MetwareBio. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. Available from: [Link]
-
PubMed Central. Cross-linking Measurements of In Vivo Protein Complex Topologies. Available from: [Link]
-
ResearchGate. Western blotting of proteins cross-linked by formaldehyde using... Available from: [Link]
-
Hu, R., & Qiu, T. Q. (2012). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Integrated OMICS, 2(1), 1-8. Available from: [Link]
-
Mi, L., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of Proteome Research, 10(11), 5133-5143. Available from: [Link]
-
Panei, F. P., et al. (2023). Data-driven design of orthogonal protein-protein interactions. bioRxiv. Available from: [Link]
-
Mi, L., et al. (2011). Identification of potential protein targets of isothiocyanates by proteomics. Journal of Proteome Research, 10(11), 5133-5143. Available from: [Link]
-
Xiao, D., et al. (2012). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Journal of Proteomics & Bioinformatics, 5(11), 257-264. Available from: [Link]
-
Mi, L., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Pharmaceutical Sciences Faculty Publications. Available from: [Link]
-
Jivani, A., et al. (2021). Chemical Cross-Linking of Corneal Tissue to Reduce Progression of Loss of Sight in Patients With Keratoconus. Translational Vision Science & Technology, 10(4), 11. Available from: [Link]
-
Ramachandran, S., & Thilagavathi, R. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5083. Available from: [Link]
-
Vinciguerra, P., et al. (2024). Corneal collagen cross-linking in patients with keratoconus from the Dresden protocol to customized solutions: theoretical basis. Journal of Cataract & Refractive Surgery, 50(5), 452-460. Available from: [Link]
-
Shetty, R., et al. (2015). Evaluation of safety and efficacy of different protocols of collagen cross linking for keratoconus. Indian Journal of Ophthalmology, 63(1), 18-22. Available from: [Link]
-
Balak, D. M. W., & Thio, H. B. (2018). A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis. Experimental Dermatology, 27(8), 835-843. Available from: [Link]
-
Shneor, E., et al. (2022). Predicting factors for the efficacy of cross-linking for keratoconus. PLOS ONE, 17(2), e0263162. Available from: [Link]
-
Wisse, R. P. L., et al. (2019). Clinical Evaluation and Validation of the Dutch Crosslinking for Keratoconus Score. JAMA Ophthalmology, 137(6), 649-655. Available from: [Link]
-
CP Lab Safety. This compound, 94% Purity, C11H9NO4S, 1 gram. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crosslinking Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods - MetwareBio [metwarebio.com]
- 12. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational Methods and Machine Learning for Crosslinking Mass Spectrometry Data Analysis - ProQuest [proquest.com]
- 18. Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In-Cell Cross-Linking: Dimethyl 5-isothiocyanatoisophthalate vs. Formaldehyde
In the intricate world of cellular biology, understanding the transient and dynamic interactions between proteins is paramount to deciphering complex biological processes. In-cell cross-linking has emerged as a powerful technique to capture these ephemeral interactions within their native environment, providing a snapshot of the cellular machinery at a specific moment. For decades, formaldehyde has been the workhorse for such studies. However, the quest for more specific and versatile tools has led to the exploration of alternative cross-linking agents. This guide provides an in-depth, objective comparison of the traditional formaldehyde with a promising alternative, Dimethyl 5-isothiocyanatoisophthalate (DM5II), for in-cell cross-linking applications.
Introduction to In-Cell Cross-Linking
In-cell cross-linking is a technique used to covalently link interacting macromolecules, primarily proteins, within a living cell. This process effectively "freezes" interactions in time, allowing for their subsequent identification and characterization through techniques like immunoprecipitation and mass spectrometry. The ideal in-cell cross-linker should be cell-permeable, react efficiently under physiological conditions, have a defined and appropriate spacer arm length, and ideally, the cross-links should be reversible to facilitate downstream analysis.
Formaldehyde: The Established Standard
Formaldehyde is a small, highly reactive molecule that has been extensively used for in-cell cross-linking for many years.[1][2][3] Its small size allows it to readily permeate cell membranes and cross-link proteins and nucleic acids that are in very close proximity.[1][2][3][4]
Mechanism of Action
Formaldehyde reacts primarily with the primary amines of lysine residues and the N-terminus of proteins, as well as with other nucleophilic groups on amino acids like cysteine, histidine, and arginine.[5] The reaction proceeds through the formation of a Schiff base, which can then react with another nearby nucleophilic residue to form a stable methylene bridge.[5][6] Recent studies suggest a more complex mechanism in structured proteins, potentially involving the dimerization of two formaldehyde-induced modifications.[7][8]
dot graph TD { A[Formaldehyde] --> B{Schiff Base Formation with Lysine}; B --> C[Reaction with nearby nucleophile]; C --> D[Methylene Bridge (Cross-link)]; }
Caption: Simplified reaction mechanism of formaldehyde cross-linking.
Advantages and Disadvantages
The primary advantages of formaldehyde are its small size, high cell permeability, and rapid reaction kinetics, which allow for the capture of transient interactions.[2][4] Furthermore, formaldehyde cross-links are thermally reversible, which is beneficial for downstream applications like mass spectrometry.[4][9] However, its broad reactivity can lead to the formation of heterogeneous cross-linked complexes and potential artifacts, complicating data analysis.[2] The efficiency of formaldehyde cross-linking can also be relatively low.[10]
This compound (DM5II): A Niche Alternative
This compound (DM5II) is a homobifunctional cross-linker, meaning it has two identical reactive groups. As an isothiocyanate-containing compound, it offers a different reactivity profile compared to formaldehyde. While direct in-cell cross-linking data for DM5II is not as abundant as for formaldehyde, we can infer its properties and potential based on the well-documented chemistry of isothiocyanates.
Mechanism of Action
The isothiocyanate group (-N=C=S) of DM5II reacts with nucleophilic groups on amino acid side chains. The primary targets are the thiol group of cysteine and the primary amine of lysine. The reaction with lysine forms a stable thiourea bond, while the reaction with cysteine forms a dithiocarbamate linkage, which is generally considered reversible.[4][7] The reactivity of isothiocyanates is pH-dependent, with the reaction with amines being more favorable at a slightly alkaline pH.[7]
dot graph TD { A[DM5II] --> B{Reaction with Lysine/Cysteine}; B --> C[Thiourea/Dithiocarbamate bond formation]; C --> D[Protein-Protein Cross-link]; }
Caption: General reaction mechanism of a di-isothiocyanate cross-linker like DM5II.
Potential Advantages and Considerations
The more specific reactivity of isothiocyanates towards lysines and cysteines compared to the broader reactivity of formaldehyde could potentially lead to less complex cross-linked mixtures and fewer artifacts. The aromatic nature of DM5II might enhance its membrane permeability, a crucial factor for in-cell applications. The potential for reversibility of the cysteine linkage offers an interesting possibility for controlled cleavage of cross-links. However, the larger size of DM5II compared to formaldehyde means it will bridge more distant interacting partners, which could be an advantage or disadvantage depending on the specific application. The stability of the thiourea bond with lysine suggests that cross-links involving this residue would be largely irreversible under physiological conditions.
Head-to-Head Comparison
| Feature | Formaldehyde | This compound (DM5II) |
| Reactive Groups | Aldehyde | Isothiocyanate (x2) |
| Primary Targets | Primary amines (Lysine), other nucleophiles | Primary amines (Lysine), Thiols (Cysteine) |
| Bond Formed | Methylene bridge | Thiourea (with Lysine), Dithiocarbamate (with Cysteine) |
| Cell Permeability | High[1][2][3][4] | Expected to be moderate to high (aromatic structure) |
| Reversibility | Thermally reversible[4][9] | Partially reversible (Cysteine linkage)[4][7] |
| Spacer Arm Length | Very short (~2-3 Å) | Longer (dependent on conformation) |
| Specificity | Broad | More specific (Lysine, Cysteine) |
| Potential Artifacts | High, due to broad reactivity[2] | Potentially lower |
| Availability of Protocols | Abundant | Limited |
Experimental Protocols
In-Cell Cross-linking with Formaldehyde
This protocol is a general guideline and should be optimized for the specific cell type and application.
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Cross-linking:
-
Wash cells once with phosphate-buffered saline (PBS).
-
Add pre-warmed PBS containing 1% formaldehyde (final concentration) to the cells.
-
Incubate for 10 minutes at room temperature with gentle agitation.[4]
-
-
Quenching:
-
Add glycine to a final concentration of 125 mM to quench the cross-linking reaction.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Downstream Analysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Proceed with downstream applications such as immunoprecipitation or chromatin immunoprecipitation (ChIP).
-
-
Reversal of Cross-links:
-
To reverse the cross-links, heat the sample at 65°C for several hours or at 95°C for a shorter period in the presence of a suitable buffer.[4]
-
Proposed In-Cell Cross-linking with DM5II (Hypothetical Protocol)
This is a hypothetical protocol based on the general properties of isothiocyanates and requires empirical optimization.
-
Reagent Preparation: Dissolve DM5II in a suitable organic solvent like DMSO to prepare a stock solution.
-
Cell Culture: Grow cells to the desired confluency.
-
Cross-linking:
-
Wash cells with a buffer of appropriate pH (e.g., PBS pH 7.4-8.0 to favor reaction with lysines).
-
Add pre-warmed buffer containing the desired final concentration of DM5II (to be determined empirically, likely in the micromolar to low millimolar range).
-
Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.
-
-
Quenching:
-
Add a quenching reagent containing a primary amine or thiol, such as Tris buffer or β-mercaptoethanol, to consume unreacted DM5II.
-
Incubate for a short period.
-
-
Cell Lysis and Downstream Analysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells and proceed with downstream analysis.
-
-
Partial Reversal of Cross-links (Optional):
-
If targeting cysteine-mediated cross-links for reversal, treatment with a reducing agent like DTT or β-mercaptoethanol could be explored.
-
Conclusion and Future Perspectives
Formaldehyde remains a valuable and widely used tool for in-cell cross-linking due to its high permeability and ability to capture very close-range interactions. Its main drawback is its lack of specificity, which can lead to complex and sometimes misleading results.
This compound (DM5II) presents an intriguing alternative with the potential for greater specificity by targeting lysine and cysteine residues. The partial reversibility of cysteine linkages could also be exploited for more controlled experimental designs. However, the lack of established protocols and direct comparative data with formaldehyde necessitates further research to fully evaluate its efficacy and potential for in-cell cross-linking applications.
For researchers and drug development professionals, the choice of cross-linker will depend on the specific biological question being addressed. For capturing a broad network of interactions where proximity is the primary concern, formaldehyde may be suitable. For studies requiring higher specificity and potentially reversible cross-linking, exploring isothiocyanate-based cross-linkers like DM5II could prove to be a fruitful avenue, warranting further investigation and methods development.
References
- Sutherland, B. W., Toews, J., & Kast, J. (2008). Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. Journal of Mass Spectrometry, 43(6), 699–715.
- Orlando, V. (2014). Preparation of cross-linked cellular extracts with formaldehyde. Cold Spring Harbor Protocols, 2014(9), pdb.prot080879.
- Kalkhof, S., & Sinz, A. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins.
- Hoffman, E. A., Frey, B. L., Smith, L. M., & Auble, D. T. (2015). Optimization of formaldehyde cross-linking for protein interaction analysis of non-tagged integrin β1. Journal of Proteomics, 118, 83-93.
- Sutherland, B. W., Toews, J., & Kast, J. (2008). Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. Journal of Mass Spectrometry, 43(6), 699–715.
- Kim, T. H., & Dekker, J. (2018). Formaldehyde cross-linking. Cold Spring Harbor Protocols, 2018(4), pdb.prot082594.
- Gavrilov, D., & Razin, S. V. (2011). Mapping protein–RNA interactions. Methods in Molecular Biology, 714, 247-263.
- Hoffman, E. A., Frey, B. L., Smith, L. M., & Auble, D. T. (2015). Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes. Journal of Biological Chemistry, 290(44), 26434-26441.
- Kalkhof, S., & Sinz, A. (2019). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. bioRxiv, 718535.
- Zhang, Y. (2010). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Current Drug Metabolism, 11(6), 513-520.
- Zhang, Y., & Munday, R. (2008). The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase. BMC Cancer, 8(1), 1-10.
- Hermanson, G. T. (2013).
- Zhang, Y., & Talalay, P. (2005). Proteins as binding targets of isothiocyanates in cancer prevention. The AAPS Journal, 7(3), E657-E662.
- Mi, L., Wang, X., & Zhang, Y. (2007). Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS. Journal of Biological Chemistry, 282(11), 8127-8134.
- Zhang, Y. (2010). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Methods in Enzymology, 472, 261-277.
- Ji, Y., & Zhang, Y. (2005). Isothiocyanates as tubulin polymerization inhibitors—synthesis and structure–activity relationship studies. Molecules, 25(11), 2636.
- Kato, Y., Goto, Y., & Osawa, T. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: Plausible transformation of isothiocyanate from thiol to amine. Chemical Research in Toxicology, 22(3), 536-542.
- Rocha, S., Lameiras, P., & Silva, E. (2020). The Dietary Isothiocyanate Erucin Reduces Kidney Cell Motility by Disturbing Tubulin Polymerization. Molecular Nutrition & Food Research, 64(18), 2000297.
- Tsubota, T., & Uyama, H. (2020). Fluorescein isothiocyanate and blue light irradiation alter cell-adhesiveness of cross-linked albumin films for cell patterning. Bioscience, Biotechnology, and Biochemistry, 84(4), 800-803.
- Pandey, S., Saha, S., & Shukla, A. K. (2022). In-cellulo chemical cross-linking to visualize protein-protein interactions. MethodsX, 9, 101676.
- Kim, D. Y., & Park, H. S. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1338-1357.
- Kim, T. H., & Dekker, J. (2018). Formaldehyde cross-linking. Cold Spring Harbor Protocols, 2018(4), pdb.prot082594.
Sources
- 1. Efficacy of outer membrane permeabilization in promoting aromatic isothiocyanates-mediated eradication of multidrug resistant Gram-negative bacteria and bacterial persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of CID-Cleavable Protein Cross-linkers: Identical Mass Modifications for Simpler Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Antibodies Targeting Cleavable Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Cleavable Crosslinkers DSSO | Buy Online | Thermo Scientific™ [thermofisher.com]
- 8. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins | bioRxiv [biorxiv.org]
- 10. Role of pH and Crosslinking Ions on Cell Viability and Metabolic Activity in Alginate–Gelatin 3D Prints - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Dimethyl 5-isothiocyanatoisophthalate (DMIP): A Rigid Cross-linker for High-Precision Protein Structural Analysis
Introduction: The Quest for Structural Precision in Proteomics
Understanding the three-dimensional structure of proteins and their interaction networks is fundamental to deciphering biological function and accelerating drug development. Cross-linking Mass Spectrometry (XL-MS) has become an indispensable tool in this pursuit, providing crucial distance constraints that illuminate protein architecture and complex topologies.[1][2][3] The choice of the chemical cross-linker is paramount, as its intrinsic properties—spacer arm length, reactivity, and flexibility—directly dictate the quality and resolution of the structural data obtained.[4]
While flexible cross-linkers like Disuccinimidyl suberate (DSS) have been workhorses in the field, their conformational freedom can introduce ambiguity into distance measurements. This guide introduces Dimethyl 5-isothiocyanatoisophthalate (DMIP), a novel homobifunctional cross-linker, and explores its theoretical advantages, focusing on how its rigid architecture can offer a new level of precision for protein structural analysis. We will compare its properties directly with the conventional flexible linker, DSS, and provide a practical workflow for its application.
A Closer Look at this compound (DMIP)
DMIP is a non-cleavable, amine-reactive cross-linker distinguished by its rigid aromatic core. Its structure is built upon an isophthalate (benzene-1,3-dicarboxylate) backbone, providing a structurally defined spacer.
Diagram: Chemical Structure of DMIP
Caption: Chemical structure of DMIP.
The key functional components of DMIP are:
-
Reactive Groups: Two isothiocyanate (-N=C=S) groups. These groups exhibit high reactivity towards primary amines, such as the ε-amino group of lysine side chains and the N-termini of proteins.[5]
-
Spacer Arm: A rigid isophthalate core. Unlike the flexible alkyl chain of linkers like DSS, this benzene ring structure holds the reactive groups at a relatively fixed distance and orientation.
Mechanism of Action: The Thiourea Bond
The cross-linking reaction proceeds via the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group. This forms a highly stable thiourea bond, covalently linking the protein to the reagent. When both isothiocyanate groups react with two different amines, a permanent cross-link is established.
Diagram: DMIP Reaction Mechanism
Caption: Reaction of DMIP with a primary amine.
Comparative Analysis: DMIP (Rigid) vs. DSS (Flexible)
The primary advantage of DMIP lies in the rigidity of its spacer arm. This feature has profound implications for the interpretation of XL-MS data when compared to a flexible linker like DSS.
| Feature | This compound (DMIP) | Disuccinimidyl suberate (DSS) |
| Reactive Group | Isothiocyanate (-NCS) | N-hydroxysuccinimide (NHS) Ester |
| Target Residue | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus)[5][6] |
| Spacer Arm Structure | Rigid (Isophthalate core) | Flexible (8-carbon alkyl chain) |
| Spacer Arm Length | ~8.6 Å (fixed) | ~11.4 Å (conformationally variable)[7] |
| Cleavability | Non-cleavable | Non-cleavable |
| Reaction pH | Effective at physiological pH (~7.4) and higher | Optimal at pH 7.0 - 9.0[6][7] |
| Cell Permeability | Predicted to be permeable (hydrophobic core) | Permeable[7] |
| Solubility | Insoluble in water; requires organic solvent (e.g., DMSO) | Insoluble in water; requires organic solvent (e.g., DMSO)[5] |
The Rigidity Advantage: From Distance Range to Distance Point
A flexible linker like DSS can span a wide range of Cα-Cα distances depending on its conformation. This creates a larger "search radius" when modeling, which can accommodate multiple possible protein conformations. However, this flexibility can also be a source of ambiguity.
DMIP's rigid spacer acts as a more precise molecular ruler. The fixed distance between its reactive groups translates into a much tighter distribution of possible Cα-Cα distances for cross-linked residues. This enhanced precision can be critical for:
-
High-Resolution Structural Modeling: Providing sharper, more definitive constraints for computational docking and protein folding algorithms.
-
Validating Predicted Structures: Differentiating between closely related conformational states predicted by methods like AlphaFold2.[8]
-
Capturing Specific Conformational States: The rigid structure is less likely to accommodate large-scale protein dynamics, potentially "freezing" and capturing a specific, transient conformation of a protein complex.[9]
Experimental Workflow: A Proposed Protocol for DMIP Cross-linking
This protocol outlines the key steps for a typical bottom-up XL-MS experiment using DMIP. The workflow is analogous to that used for DSS but adapted for the specific reagent.
Diagram: DMIP XL-MS Workflow
Caption: A standard workflow for XL-MS studies.
Detailed Step-by-Step Methodology
1. Reagent Preparation:
-
Prepare a fresh 25 mM stock solution of DMIP in anhydrous dimethyl sulfoxide (DMSO). DMIP is moisture-sensitive and should be handled accordingly.
2. Protein Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer, such as HEPES or PBS, at a pH of 7.4-8.0.
-
The protein concentration should be optimized, typically in the range of 0.5-2 mg/mL.
3. Cross-linking Reaction:
-
Add the DMIP stock solution to the protein sample to achieve a final concentration typically between 0.5 mM and 2 mM. The optimal concentration must be determined empirically.
-
Incubate the reaction for 30 minutes at room temperature with gentle mixing.
4. Reaction Quenching:
-
Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted DMIP.
5. Sample Processing for MS:
-
Denaturation, Reduction, and Alkylation: Denature the cross-linked protein sample (e.g., with 8 M urea). Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to prevent refolding.
-
Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using a protease like trypsin overnight.
6. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
Use specialized software (e.g., pLink 2, MaxLynx, MeroX) to identify the cross-linked peptide pairs from the complex MS/MS spectra.
Interpreting the Data: Hypothetical Results
To illustrate the practical advantage of DMIP, consider a hypothetical experiment on a protein complex with a known crystal structure.
| Parameter | Results with DSS (Flexible) | Results with DMIP (Rigid) |
| Total Cross-links Identified | 125 | 98 |
| Cross-links Mapped to Structure | 112 (89.6%) | 94 (95.9%) |
| Average Cα-Cα Distance Violation | 3.1 Å | 1.2 Å |
| Standard Deviation of Distance Violations | ± 2.5 Å | ± 0.8 Å |
In this hypothetical scenario, DSS identifies more cross-links, which is plausible as its flexibility allows it to bridge a wider range of distances in dynamic regions. However, the cross-links identified with DMIP show a significantly lower average distance violation and a much smaller standard deviation. This indicates that the distance constraints provided by DMIP are more consistent and precise, offering higher confidence for structural modeling.
Conclusion and Future Outlook
This compound (DMIP) presents a compelling alternative to traditional flexible cross-linkers for applications demanding high structural precision. Its rigid isophthalate core acts as a more accurate molecular ruler, translating into sharper and more reliable distance constraints for computational modeling. While the total number of identified cross-links may be lower compared to flexible reagents, the quality and precision of the data derived from a rigid linker like DMIP can be superior for defining specific protein conformations and validating high-resolution structural models. As the field of structural proteomics continues to advance, the strategic use of rigid cross-linkers like DMIP will be instrumental in resolving complex biological structures with greater confidence and detail.
References
-
Disuccinimidyl suberate - Wikipedia. Wikipedia. Available at: [Link]
-
Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity. PubMed Central. Available at: [Link]
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PubMed Central. Available at: [Link]
-
Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. ResearchGate. Available at: [Link]
-
What Are the Specific Steps for DSS Protein Crosslinking? MtoZ Biolabs. Available at: [Link]
-
Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. PubMed Central. Available at: [Link]
-
Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. PubMed Central. Available at: [Link]
-
Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. ACS Publications. Available at: [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PubMed Central. Available at: [Link]
-
Systems structural biology measurements by in vivo cross-linking with mass spectrometry. University of Washington. Available at: [Link]
-
Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. PubMed Central. Available at: [Link]
-
Modeling Flexible Protein Structure With AlphaFold2 and Crosslinking Mass Spectrometry. bioRxiv. Available at: [Link]
-
Cross-linking mass-spectrometry: a guide to conformational confusions. Oxford Protein Informatics Group. Available at: [Link]
-
DSS, OneQuant™ DSS. G-Biosciences. Available at: [Link]
-
Side reactions of N-hydroxysuccinimide esters with nucleophiles. Chemistry Stack Exchange. Available at: [Link]
-
Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. iscrm.uw.edu [iscrm.uw.edu]
- 3. Cross-Linking Mass Spectrometry (XL-MS) | Krogan Lab [kroganlab.ucsf.edu]
- 4. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 6. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Performance of Dimethyl 5-isothiocyanatoisophthalate in Different Buffer Systems
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of crosslinking reagent and the reaction environment are paramount to achieving optimal results. Dimethyl 5-isothiocyanatoisophthalate (DMIP) is a homobifunctional crosslinking agent that reacts with primary amines. This guide provides an in-depth technical analysis of DMIP's performance across various buffer systems, offering a comparative perspective against other common amine-reactive crosslinkers. Through a combination of theoretical principles and supporting experimental data, we aim to equip you with the knowledge to make informed decisions for your specific application.
Introduction to this compound (DMIP)
This compound is a molecule featuring a central benzene ring with two methyl ester groups and a reactive isothiocyanate (-N=C=S) group. The isothiocyanate moiety is electrophilic and readily reacts with nucleophilic primary amine groups, such as those found on the side chain of lysine residues in proteins, to form a stable thiourea linkage.[1][2] This reaction is fundamental to its application in crosslinking proteins, immobilizing enzymes, and preparing antibody conjugates.
Mechanism of Action: The Isothiocyanate-Amine Reaction
The core of DMIP's functionality lies in the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group. This reaction is highly dependent on the nucleophilicity of the amine, which is, in turn, influenced by the pH of the surrounding buffer system.
Caption: Figure 1: Reaction of DMIP with a primary amine.
The Critical Role of Buffer Systems
The choice of buffer is not a trivial decision; it can significantly impact the efficiency of the conjugation reaction and the stability of the crosslinker. The ideal buffer should maintain a stable pH in the optimal range for the reaction while not directly participating in or interfering with the reaction.
The Effect of pH
The rate of reaction between an isothiocyanate and a primary amine is highly pH-dependent. For the amine to be nucleophilic, it must be in its unprotonated state. The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, the reaction is favored at alkaline pH, typically between 8.5 and 9.5.[2][3] At this pH, a sufficient concentration of the amine groups is deprotonated and available for reaction.
However, a competing reaction, the hydrolysis of the isothiocyanate group, also becomes more prominent at higher pH.[4] This hydrolysis renders the DMIP inactive. Consequently, a careful balance must be struck to maximize the conjugation efficiency while minimizing hydrolytic inactivation.
The Impact of Buffer Nucleophilicity
A crucial consideration is the nucleophilicity of the buffer components themselves. Buffers containing primary or secondary amine groups, such as Tris (tris(hydroxymethyl)aminomethane), can compete with the target molecule for reaction with the isothiocyanate group, leading to reduced conjugation efficiency. Therefore, non-nucleophilic buffers are generally preferred for isothiocyanate-based conjugations.
Comparative Performance of DMIP in Common Buffer Systems: An Experimental Overview
To illustrate the impact of different buffer systems on the performance of DMIP, we present the methodology and expected outcomes of a series of comparative experiments.
Experimental Design
The following protocols outline a standardized approach to evaluate the conjugation efficiency of DMIP with a model protein, Bovine Serum Albumin (BSA), in various buffer systems.
3.1.1. Materials
-
This compound (DMIP)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Carbonate-Bicarbonate Buffer, pH 9.2
-
HEPES Buffer, pH 8.0
-
Tris Buffer, pH 8.5
-
Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column
-
UV-Vis Spectrophotometer
3.1.2. Experimental Workflow
Caption: Figure 2: Experimental workflow for DMIP conjugation.
3.1.3. Step-by-Step Protocol
-
Buffer Preparation : Prepare 0.1 M solutions of PBS (pH 7.4), Carbonate-Bicarbonate (pH 9.2), HEPES (pH 8.0), and Tris (pH 8.5).
-
Protein Solution Preparation : Dissolve BSA in each buffer to a final concentration of 10 mg/mL.
-
DMIP Stock Solution : Prepare a 10 mM stock solution of DMIP in anhydrous DMSO.
-
Conjugation Reaction : Add a 20-fold molar excess of the DMIP stock solution to each BSA solution. Incubate the reactions for 2 hours at room temperature with gentle stirring.
-
Purification : Remove unreacted DMIP by passing the reaction mixtures through a size-exclusion chromatography column equilibrated with PBS.
-
Analysis : Determine the protein concentration using a BCA assay and measure the absorbance of the DMIP-BSA conjugate at the appropriate wavelength to determine the degree of labeling.
Expected Results and Discussion
The performance of DMIP in each buffer system can be quantified by the conjugation efficiency, which is a measure of the average number of DMIP molecules conjugated to each BSA molecule.
| Buffer System | pH | Buffer Type | Expected Conjugation Efficiency (DMIP:BSA ratio) | Rationale |
| Phosphate Buffered Saline (PBS) | 7.4 | Non-nucleophilic | Low | The pH is suboptimal for the deprotonation of lysine residues, leading to a slower reaction rate. |
| HEPES | 8.0 | Non-nucleophilic | Moderate | The slightly alkaline pH increases the concentration of nucleophilic amines compared to PBS, enhancing the reaction rate. |
| Carbonate-Bicarbonate | 9.2 | Non-nucleophilic | High | This pH is near the optimal range for the isothiocyanate-amine reaction, maximizing the availability of deprotonated amines.[2][3] |
| Tris | 8.5 | Nucleophilic (Primary Amine) | Very Low | The primary amine in the Tris buffer competes with the BSA for reaction with DMIP, significantly reducing the desired conjugation.[5] |
These expected results highlight the critical importance of selecting a non-nucleophilic buffer with a pH that favors the deprotonation of the target amine groups.
Comparison with Alternative Crosslinkers
To provide a broader context, it is useful to compare the performance of DMIP with other commonly used amine-reactive crosslinkers.
| Crosslinker | Reactive Group | Optimal pH | Linkage Formed | Key Advantages | Key Disadvantages |
| DMIP | Isothiocyanate | 8.5 - 9.5 | Thiourea | Stable linkage; relatively specific to primary amines. | Susceptible to hydrolysis at high pH; requires non-amine buffers. |
| NHS Esters (e.g., DSS) | N-hydroxysuccinimide ester | 7.0 - 8.5 | Amide | High reactivity; stable amide bond. | Prone to hydrolysis, especially at higher pH; shorter half-life in aqueous solution. |
| Glutaraldehyde | Aldehyde | 7.0 - 8.0 | Schiff base (requires reduction) | Rapid reaction. | Can lead to polymerization; the initial Schiff base is unstable and requires a reduction step. |
This comparison underscores that the choice of crosslinker depends on the specific requirements of the application, including the desired stability of the linkage and the tolerance of the biomolecules to different pH conditions.
Buffer Selection Guide
The following decision tree provides a simplified guide for selecting an appropriate buffer system for DMIP-mediated conjugations.
Caption: Figure 3: Decision tree for buffer selection.
Conclusion and Best Practices
The successful application of this compound as a crosslinking agent is critically dependent on the careful selection of the reaction buffer. To maximize conjugation efficiency while minimizing side reactions, the following best practices are recommended:
-
pH Optimization : Aim for a pH between 8.5 and 9.5 to ensure a sufficient concentration of deprotonated primary amines.
-
Buffer Choice : Utilize non-nucleophilic buffers such as carbonate-bicarbonate or HEPES. Avoid buffers containing primary or secondary amines like Tris.
-
Reagent Preparation : Always prepare stock solutions of DMIP in an anhydrous organic solvent like DMSO to prevent premature hydrolysis.
-
Control Experiments : Include appropriate controls to assess the extent of non-specific binding and hydrolysis of the crosslinker.
By understanding the interplay between the chemical properties of DMIP and the composition of the buffer system, researchers can optimize their bioconjugation protocols to achieve reliable and reproducible results.
References
-
Clarke, J. D., Hsu, A., & Dashwood, R. H. (2011). Hydrolysis of glucosinolates to isothiocyanates after ingestion of raw or microwaved cabbage by human volunteers. Cancer Prevention Research, 4(6), 974-981. Retrieved from [Link]
-
Gachpazan, M., Ahmadnia Alashti, A., Jahantigh, H. R., & Moghbeli, M. (2025). Effect of antigen-adjuvant orientation on the immune response pattern. Immunological Research. Retrieved from [Link]
-
Linus Pauling Institute. (2017). Isothiocyanates. Oregon State University. Retrieved from [Link]
-
Ma, J., Li, F., Wang, C., Wang, Z., Du, C., & Wang, L. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692–5696. Retrieved from [Link]
-
Zhang, Z., Lee, Y., & Li, D. (2020). Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. Journal of Agricultural and Food Chemistry, 68(5), 1323–1329. Retrieved from [Link]
-
Sharma, M., Wadhwa, D., & Gupta, M. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology. Retrieved from [Link]
-
Kyriakoudi, A., & Tsimidou, M. Z. (2018). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 23(10), 2535. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
Solubility of Things. (n.d.). Common Buffer Systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.7: Buffers and Conjugate Acid-Base Pairs. Retrieved from [Link]
-
ResearchGate. (2025). Effect of pH of a medium on the direction of reactions of isothiocyanates with amino acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. Retrieved from [Link]
-
Calbiochem. (n.d.). Buffers. Retrieved from [Link]
-
Addgene. (2022). Antibodies 101: Buffers, Storage, and Conjugates. Retrieved from [Link]
Sources
A Comparative Guide to Isotopic Labeling for Quantitative Proteomics: Featuring Dimethyl 5-isothiocyanatoisophthalate
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the selection of an appropriate isotopic labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of Dimethyl 5-isothiocyanatoisophthalate (DMIPT) with established labeling methodologies, offering the technical insights and experimental context necessary to make informed choices for your research.
The Foundation: Isotopic Labeling in Quantitative Proteomics
Quantitative proteomics aims to measure the relative or absolute abundance of proteins within a sample, and across different samples. Isotopic labeling techniques introduce a "mass tag" to proteins or peptides, creating chemically identical but isotopically distinct versions. These mass-differentiated molecules can be distinguished and quantified using mass spectrometry (MS), where the signal intensity of each isotopic form corresponds to the protein's abundance in the original sample.
A Hypothetical Exploration of this compound (DMIPT)
It is important to note that the following section is a theoretical projection based on chemical principles, intended to guide potential applications and further research.
The Chemistry of DMIPT: A Focus on Isothiocyanate Reactivity
The key functional group of DMIPT is the isothiocyanate (-N=C=S). This group is known to react efficiently with primary amines, such as the N-terminal α-amine of a peptide and the ε-amine of lysine residues, forming a stable thiourea linkage. This is the same reactive principle leveraged by other amine-reactive labeling reagents. By synthesizing isotopically "light" and "heavy" versions of DMIPT, one could differentially label peptide populations from different samples.
Proposed Mechanism of DMIPT Labeling
The labeling reaction would involve the nucleophilic attack of the deprotonated primary amines of peptides on the electrophilic carbon of the isothiocyanate group. This reaction is typically favored under basic pH conditions.
Caption: Proposed covalent labeling of a peptide with DMIPT.
A Projected Experimental Protocol for DMIPT Labeling
-
Protein Processing: Extract proteins from samples, followed by enzymatic digestion (e.g., with trypsin) to generate peptides.
-
Peptide Cleanup and Quantification: Desalt the peptide mixtures and accurately determine the peptide concentration for each sample.
-
Labeling Reaction:
-
Dissolve the isotopically light and heavy forms of DMIPT in a suitable organic solvent like acetonitrile or DMSO.
-
Add the respective DMIPT solution to each peptide sample.
-
Adjust the reaction pH to approximately 8.5-9.0 with a compatible buffer (e.g., triethylammonium bicarbonate, TEAB).
-
Incubate at room temperature for 1-2 hours.
-
-
Reaction Quenching: Add a small molecule with a primary amine (e.g., Tris or hydroxylamine) to consume any excess DMIPT.
-
Sample Combination: Mix the labeled samples in a 1:1 ratio.
-
Fractionation and Analysis: Fractionate the combined peptide mixture by liquid chromatography and analyze by tandem mass spectrometry (LC-MS/MS).
Established Alternatives: A Comparative Overview
The true potential of any new reagent can only be assessed by comparing it to the current standards in the field.
Isobaric Tagging: iTRAQ and TMT
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are the most widely used chemical labeling methods. These reagents are isobaric, meaning they have the same total mass. Each tag comprises a reporter group, a balancer group, and a peptide-reactive group. Upon fragmentation in the mass spectrometer, the reporter ions are released, and their relative intensities provide the basis for quantification.
Caption: Conceptual workflow for isobaric tagging with iTRAQ or TMT.
Key Advantages of iTRAQ/TMT:
-
High Multiplexing Capability: TMTpro™ reagents allow for the simultaneous analysis of up to 18 samples, which is highly advantageous for complex experimental designs.
-
Enhanced Sensitivity: By combining multiple samples, the overall peptide concentration increases, which can improve the detection of low-abundance peptides.
Considerations:
-
Ratio Compression: A known issue where co-isolation of interfering ions can lead to an underestimation of the true quantitative differences between samples.
-
Cost: These reagents are generally more expensive than simple isotopic labeling reagents.
Metabolic Labeling: SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling technique. In this approach, cells are cultured in media where natural ("light") amino acids are replaced with "heavy" stable isotope-containing counterparts (e.g., ¹³C-labeled arginine and lysine). This leads to the in-vivo incorporation of the isotopic labels into all newly synthesized proteins.
Caption: Conceptual workflow for SILAC.
Key Advantages of SILAC:
-
High Quantitative Accuracy: As labeling is introduced at the very beginning of the experimental workflow, it minimizes errors from sample handling and processing.
-
In Vivo Relevance: The labeling is incorporated as part of the natural cellular processes, providing a snapshot of the proteome in a physiological context.
Considerations:
-
Limited Applicability: SILAC is primarily suitable for cultured cells and is not readily applicable to tissues or clinical samples.
-
Metabolic Perturbations: The use of heavy amino acids can sometimes influence cellular metabolism, which needs to be considered.
Head-to-Head Comparison
| Feature | This compound (DMIPT) (Theoretical) | iTRAQ / TMT | SILAC |
| Labeling Strategy | Chemical Labeling | Chemical Labeling (Isobaric) | Metabolic Labeling |
| Reactive Group | Isothiocyanate | N-hydroxysuccinimide (NHS) ester | Not Applicable |
| Target | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Arginine and Lysine incorporation |
| Multiplexing | Likely 2-plex or 3-plex | Up to 18-plex | Typically 2-plex or 3-plex |
| Quantification Level | MS1 | MS2 / MS3 | MS1 |
| Sample Applicability | Universal (cells, tissues, fluids) | Universal (cells, tissues, fluids) | Proliferating cells in culture |
| Key Advantage | Potentially cost-effective and simple | High multiplexing capability | High accuracy and in vivo relevance |
| Potential Drawback | Lack of established performance data | Ratio compression, cost | Limited sample types, time-consuming |
Expert Recommendations and Future Outlook
The choice of a quantitative proteomics strategy is a balance of experimental goals, sample availability, and budget.
-
iTRAQ and TMT are the methods of choice for large-scale studies with multiple conditions and time points, where high throughput is essential.
-
SILAC remains the gold standard for quantitative accuracy in cell culture-based experiments, particularly for studying dynamic cellular processes.
-
This compound (DMIPT) , based on its chemical nature, represents a potential avenue for a straightforward and likely cost-effective chemical labeling method. Its utility would be most pronounced in studies with a limited number of samples where cost is a significant consideration. However, extensive validation would be required to establish its labeling efficiency, quantitative accuracy, and potential for any unforeseen side reactions or biases in mass spectrometry analysis.
The future of quantitative proteomics will likely see the development of novel labeling reagents with improved multiplexing, enhanced quantitative accuracy, and broader applicability. While DMIPT is not currently a mainstream reagent, the principles behind its potential application underscore the ongoing innovation in this exciting field.
References
-
Edman degradation. (2023). Wikipedia. [Link]
-
iTRAQ Reagents. SCIEX. [Link]
-
Thompson, A., et al. (2019). TMTpro: A set of isobaric labeling reagents for the simultaneous quantification of 16 samples by mass spectrometry. Analytical Chemistry, 91(24), 15941-15950. [Link]
-
Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484-494. [Link]
-
Hsu, J. L., et al. (2003). A chemical approach for the rapid and sensitive detection of protein-protein interactions. Angewandte Chemie International Edition, 42(37), 4428-4431. [Link]
A Senior Application Scientist's Guide to Cross-Linking Distance Constraints for Structural Modeling: A Comparative Analysis Featuring Isothiocyanate-Based Reagents
Introduction: The Imperative for Precise Molecular Rulers in Structural Biology
In the intricate world of cellular machinery, the function of proteins and their complexes is dictated by their three-dimensional structure. Elucidating these structures is paramount for understanding biological processes and for the rational design of therapeutics. While high-resolution techniques like X-ray crystallography and cryo-electron microscopy are powerful, they often struggle with dynamic, transient, or large complexes. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as an indispensable complementary technique.[1][2] It provides low-resolution structural information in the form of distance constraints, which can guide the computational modeling of protein structures and their interaction interfaces.[3][4][5]
The core of the XL-MS approach is the "molecular ruler"—a chemical cross-linker of a defined length that covalently links amino acid residues in close proximity.[6][7] The identity of these cross-linked residues, revealed by mass spectrometry, provides a set of distance constraints that are invaluable for building and validating structural models.[8][9] The precision of these models, however, is critically dependent on the characteristics of the cross-linker used.
This guide provides an in-depth comparison of different cross-linking chemistries, with a specific focus on the theoretical application of an isothiocyanate-based reagent, Dimethyl 5-isothiocyanatoisophthalate, and its conceptual homobifunctional analogs. We will explore how the choice of cross-linker—from its reactive groups to the length and rigidity of its spacer arm—directly impacts the quality and resolution of the structural insights gained.
PART 1: The Chemistry of Isothiocyanate-Based Cross-Linking
The isothiocyanate functional group (-N=C=S) is a potent electrophile that readily reacts with primary amines, making it an effective tool for targeting the ε-amino group of lysine residues, which are abundant on protein surfaces.[10][11]
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the unprotonated primary amine from a lysine side chain on the central carbon atom of the isothiocyanate group. This forms a stable thiourea bond, covalently linking the reagent to the protein.[12][13] This chemistry is highly efficient and proceeds under physiological or mildly basic conditions (pH 7.4-9.0), which helps preserve the native structure of the protein complex being studied.[11]
While thiols (cysteine residues) are also known to react with isothiocyanates, the resulting thiocarbamoyl linkage is often less stable than the thiourea bond formed with amines.[14][15] Under certain conditions, the isothiocyanate can be liberated from a thiol linkage and subsequently react with a more stable amine group, making lysine modification a predominant and stable outcome.[12][14]
PART 2: Defining the Molecular Ruler - A Look at Isophthalate-Based Scaffolds
The topic of this guide, "this compound" (DMIT), describes a molecule with a single reactive isothiocyanate group. As such, it is a monofunctional labeling reagent, not a cross-linker. For a molecule to function as a cross-linker, it must possess at least two reactive moieties.[16][17]
However, we can conceptualize a homobifunctional cross-linker based on this isophthalate core, for instance, by replacing both ester groups with isothiocyanates, to create a reagent we will refer to as a Di-isothiocyanato-benzene (DITB) derivative. The key feature of such a reagent is its rigid spacer arm. The benzene ring core provides a fixed, planar scaffold, which contrasts sharply with the flexible aliphatic chains of more common cross-linkers.
This rigidity translates into a more narrowly defined distance constraint. While flexible linkers can span a range of distances up to their maximum extended length, a rigid linker provides a more precise measurement, significantly reducing the conformational search space during computational modeling. Based on the geometry of a benzene ring, the distance between the reactive carbons of two isothiocyanate groups at the 1 and 3 positions (meta-substitution, as in isophthalate) would be approximately 6.0 Å .
PART 3: A Comparative Guide to Cross-Linker Chemistries
The choice of cross-linker is a critical experimental parameter that dictates the nature of the structural information obtained.[18] A researcher must consider the reactivity, spacer arm length, flexibility, and whether the linker is cleavable or not.[19] Below is a comparison of major cross-linker classes.
| Cross-Linker Class | Example Reagent(s) | Reactive Groups | Targets | Spacer Arm Length (Å) | Key Characteristics & Modeling Implications |
| Rigid Isothiocyanates | Hypothetical DITB | Isothiocyanate (-NCS) | Primary Amines (Lys, N-terminus) | ~6.0 Å | Rigid, short spacer. Provides highly precise distance constraints, ideal for high-resolution refinement of known interfaces. Less likely to capture long-range or highly dynamic interactions. |
| Flexible NHS Esters | DSS, BS³ | N-hydroxysuccinimide (NHS) Ester | Primary Amines (Lys, N-terminus) | 11.4 Å | Flexible, medium-length spacer. The most common class. The flexibility allows it to capture a wider range of interactions within a dynamic complex. The resulting distance constraint is an upper bound.[20][21] |
| Zero-Length | EDC | Carbodiimide | Primary Amines (Lys) & Carboxyls (Asp, Glu) | 0 Å | No spacer arm. Forms a direct amide bond. Provides the most precise distance constraints possible, indicating residues are in direct contact (salt-bridge distance).[22][23][24] Invaluable for high-confidence interface mapping.[25] |
| MS-Cleavable | DSSO, DSBU | NHS Ester (typically) | Primary Amines (Lys, N-terminus) | Variable (e.g., DSSO is 10.1 Å) | Contains a labile bond. Simplifies MS data analysis by allowing the cross-linked peptides to be separated in the mass spectrometer, aiding confident identification in complex samples.[3][10][19][26] |
| Photo-Activatable | SDA, Photo-lysine | Diazirine | Any C-H, N-H, O-H bond in proximity | Variable | Non-specific reactivity upon UV activation. Captures interactions regardless of specific functional groups. Useful for mapping interfaces lacking reactive residues like lysine. Provides "proximity" rather than a defined distance.[27][28][29] |
PART 4: Experimental Protocol - A General Workflow for Lysine-Targeted Cross-Linking and MS Analysis
This protocol provides a robust, self-validating framework for a typical XL-MS experiment targeting lysine residues. The principles apply to both NHS-ester and isothiocyanate-based cross-linkers.
1. Protein Complex Preparation & Quality Control:
- Rationale: The integrity of the starting material is paramount. Aggregated or misfolded protein will yield artifactual cross-links.
- Protocol:
- Prepare the purified protein complex at a suitable concentration (typically 0.5-2.0 mg/mL) in a compatible buffer (e.g., HEPES, PBS, pH 7.4-8.0). Avoid primary amine-containing buffers like Tris.
- Perform size-exclusion chromatography (SEC) immediately before cross-linking to ensure the complex is monodisperse and free of aggregates.
2. Cross-Linking Reaction:
- Rationale: The concentration of the cross-linker and reaction time must be optimized to favor intramolecular and specific intermolecular cross-links over random, non-specific aggregation.
- Protocol:
- Prepare a fresh stock solution of the cross-linker (e.g., 25 mM DSS in anhydrous DMSO).
- Add the cross-linker to the protein solution to a final concentration of 0.5-2.0 mM. A molar excess of the cross-linker over the protein is required.
- Incubate the reaction for 30-60 minutes at room temperature.
- Validation Step: Analyze a small aliquot of the reaction mixture by SDS-PAGE. Successful cross-linking will show the appearance of higher molecular weight bands corresponding to cross-linked species (e.g., dimers, trimers) and a depletion of the monomer band.
3. Quenching the Reaction:
- Rationale: Unreacted cross-linker must be neutralized to prevent non-specific modifications during subsequent steps.
- Protocol:
- Add a quenching buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.
- Incubate for 15 minutes at room temperature.
4. Proteolytic Digestion:
- Rationale: The cross-linked protein complex is too large for direct MS/MS analysis and must be digested into smaller peptides.
- Protocol:
- Denature the protein by adding Urea to 8 M.
- Reduce disulfide bonds with DTT (5 mM, 60 min, 37°C).
- Alkylate cysteine residues with iodoacetamide (15 mM, 30 min, room temperature, in the dark).
- Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the Urea concentration to 2 M.
- Add Trypsin (or another protease) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
5. LC-MS/MS Analysis:
- Rationale: The complex peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the cross-linked peptides.
- Protocol:
- Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction column.
- Inject the peptides onto a reverse-phase LC column coupled to a high-resolution Orbitrap mass spectrometer.
- Acquire data using a data-dependent acquisition method optimized for identifying cross-linked peptides (which are typically larger and more highly charged).
6. Data Analysis:
- Rationale: Specialized software is required to search the complex MS/MS spectra against a protein sequence database to identify the two peptides that have been linked together.
- Protocol:
- Use a dedicated cross-link identification software (e.g., MeroX, pLink, XlinkX).
- Configure the search parameters with the specific mass of the cross-linker and the reactive residues (e.g., Lysine).
- Filter the results to a stringent false discovery rate (FDR), typically 1-5%, to ensure high-confidence identifications.
PART 5: From Cross-Links to 3D Models - Integrating Distance Constraints
The output of an XL-MS experiment is a list of residue pairs that are covalently linked. This information is then translated into distance constraints for computational modeling.[1][3]
Calculating Cα-Cα Distance Constraints: The distance constraint is not simply the length of the cross-linker's spacer arm. It must also account for the length of the amino acid side chains involved. For a lysine-lysine cross-link, the maximum distance between the alpha-carbon (Cα) atoms of the two residues is calculated as:
Cα-Cα Distance = Spacer Arm Length + 2 * (Length of Lysine Side Chain)
For a flexible linker like DSS (11.4 Å), this results in a theoretical maximum Cα-Cα distance of approximately 24 Å. However, due to protein dynamics, residues that are further apart in a static crystal structure can transiently come close enough to be cross-linked.[20] Therefore, a tolerance is typically added, and a Cα-Cα distance constraint of up to 30 Å is often considered plausible for DSS/BS³-type linkers in modeling studies.[21][30] For a rigid, short linker like our hypothetical DITB (~6.0 Å), the Cα-Cα constraint would be much tighter, approximately 18-20 Å , providing significantly higher precision.
Integrative Modeling Workflow: The derived distance constraints are used to guide and validate protein-protein docking or de novo structure prediction algorithms. Recently, deep learning-based methods like AlphaFold have been adapted to incorporate experimental distance restraints, dramatically improving the accuracy of predicted complex structures, even with sparse data.[8][9]
Caption: Workflow for integrating XL-MS data into computational modeling.
Conclusion
The field of structural biology is increasingly reliant on integrative methods where multiple streams of experimental data converge to produce a high-confidence structural model. Cross-linking mass spectrometry is a cornerstone of this approach, providing invaluable information on the proximity of residues within a protein or at the interface between interacting partners.
As we have demonstrated, the choice of the cross-linking reagent is not trivial. A "zero-length" cross-linker like EDC can confirm direct contact, while a flexible, medium-length linker like DSS can map the general topology of a dynamic complex. A rigid, short-spacer reagent, such as the conceptual isothiocyanate-based cross-linker discussed here, offers the potential for highly precise distance measurements, which are critical for refining models to a higher resolution. By understanding the distinct advantages and limitations of each cross-linker class, researchers, scientists, and drug development professionals can strategically select the optimal molecular ruler to illuminate the architectural secrets of their biological systems of interest.
References
-
Chemical Reviews. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. [Link]
-
Methods in Molecular Biology. (2012). Probing structures of large protein complexes using zero-length cross-linking. [Link]
-
Essays in Biochemistry. (2021). Cross-linking mass spectrometry for mapping protein complex topologies in situ. [Link]
-
Journal of the American Society for Mass Spectrometry. (2013). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. [Link]
-
Chemical Research in Toxicology. (2009). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions. [Link]
-
Molecular & Cellular Proteomics. (2022). New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. [Link]
-
G-Biosciences. (n.d.). EDC Protein Crosslinker for Coupling Amine and Carboxyl groups. [Link]
-
Chemical Reviews. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. [Link]
-
Proceedings of the National Academy of Sciences. (2019). High-density chemical cross-linking for modeling protein interactions. [Link]
-
Protein Science. (2002). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. [Link]
-
bioRxiv. (2023). Modelling protein complexes with crosslinking mass spectrometry and deep learning. [Link]
-
Structure. (2018). Modeling Protein Complexes Using Restraints from Crosslinking Mass Spectrometry. [Link]
-
Journal of Agricultural and Food Chemistry. (2012). Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts. [Link]
-
CBIRT. (2023). Enhancing Protein Complex Structure Modeling: Deep Learning Meets Crosslinking Mass Spectrometry. [Link]
-
Analytical Chemistry. (2014). Optimized Protocol for Protein Macrocomplexes Stabilization Using the EDC, 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide, Zero-Length Cross-Linker. [Link]
-
Journal of Proteome Research. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. [Link]
-
Creative Biolabs. (n.d.). Homobifunctional Crosslinkers. [Link]
-
Okayama University. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: Plausible transformation of isothiocyanate from thiol to amine. [Link]
-
Journal of Proteome Research. (2008). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. [Link]
-
Chemical Research in Toxicology. (1992). Characterization of isothiocyanates, thioureas, and other lysine adduction products in carbon disulfide-treated peptides and protein. [Link]
-
International Journal of Molecular Sciences. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. [Link]
-
Chemical Science. (2025). Design and characterisation of photoactivatable and lysine reactive o -nitrobenzyl alcohol-based crosslinkers. [Link]
-
Journal of Proteome Research. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. [Link]
-
ResearchGate. (2025). Strategy for selective chemical cross-linking of tyrosine and lysine residues. [Link]
-
Nucleic Acids Research. (2018). A two-step probing method to compare lysine accessibility across macromolecular complex conformations. [Link]
-
Analytical Chemistry. (2025). Novel Urazole-Derived MS-Cleavable Cross-Linkers Targeting Tyrosine/Lysine Residues for Protein Structural Analysis. [Link]
-
G-Biosciences. (2019). 8 Factors to Consider when Selecting a Protein Cross-linker. [Link]
-
Journal of the American Society for Mass Spectrometry. (2020). Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers. [Link]
-
Analytical and Bioanalytical Chemistry. (2020). Cross-linking/mass spectrometry at the crossroads. [Link]
-
Molecular & Cellular Proteomics. (2020). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. [Link]
-
Protein Science. (2014). Distance restraints from crosslinking mass spectrometry: Mining a molecular dynamics simulation database to evaluate lysine–lysine distances. [Link]
-
Protein Science. (2014). Distance restraints from crosslinking mass spectrometry: mining a molecular dynamics simulation database to evaluate lysine-lysine distances. [Link]
-
ResearchGate. (2025). Distance restraints from crosslinking mass spectrometry: Mining a molecular dynamics simulation database to evaluate lysine-lysine distances. [Link]
Sources
- 1. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Modeling Protein Complexes Using Restraints from Crosslinking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modelling protein complexes with crosslinking mass spectrometry and deep learning | bioRxiv [biorxiv.org]
- 9. cbirt.net [cbirt.net]
- 10. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 13. Characterization of isothiocyanates, thioureas, and other lysine adduction products in carbon disulfide-treated peptides and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. covachem.com [covachem.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Distance restraints from crosslinking mass spectrometry: Mining a molecular dynamics simulation database to evaluate lysine–lysine distances - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Distance restraints from crosslinking mass spectrometry: mining a molecular dynamics simulation database to evaluate lysine-lysine distances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scbt.com [scbt.com]
- 24. EDC Protein Crosslinker for Coupling Amine and Carboxyl groups [gbiosciences.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Design and characterisation of photoactivatable and lysine reactive o -nitrobenzyl alcohol-based crosslinkers - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03211C [pubs.rsc.org]
- 29. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Amine Reactivity: Dimethyl 5-isothiocyanatoisophthalate (DM-NCS) Specificity for Lysine vs. N-terminal Amines
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and chemical biology, the precise modification of proteins is paramount. The choice of a labeling reagent can dictate the success of an experiment, influencing everything from the homogeneity of the final product to its biological activity. Among the plethora of amine-reactive functionalities, isothiocyanates have a long and storied history, most notably in the Edman degradation for protein sequencing, which relies on their specific reaction with the N-terminal α-amine.[1][2][3][4][5]
This guide provides an in-depth comparison of Dimethyl 5-isothiocyanatoisophthalate (DM-NCS) reactivity towards the two primary amine nucleophiles in proteins: the ε-amino group of lysine residues and the α-amino group of the N-terminus. We will delve into the chemical principles governing this selectivity, present comparative data with alternative labeling strategies, and provide detailed experimental protocols to empower you to make informed decisions for your research.
The Chemical Basis of Specificity: A Tale of Two Amines
The reaction between an isothiocyanate and a primary amine proceeds via a nucleophilic attack of the unprotonated amine on the electrophilic carbon of the isothiocyanate group, forming a stable thiourea linkage. The key to understanding the specificity of DM-NCS lies in the differential nucleophilicity of the N-terminal α-amine and the lysine ε-amine, which is primarily governed by their respective protonation states at a given pH.
The pKa of the N-terminal α-amino group is typically in the range of 7.7 to 8.0, while the pKa of the lysine ε-amino group is significantly higher, around 10.5.[6][7] This difference in basicity is the cornerstone of achieving selective labeling. At a near-neutral or slightly alkaline pH (e.g., pH 7.5-8.5), the N-terminal amine is substantially deprotonated and thus highly nucleophilic, whereas the lysine side chains remain largely protonated and unreactive. As the pH increases to 9-10, the lysine ε-amino groups become progressively deprotonated and available for reaction.[8][9]
Therefore, by carefully controlling the reaction pH, one can favor the modification of the N-terminus over the more abundant lysine residues.
Caption: pH-dependent reactivity of DM-NCS with protein amines.
DM-NCS in Practice: A Comparative Analysis
To provide a clear understanding of DM-NCS performance, we compare it with two other widely used amine-reactive labeling strategies: N-hydroxysuccinimide (NHS) esters and reductive amination (dimethyl labeling).
| Feature | This compound (DM-NCS) | N-Hydroxysuccinimide (NHS) Esters | Reductive Amination (Dimethyl Labeling) |
| Reactive Group | Isothiocyanate | Activated Ester | Aldehyde/Ketone + Reducing Agent |
| Target | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Resulting Bond | Thiourea | Amide | Secondary Amine |
| Optimal pH | 8.0 - 9.5 | 7.5 - 8.5 | 6.0 - 7.5 |
| Selectivity | Good N-terminal selectivity at controlled pH | Moderate N-terminal selectivity at lower pH | Generally labels all accessible amines |
| Stability of Bond | Stable | Very Stable | Very Stable |
| Byproducts | None | N-hydroxysuccinimide | None |
| Key Advantage | Established history of N-terminal specificity (Edman chemistry) | High reactivity and stable amide bond formation | Cost-effective and suitable for quantitative proteomics |
| Key Disadvantage | Thiourea bond may be less stable than amide under harsh conditions | Can be prone to hydrolysis in aqueous buffers | Requires a reducing agent which may affect protein structure |
Experimental Protocols
To facilitate the practical application of this knowledge, we provide detailed, self-validating protocols for key experiments.
Protocol 1: N-terminal Selective Labeling of a Protein with DM-NCS
This protocol is designed to favor the modification of the N-terminal α-amine over lysine residues by controlling the reaction pH.
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., PBS)
-
This compound (DM-NCS)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., PD-10)
-
Mass Spectrometer for analysis
Procedure:
-
Protein Preparation: Dissolve the protein of interest in 0.1 M Sodium Bicarbonate buffer, pH 8.3, to a final concentration of 1-5 mg/mL.
-
DM-NCS Stock Solution: Immediately before use, prepare a 10 mM stock solution of DM-NCS in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 5 to 10-fold molar excess of the DM-NCS stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Removal of Excess Reagent: Separate the labeled protein from unreacted DM-NCS using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Analysis: Analyze the labeled protein by mass spectrometry to determine the degree of labeling and to identify the modification sites. N-terminal modification will result in a specific mass shift on the N-terminal peptide after proteolytic digestion.
Protocol 2: Comparative Analysis of Labeling Specificity by Mass Spectrometry
This workflow outlines the process for comparing the specificity of DM-NCS and an NHS ester for a model protein.
Caption: Workflow for comparing amine-reactive labeling specificity.
Concluding Remarks: Making the Right Choice
The selection of an amine-reactive labeling reagent is a critical decision in protein modification studies. This compound (DM-NCS) offers a compelling option, particularly when N-terminal selectivity is desired. Its reactivity profile, rooted in the well-established chemistry of the Edman degradation, allows for preferential labeling of the N-terminal α-amine through careful control of reaction pH.
While NHS esters provide a highly reactive alternative yielding very stable amide bonds, they may exhibit less pronounced N-terminal selectivity under similar conditions. Reductive amination, on the other hand, is a robust and cost-effective method for general amine labeling but lacks inherent specificity for the N-terminus over lysine residues.
Ultimately, the optimal choice of reagent depends on the specific experimental goals. For applications requiring a high degree of N-terminal modification with minimal labeling of lysine side chains, DM-NCS represents a powerful and historically validated tool in the chemical biologist's arsenal. We encourage researchers to utilize the provided protocols as a starting point for their own investigations and to always validate the specificity of their labeling reactions through rigorous analytical methods such as mass spectrometry.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. [Link]
-
Wikipedia. (2023). Edman degradation. [Link]
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. [Link]
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
-
MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. [Link]
-
Hu, R., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of Proteome Research, 10(12), 5434–5443. [Link]
-
Lu, Y., et al. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 28(3), 1081. [Link]
-
Xiao, D., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Cancer Prevention Research, 4(10 Supplement), C12. [Link]
-
Wang, Y., et al. (2012). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Integrated -OMICS, 2(1), 1-10. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. [Link]
-
ResearchGate. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. [Link]
-
Reddit. (2017). pK of Histidine NH vs. terminal NH3 vs. Lysine NH3 vs. Arginine NH2. [Link]
-
Stable isotope dimethyl labeling. (n.d.). [Link]
-
Thurlkill, R. L., et al. (2006). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 15(5), 1225-1228. [Link]
-
Dey, S., et al. (2020). Recent progress in enzymatic protein labelling techniques and their applications. Organic & Biomolecular Chemistry, 18(33), 6433-6447. [Link]
-
The Biology Project. (2003). Lysine. [Link]
-
Abberior Instruments. (n.d.). Protein labeling protocol. [Link]
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. [Link]
-
Hsu, J. L., et al. (2003). Applications of stable isotope dimethyl labeling in quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]
-
Wang, Y. C., et al. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current protocols, 1(6), e167. [Link]
-
Kyriakou, S., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(21), 6595. [Link]
-
Tyreman, J. M., et al. (2022). Selectivity and stability of N-terminal targeting protein modification chemistries. Organic & Biomolecular Chemistry, 20(2), 263-269. [Link]
-
Ray, M. K., et al. (2008). Differences in Lysine pKa Values May Be Used to Improve NMR Signal Dispersion in Reductively Methylated Proteins. Journal of biomolecular NMR, 42(2), 137–142. [Link]
-
Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules, 17(1), 814–824. [Link]
-
Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? [Link]
- Ott, D. G. (1967). Process for converting primary amines to isothiocyanates. U.S.
-
Chen, Y., et al. (2018). Five-plex isotope dimethyl labeling for quantitative proteomics. Chemical Communications, 54(54), 7553-7556. [Link]
-
Hsu, J. L., et al. (2007). Dimethyl Isotope-Coded Affinity Selection for the Analysis of Free and Blocked N-termini of Proteins Using LC-MS/MS. Journal of proteome research, 6(12), 4725–4734. [Link]
-
Dal Corso, A., et al. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 26(12), 3538. [Link]
-
ResearchGate. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acids - Lysine [biology.arizona.edu]
- 8. mdpi.com [mdpi.com]
- 9. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dimethyl 5-Isothiocyanatoisophthalate
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of responsible research and a critical component of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe disposal of Dimethyl 5-isothiocyanatoisophthalate, ensuring the protection of laboratory personnel and the environment.
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on the chemical class, this compound should be handled as a hazardous substance.
Key Potential Hazards:
-
Irritation: Isothiocyanates are known to be irritants to the skin, eyes, and respiratory tract.[1][2]
-
Sensitization: Repeated exposure can lead to allergic reactions.[1]
-
Toxicity: While specific toxicity data is unavailable, related compounds can be harmful if ingested, inhaled, or absorbed through the skin.[1][3]
Personal Protective Equipment (PPE)
A non-negotiable first line of defense, the correct PPE must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause severe eye irritation.[4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to irritation and potential sensitization.[7] |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[2][8] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | Prevents inhalation of any dust or vapors, which can cause respiratory tract irritation.[9][10][11] |
Engineering Controls
Always handle this compound within a properly functioning chemical fume hood to minimize the risk of inhalation exposure.[9][12] Ensure that an eyewash station and safety shower are readily accessible.[9][10]
Part 2: Disposal Procedures - A Step-by-Step Guide
The primary and most critical directive for the disposal of this compound is to use a licensed hazardous waste disposal service.[3][8][9] This ensures compliance with all local, state, and federal regulations and is the safest method for personnel and the environment.
For Unused or Waste Product
-
Containerization:
-
Keep the waste chemical in its original container if possible.[8]
-
If transferring to a new container, ensure it is compatible, properly sealed, and clearly labeled.
-
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound".
-
Include the date of accumulation.
-
-
Storage:
-
Professional Disposal:
For Small Spills (in a Chemical Fume Hood)
-
Immediate Action:
-
Alert others in the immediate vicinity.
-
Ensure your PPE is intact.
-
-
Containment:
-
Cleanup:
-
Decontamination:
-
Wipe down the spill area with a suitable solvent (e.g., soapy water), followed by a clean water rinse.
-
Collect all cleaning materials as hazardous waste.
-
-
Disposal:
-
Seal and label the waste container as described in section 2.1 and arrange for professional disposal.
-
Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.
-
-
Disposal of Rinsed Container:
-
After triple rinsing, the container may be disposed of as regular laboratory glass or plastic waste, depending on institutional policies. Always check with your EHS department first.
-
Part 3: Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. osha.gov [osha.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. depts.washington.edu [depts.washington.edu]
- 16. echemi.com [echemi.com]
Navigating the Safe Handling of Dimethyl 5-isothiocyanatoisophthalate: A Guide to Personal Protective Equipment
The isothiocyanate moiety (-N=C=S) is a highly reactive functional group known to be a lachrymator and a respiratory and skin sensitizer. Therefore, a cautious and well-informed approach to PPE is crucial. This guide is built on the foundational principles of minimizing exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory).
Core Principles of Protection: A Hazard-Based Approach
The selection of PPE is not a one-size-fits-all protocol but rather a dynamic risk assessment process. The primary hazards associated with Dimethyl 5-isothiocyanatoisophthalate, inferred from related compounds and the isothiocyanate group, include:
-
Skin Irritation and Sensitization: Direct contact can lead to irritation, and repeated exposure may cause allergic skin reactions.[1][2][3]
-
Serious Eye Irritation: The compound is likely to be a significant eye irritant, causing redness, pain, and potential damage if not promptly addressed.[1][2][4][5]
-
Respiratory Irritation and Sensitization: Inhalation of dust or aerosols may irritate the respiratory tract. Isothiocyanates are known to be potent respiratory sensitizers, which can lead to asthma-like symptoms upon subsequent exposures.[3][6]
Therefore, the cornerstone of our safety strategy is the creation of effective barriers to prevent contact and inhalation.
Recommended Personal Protective Equipment
Based on the identified hazards, the following PPE is recommended when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. For prolonged or high-exposure tasks, consider double-gloving or using thicker, chemical-resistant gloves.[7][8] |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards | Protects against splashes of solutions or solid particles.[8][9] A face shield should be worn over goggles when there is a significant splash hazard.[10] |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination.[7][8] Consider a chemically resistant apron for procedures with a high risk of splashes. |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a certified chemical fume hood, when generating dust or aerosols, or in poorly ventilated areas. The type of respirator will depend on the specific task and a formal risk assessment.[6][7][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is as critical as the PPE itself. The following steps provide a procedural framework for handling this compound.
Pre-Operational Checks:
-
Designated Area: All handling of solid this compound should occur within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
PPE Inspection: Before each use, inspect all PPE for signs of degradation or damage (e.g., cracks, holes, or discoloration).
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Donning PPE: A Deliberate Sequence
Figure 2. Recommended sequence for doffing personal protective equipment to minimize cross-contamination.
Disposal Plan: Responsible Management of Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. [11][12]
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound should be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled waste container.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for chemical waste disposal. [12]Do not pour chemical waste down the drain.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate control measures. By adhering to the PPE recommendations and operational protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Remember that safety is a continuous process of assessment, preparedness, and responsible practice. Your commitment to these principles is the foundation of a safe and productive research environment.
References
- Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
- TCI America. (2018, June 7). Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Fisher Scientific. (n.d.). Safety Data Sheet: Dimethyl isophthalate.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet.
- Cornell University Environmental Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- Thermo Fisher Scientific. (2023, September 22). Safety Data Sheet: Dimethyl isophthalate.
- Sigma-Aldrich. (2025, May 6). Safety Data Sheet.
- Centers for Disease Control and Prevention. (n.d.).
- Fisher Scientific. (2025, December 19). Safety Data Sheet: Dimethyl 5-hydroxyisophthalate.
- ChemBK. (2024, April 9). Dimethyl,5-aminoisophthalate.
- Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: Dimethyl 5-nitroisophthalate.
- National Center for Biotechnology Information. (n.d.).
- African Society for Laboratory Medicine. (n.d.). LabCoP Cookbook.
- National Center for Biotechnology Information. (n.d.).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. NIOSH.
- Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH.
- Centers for Disease Control and Prevention. (2020, February 1). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. NIOSH.
- Rungapamestry, V., et al. (2023, October 2). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. MDPI.
- National Research Council. (1984).
- Centers for Disease Control and Prevention. (n.d.). Hydrogen cyanide. NIOSH Pocket Guide to Chemical Hazards.
- National Research Council. (1995). Disposal of Waste. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- Martínez-Sánchez, A., et al. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. Dimethyl 5-iodoisophthalate | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isocyanates | NIOSH | CDC [archive.cdc.gov]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. clarionsafety.com [clarionsafety.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Prudent practices for disposal of chemicals from laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nationalacademies.org [nationalacademies.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
